5-Amino-4-methylpyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-4-5(6)2-7-3-8-4/h2-3H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNDDUOCVSWTOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20280948 | |
| Record name | 5-Amino-4-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20280948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3438-61-7 | |
| Record name | 3438-61-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19151 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Amino-4-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20280948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physical and chemical properties of 4-methylpyrimidin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-methylpyrimidin-5-amine (CAS No: 3438-61-7). While experimental data for this specific compound is limited in publicly available resources, this document compiles available information on its fundamental properties and draws comparisons with closely related analogues to provide a predictive understanding of its characteristics. The aminopyrimidine scaffold is a well-established pharmacophore in drug discovery, and this guide aims to serve as a foundational resource for researchers interested in the potential applications of this particular derivative.
Introduction
4-Methylpyrimidin-5-amine, also known by its IUPAC name 4-methylpyrimidin-5-amine, is a heterocyclic organic compound featuring a pyrimidine ring substituted with a methyl group at the 4-position and an amino group at the 5-position. The pyrimidine moiety is a core structure in numerous biologically significant molecules, including nucleobases, vitamins, and a wide array of synthetic drugs. The substitution pattern of 4-methylpyrimidin-5-amine suggests its potential as a versatile building block in medicinal chemistry, particularly in the design of kinase inhibitors and other therapeutic agents.
Physical and Chemical Properties
Table 1: General Information and Identifiers [1][2]
| Property | Value |
| IUPAC Name | 4-methylpyrimidin-5-amine |
| Synonyms | 5-Amino-4-methylpyrimidine |
| CAS Number | 3438-61-7 |
| Molecular Formula | C₅H₇N₃ |
| Molecular Weight | 109.13 g/mol |
| Canonical SMILES | CC1=C(N=CN=C1)N |
Table 2: Predicted Physicochemical Properties [1]
| Property | Predicted Value |
| XLogP3 | -0.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 0 |
| Topological Polar Surface Area | 51.8 Ų |
Synthesis and Reactivity
Synthesis
While a specific, detailed experimental protocol for the synthesis of 4-methylpyrimidin-5-amine was not found in the searched literature, general methods for the synthesis of aminopyrimidines can be adapted. A plausible synthetic route could involve the following conceptual workflow:
A common strategy for introducing an amino group onto a pyrimidine ring is through nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, with ammonia or an ammonia equivalent. The reactivity of the pyrimidine ring is influenced by the electron-withdrawing nature of the nitrogen atoms, facilitating such substitutions.
Reactivity
The chemical reactivity of 4-methylpyrimidin-5-amine is dictated by the pyrimidine ring and the amino substituent.
-
Basicity: The nitrogen atoms of the pyrimidine ring and the exocyclic amino group are basic and can be protonated in the presence of acids to form salts. The pKa of the conjugate acid would provide a quantitative measure of its basicity.
-
Nucleophilicity of the Amino Group: The amino group is nucleophilic and can participate in various reactions, including acylation, alkylation, and condensation with electrophiles.
-
Electrophilic Aromatic Substitution: The pyrimidine ring is generally electron-deficient and thus less reactive towards electrophilic aromatic substitution compared to benzene. However, the activating amino group may direct electrophiles to certain positions on the ring.
Spectral Data (Predicted)
No experimental spectral data (NMR, IR, Mass Spectrometry) for 4-methylpyrimidin-5-amine were found. However, characteristic spectral features can be predicted based on its structure.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Characteristic Features |
| ¹H NMR | - A singlet for the methyl group protons.- Signals for the aromatic protons on the pyrimidine ring.- A broad signal for the amino group protons, which may be exchangeable with D₂O. |
| ¹³C NMR | - A signal for the methyl carbon.- Signals for the carbon atoms of the pyrimidine ring, with those adjacent to nitrogen atoms appearing at lower field. |
| IR Spectroscopy | - N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹.- C-H stretching vibrations for the methyl group and aromatic ring.- C=N and C=C stretching vibrations characteristic of the pyrimidine ring. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of 109.13 g/mol . |
Biological Activity and Potential Applications
While no specific biological assays or signaling pathway studies for 4-methylpyrimidin-5-amine were identified, the broader class of aminopyrimidines is of significant interest in drug discovery.
Kinase Inhibition
The aminopyrimidine scaffold is a common feature in many kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form key hydrogen bond interactions within the ATP-binding pocket of kinases. The substituents on the pyrimidine ring play a crucial role in determining the potency and selectivity of the inhibitor. Therefore, 4-methylpyrimidin-5-amine represents a valuable starting point for the synthesis of novel kinase inhibitors for potential use in oncology and other diseases driven by aberrant kinase activity.
Anti-inflammatory and Antimicrobial Potential
Derivatives of aminopyrimidines have also been explored for their anti-inflammatory and antimicrobial properties. The structural similarity of the pyrimidine ring to purines suggests that these compounds could interfere with various biological pathways in pathogens or inflammatory processes. Further investigation into the biological activity of 4-methylpyrimidin-5-amine and its derivatives in these areas is warranted.
Experimental Protocols (General)
Detailed experimental protocols for 4-methylpyrimidin-5-amine are not available. However, the following provides a general framework for the synthesis and characterization of similar aminopyrimidine compounds.
General Synthesis of an Aminopyrimidine via Nucleophilic Substitution
-
Reaction Setup: A solution of a halogenated pyrimidine precursor in a suitable solvent (e.g., ethanol, DMF) is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.
-
Reagent Addition: An excess of ammonia (or an ammonium salt with a base) is added to the solution.
-
Reaction Conditions: The reaction mixture is heated to reflux for a specified period, and the progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer using a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to a standard.
-
IR Spectroscopy: The infrared spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.
-
Mass Spectrometry: The mass spectrum is acquired using a mass spectrometer, typically with electrospray ionization (ESI) or electron ionization (EI), to determine the molecular weight and fragmentation pattern.
-
Melting Point: The melting point is determined using a melting point apparatus to assess the purity of the compound.
Conclusion
4-Methylpyrimidin-5-amine is a heterocyclic compound with potential as a building block in the development of new therapeutic agents. While specific experimental data for this molecule is sparse, its structural features suggest promising avenues for research, particularly in the fields of kinase inhibition, anti-inflammatory, and antimicrobial drug discovery. This guide provides a summary of the available information and a predictive framework for its properties and reactivity, serving as a valuable resource for researchers initiating studies on this compound. Further experimental investigation is necessary to fully elucidate its chemical and biological profile.
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Amino-4-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation and confirmation of 5-Amino-4-methylpyrimidine. In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's three-dimensional structure is a critical prerequisite for understanding its biological activity, optimizing its properties, and ensuring intellectual property protection. This document outlines the key analytical techniques, presents available data in a structured format, and illustrates the logical workflow of the structure elucidation process.
Compound Identity and Properties
This compound, also known as 4-methylpyrimidin-5-amine, is a heterocyclic organic compound with the chemical formula C₅H₇N₃.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 4-methylpyrimidin-5-amine | PubChem[1] |
| Molecular Formula | C₅H₇N₃ | PubChem[1] |
| Molecular Weight | 109.13 g/mol | PubChem[1] |
| CAS Number | 3438-61-7 | PubChem[1] |
Spectroscopic and Crystallographic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.
2.1.1. ¹H NMR Spectroscopy
Predicted ¹H NMR data provides insights into the chemical environment of the hydrogen atoms. The spectrum of this compound is expected to show three distinct signals:
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.3 | Singlet | 3H | Methyl group (-CH₃) protons |
| ~4.0 | Broad Singlet | 2H | Amino group (-NH₂) protons |
| ~8.0, ~8.2 | Singlets | 1H each | Pyrimidine ring protons (H2 and H6) |
2.1.2. ¹³C NMR Spectroscopy
¹³C NMR spectroscopy reveals the number and types of carbon atoms in the molecule. The PubChem database indicates the availability of a ¹³C NMR spectrum for this compound, though the specific data is proprietary.[1] Predicted chemical shifts are presented below.
| Predicted Chemical Shift (ppm) | Assignment |
| ~18 | Methyl carbon (-CH₃) |
| ~120 | C5 (carbon bearing the amino group) |
| ~145 | C4 (carbon bearing the methyl group) |
| ~150 | C6 |
| ~155 | C2 |
Experimental Protocol: NMR Spectroscopy
A detailed protocol for acquiring NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a one-dimensional ¹H spectrum using a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a one-dimensional ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Expected IR Absorption Bands (cm⁻¹) | Functional Group |
| 3300-3500 | N-H stretching (amino group) |
| 2900-3000 | C-H stretching (methyl and aromatic) |
| 1600-1650 | N-H bending (amino group) |
| 1450-1580 | C=C and C=N stretching (pyrimidine ring) |
Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its elemental composition and structural features. For this compound (C₅H₇N₃), the expected exact mass is 109.063997.
| m/z | Interpretation |
| 109 | [M]⁺ (Molecular ion) |
| 108 | [M-H]⁺ |
| 94 | [M-NH]⁺ or [M-CH₃]⁺ |
| 82 | Fragmentation of the pyrimidine ring |
Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural evidence by determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles. Although no crystal structure of this compound is currently available in the Cambridge Structural Database (CSD), this technique would be the gold standard for its structural confirmation.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of this compound of suitable size and quality (typically > 0.1 mm in all dimensions) by slow evaporation of a saturated solution in an appropriate solvent, or by other crystallization techniques such as vapor diffusion or cooling.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a single-crystal X-ray diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a preliminary molecular model. Refine the atomic positions and thermal parameters against the experimental data to obtain the final crystal structure.
Synthesis and Confirmation Workflow
The synthesis of this compound can be approached through various synthetic routes, often involving the construction of the pyrimidine ring followed by functional group manipulations. A plausible synthetic approach is the reduction of a nitro precursor.
Caption: A logical workflow for the synthesis and structural confirmation of this compound.
General Structure Elucidation Workflow
The overall process of elucidating the structure of a small molecule like this compound follows a logical progression from initial analysis to definitive confirmation.
Caption: A generalized workflow for the structure elucidation of a small organic molecule.[2][3][4]
Conclusion
The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of modern analytical techniques. While a complete, publicly available dataset for this specific molecule is currently limited, this guide provides the foundational knowledge, expected data, and detailed experimental protocols necessary for its comprehensive characterization. For researchers in drug discovery and development, a rigorous and well-documented approach to structure elucidation, as outlined here, is paramount for advancing promising lead compounds.
References
- 1. This compound | C5H7N3 | CID 227541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Tutorial for the structure elucidation of small molecules by means of the LSD software | Semantic Scholar [semanticscholar.org]
- 4. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
The Diverse Biological Landscape of Novel Pyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold, a fundamental heterocyclic motif, is a cornerstone in medicinal chemistry, forming the basis of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[1] The inherent versatility of the pyrimidine ring has spurred extensive research, leading to the development of a plethora of novel derivatives with a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the biological activities of these emerging pyrimidine derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid researchers and professionals in the field of drug discovery and development.
Anticancer Activity: Targeting the Molecular Drivers of Malignancy
Pyrimidine derivatives have demonstrated significant potential as anticancer agents, primarily by inhibiting key enzymes and signaling pathways crucial for tumor growth and survival.[2][3] A prominent target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that, when dysregulated, can lead to uncontrolled cell proliferation.[4][5]
Quantitative Anticancer Data
The in vitro cytotoxic activity of various novel pyrimidine derivatives against common cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidines | Compound 1 | HCT-116 (Colon) | 1.17 | [6] |
| Compound 2 | MCF-7 (Breast) | 2.95 | [6] | |
| Compound 3 | HepG2 (Liver) | 4.79 | [6] | |
| Thieno[2,3-d]pyrimidines | Compound 4 | A549 (Lung) | 1.7 | [7] |
| Compound 5 | C32 (Melanoma) | 24.4 | [7] | |
| 2,4,6-Trisubstituted Pyrimidines | Compound 6 | PC-3 (Prostate) | 5.5 | [8] |
| Compound 7 | HeLa (Cervical) | 8.2 | [8] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[9]
Materials:
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Phosphate-buffered saline (PBS).
-
MTT solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well plates.
-
Test pyrimidine derivatives.
Procedure:
-
Seed cancer cells (e.g., MCF-7, HCT-116) into 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
After incubation, treat the cells with various concentrations of the pyrimidine derivatives (typically ranging from 0.01 to 100 µM) and incubate for another 48 hours.
-
Following the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Signaling Pathway: EGFR Inhibition
Pyrimidine derivatives can act as ATP-competitive inhibitors of the EGFR tyrosine kinase, blocking downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[2][10][11]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The emergence of multidrug-resistant microbes necessitates the development of new antimicrobial agents. Pyrimidine derivatives, particularly thieno[2,3-d]pyrimidines, have shown promising activity against a range of bacteria and fungi.[12][13] Their mechanism of action often involves the inhibition of essential microbial enzymes, such as those involved in peptidoglycan synthesis.[12][14][15][16][17]
Quantitative Antimicrobial Data
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Thieno[2,3-d]pyrimidines | Compound 8 | Staphylococcus aureus | 2 | |
| Compound 9 | Escherichia coli | 16 | ||
| Compound 10 | Candida albicans | 4 | [18] | |
| Pyrido[2,3-d]pyrimidines | Compound 11 | Bacillus subtilis | 8 | [18] |
| Compound 12 | Pseudomonas aeruginosa | 32 | [18] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[10][19][20][21][22]
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Bacterial or fungal strains.
-
96-well microtiter plates.
-
Test pyrimidine derivatives.
-
Sterile saline.
-
0.5 McFarland turbidity standard.
Procedure:
-
Prepare a stock solution of the pyrimidine derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth in the wells of a 96-well plate.
-
Prepare an inoculum of the microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathway: Inhibition of Peptidoglycan Synthesis
A key target for many antibacterial agents is the bacterial cell wall, which is primarily composed of peptidoglycan. Pyrimidine derivatives can interfere with the enzymatic steps in the peptidoglycan biosynthesis pathway, leading to a weakened cell wall and ultimately cell lysis.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is implicated in a variety of diseases. Pyrimidine derivatives have emerged as potent anti-inflammatory agents, often through the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[23][24][25][26][27]
Quantitative Anti-inflammatory Data
The selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.
| Compound Class | Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazolo[3,4-d]pyrimidines | Compound 13 | >100 | 0.65 | >153 | [24] |
| Compound 14 | 95.0 | 0.85 | 111.8 | [24] | |
| Diarylpyrimidines | Compound L1 | 15.6 | 0.18 | 86.7 | [23] |
| Compound L2 | 23.4 | 0.20 | 117.0 | [23] |
Experimental Protocol: COX Inhibition Assay
The ability of pyrimidine derivatives to inhibit COX-1 and COX-2 can be determined using a variety of commercially available assay kits, which typically measure the peroxidase activity of the enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant).
-
Arachidonic acid (substrate).
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Assay buffer.
-
Test pyrimidine derivatives.
-
96-well plates.
Procedure:
-
Add the assay buffer, heme, and the COX-1 or COX-2 enzyme to the wells of a 96-well plate.
-
Add the test pyrimidine derivative at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Add the colorimetric substrate (TMPD).
-
Measure the absorbance at 590 nm at multiple time points.
-
Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration.
-
The IC50 value is calculated from the dose-response curve.
Signaling Pathway: TNF-α and Pro-inflammatory Cytokines
Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine that activates signaling pathways leading to the expression of other inflammatory mediators. By inhibiting enzymes like COX-2, pyrimidine derivatives can indirectly modulate the downstream effects of TNF-α signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ijacskros.com [ijacskros.com]
- 14. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Peptidoglycan Structure and Biosynthesis [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. Broth Microdilution | MI [microbiology.mlsascp.com]
- 20. researchgate.net [researchgate.net]
- 21. Broth microdilution - Wikipedia [en.wikipedia.org]
- 22. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. bioagilytix.com [bioagilytix.com]
- 26. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
Spectroscopic and Synthetic Profile of 5-Amino-4-methylpyrimidine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a representative synthetic protocol for 5-Amino-4-methylpyrimidine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Spectroscopic Data
Due to the limited availability of public experimental spectra for this compound, this section presents predicted data based on established principles of NMR, IR, and MS spectroscopy, supplemented with data from isomeric and related pyrimidine structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. Predictions are based on the analysis of substituent effects on the pyrimidine ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H2 | 8.0 - 8.2 | Singlet | Deshielded due to adjacent nitrogen atoms. |
| H6 | 8.3 - 8.5 | Singlet | Deshielded due to adjacent nitrogen and proximity to the amino group. |
| -NH₂ | 3.5 - 5.0 | Broad Singlet | Chemical shift is dependent on solvent and concentration; exchangeable with D₂O. |
| -CH₃ | 2.2 - 2.4 | Singlet | Typical range for a methyl group on an aromatic ring. |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 | 150 - 155 | Highly deshielded due to two adjacent nitrogen atoms. |
| C4 | 155 - 160 | Deshielded by adjacent nitrogen and substituted with a methyl group. |
| C5 | 120 - 125 | Shielded by the electron-donating amino group. |
| C6 | 145 - 150 | Deshielded by the adjacent nitrogen atom. |
| -CH₃ | 15 - 20 | Typical range for a methyl group on an aromatic ring. |
Infrared (IR) Spectroscopy
The expected characteristic IR absorption bands for this compound are presented in Table 3.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3300 - 3500 | Medium - Strong | Two bands expected for the primary amine. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | |
| C=N Stretch | 1600 - 1650 | Medium - Strong | Pyrimidine ring stretching. |
| C=C Stretch | 1450 - 1600 | Medium - Strong | Pyrimidine ring stretching. |
| N-H Bend | 1550 - 1650 | Strong | |
| C-N Stretch | 1250 - 1350 | Medium |
Mass Spectrometry (MS)
The predicted mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 109.13. Key fragmentation patterns would likely involve the loss of HCN, CH₃CN, and NH₂ radicals.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Possible Fragment | Notes |
| 109 | [C₅H₇N₃]⁺ | Molecular Ion (M⁺) |
| 82 | [M - HCN]⁺ | Loss of hydrogen cyanide from the pyrimidine ring. |
| 68 | [M - CH₃CN]⁺ | Loss of acetonitrile. |
| 93 | [M - NH₂]⁺ | Loss of the amino group. |
Experimental Protocols
This section outlines a general experimental protocol for the synthesis of this compound and the acquisition of spectroscopic data.
Synthesis of this compound
A representative synthesis of this compound can be achieved through the condensation of an appropriate amidine with a β-dicarbonyl compound or its equivalent, followed by functional group manipulations. A plausible route is the reaction of acetamidine with a suitable three-carbon precursor bearing an amino group or a precursor that can be converted to an amino group.
Materials:
-
Acetamidine hydrochloride
-
3-Amino-2-methylacrylonitrile (or a suitable precursor)
-
Sodium ethoxide
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus (e.g., for chromatography)
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Acetamidine hydrochloride is added to the sodium ethoxide solution and stirred to form the free base.
-
3-Amino-2-methylacrylonitrile is added to the reaction mixture.
-
The mixture is refluxed for several hours, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield this compound.
Spectroscopic Analysis
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
For confirmation of the -NH₂ protons, a D₂O exchange experiment can be performed. After acquiring a standard ¹H NMR spectrum, a few drops of D₂O are added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signal corresponding to the -NH₂ protons should disappear or significantly decrease in intensity.
IR Spectroscopy:
-
IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Samples can be prepared as KBr pellets or analyzed as a thin film or in a suitable solvent.
-
Data is reported in wavenumbers (cm⁻¹).
Mass Spectrometry:
-
Mass spectra are obtained using an electron ionization (EI) mass spectrometer.
-
The sample is introduced via a direct insertion probe or through a gas chromatograph.
-
The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are reported.
Visualizations
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: A diagram illustrating the general workflow for the synthesis and purification of this compound.
Spectroscopic Analysis Workflow
The following diagram outlines the typical workflow for the spectroscopic analysis of a synthesized compound like this compound.
Caption: A flowchart depicting the typical workflow for the spectroscopic analysis of a synthesized chemical compound.
An In-depth Technical Guide to the Solubility of 5-Amino-4-methylpyrimidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Amino-4-methylpyrimidine. Due to a lack of extensive publicly available quantitative solubility data for this compound in a wide range of organic solvents, this document focuses on providing a detailed framework for its solubility determination. This includes established experimental protocols and an overview of its expected solubility based on its chemical properties.
Introduction to this compound
This compound is a substituted pyrimidine with the chemical formula C₅H₇N₃. Its structure, featuring both an amino group and a pyrimidine ring, makes it a compound of interest in medicinal chemistry and drug development as a potential building block for more complex molecules. Understanding its solubility is a critical first step in its application, influencing everything from reaction conditions to formulation and bioavailability.
Qualitative Solubility Profile
While specific quantitative data is scarce, the available information indicates that this compound is generally soluble in polar organic solvents.[1] Sources suggest solubility in alcohols, which is consistent with the presence of the polar amino group capable of hydrogen bonding.[1] One supplier notes that it is "insoluble in water, soluble in organic solvents," which may refer to non-polar organic solvents, though this is not explicitly stated.[2]
Based on its molecular structure, which contains a polar amino group and a relatively small non-polar methyl group attached to the heterocyclic pyrimidine ring, a degree of solubility in a range of polar organic solvents can be anticipated. Solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF) are likely to be effective at dissolving this compound. Its solubility is expected to be lower in non-polar solvents like hexane or toluene.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield a specific, publicly available dataset for the quantitative solubility of this compound in various organic solvents. The following table is provided as a template for researchers to populate with experimentally determined data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method |
| Methanol | 25 | Data not available | Data not available | |
| Ethanol | 25 | Data not available | Data not available | |
| Isopropanol | 25 | Data not available | Data not available | |
| Acetone | 25 | Data not available | Data not available | |
| Acetonitrile | 25 | Data not available | Data not available | |
| Dichloromethane | 25 | Data not available | Data not available | |
| Ethyl Acetate | 25 | Data not available | Data not available | |
| Tetrahydrofuran (THF) | 25 | Data not available | Data not available | |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | |
| N,N-Dimethylformamide (DMF) | 25 | Data not available | Data not available | |
| Toluene | 25 | Data not available | Data not available | |
| Hexane | 25 | Data not a available | Data not available |
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
The equilibrium solubility method, often referred to as the shake-flask method, is a widely accepted technique for determining the solubility of a solid in a solvent. The following protocol provides a detailed methodology for determining the solubility of this compound.
4.1. Materials
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Volumetric flasks
-
Analytical balance
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Vials with screw caps
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the dissolved solute is achieved.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the compound. It is advisable to perform preliminary experiments to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the aliquot through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any remaining solid particles.
-
Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
4.3. Quantification
-
HPLC Method:
-
Develop a validated HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, and detection wavelength.
-
Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.
-
-
UV-Vis Spectrophotometry Method:
-
Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.
-
Prepare a series of standard solutions and generate a calibration curve by plotting absorbance against concentration.
-
Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
-
4.4. Calculation of Solubility
Calculate the solubility using the following formula:
Solubility = (Concentration of diluted sample × Dilution factor)
The result can be expressed in various units, such as g/100 mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the equilibrium solubility of this compound.
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
Conclusion
References
The Pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery
A Technical Guide to the Therapeutic Applications of Pyrimidine Compounds for Researchers, Scientists, and Drug Development Professionals
Published: December 30, 2025
Executive Summary
The pyrimidine nucleus, a fundamental component of nucleic acids, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent ability to interact with a wide array of biological targets through hydrogen bonding and bioisosteric replacement of other aromatic systems has led to the development of a multitude of approved and investigational drugs. This technical guide provides an in-depth exploration of the therapeutic applications of pyrimidine-containing compounds, with a focus on their roles as anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular agents. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid researchers in the ongoing quest for novel therapeutics.
Introduction to Pyrimidine and its Derivatives
Pyrimidine is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. This core structure is integral to life, forming the basis of the nucleobases uracil, thymine, and cytosine. The synthetic versatility of the pyrimidine ring allows for the introduction of various substituents at different positions, leading to a vast chemical space of derivatives with diverse pharmacological activities.[1][2] This structural diversity enables the fine-tuning of pharmacokinetic and pharmacodynamic properties, making pyrimidine derivatives attractive candidates for drug development.[3]
Anticancer Applications
Pyrimidine analogs represent a cornerstone of cancer chemotherapy. Their mechanisms of action are diverse, ranging from antimetabolites that interfere with nucleic acid synthesis to potent and selective inhibitors of protein kinases that drive oncogenic signaling.[4][5]
Mechanism of Action: Kinase Inhibition
Many pyrimidine-based anticancer agents function as competitive inhibitors at the ATP-binding site of key kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[6][7] By blocking the phosphorylation of downstream substrates, these inhibitors disrupt signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[8][9]
Quantitative Data: Anticancer Activity
The in vitro efficacy of representative pyrimidine-based kinase inhibitors is summarized below.
| Compound Class | Specific Compound | Target Kinase | IC₅₀ (nM) | Antiproliferative Activity (Cell Line) | IC₅₀ (µM) | Reference(s) |
| Pyrrolo[2,3-d]pyrimidine | Compound 31r | EGFR (19del/T790M/C797S) | <0.5 | Ba/F3 (EGFR 19del/T790M/C797S) | <0.001 | [10] |
| Pyrrolo[2,3-d]pyrimidine | Compound 2g | CDK9/Cyclin T1 | 1.2 | MIA PaCa-2 (Pancreatic) | 0.027 | [11] |
| Aminopyrimidine | RDS 3442 | Not Specified | - | U87MG (Glioblastoma) | 15.3 | [12] |
| Furo[2,3-d]pyrimidine | Compound 2 | Not Specified | - | HT-1080 (Fibrosarcoma) | 13.89 | [12] |
| Pyrrolo[2,3-d]pyrimidine | Compound 72 | FAK | 27.4 | MDA-MB-231 (Breast) | 0.126 | [3] |
| Imidazole-pyrimidine | Compound 88 | HER2 | 81 ng/mL | NCI-60 Panel | - | [3] |
| Imidazole-pyrimidine | Compound 89 | EGFR-L858R | 112 ng/mL | NCI-60 Panel | - | [3] |
*IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target's activity or cell proliferation.
Signaling Pathway Visualization
Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based drugs.
Caption: Role of CDKs in cell cycle progression and their inhibition by pyrimidines.
Experimental Protocols
This protocol assesses the effect of a compound on cell viability.[1]
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
This protocol measures the direct inhibitory effect of a compound on a target kinase.[1]
-
Reagent Preparation: Prepare a reaction buffer, the target kinase (e.g., EGFR, CDK2), its specific substrate, ATP, and the pyrimidine inhibitor at various concentrations.
-
Reaction Setup: In a microplate, combine the kinase, substrate, and inhibitor.
-
Initiation: Start the kinase reaction by adding ATP. Incubate for a specified time at an optimal temperature (e.g., 30°C).
-
Detection: Stop the reaction and add the detection reagents (e.g., fluorescently labeled antibody that recognizes the phosphorylated substrate).
-
Measurement: Measure the fluorescence signal, which is proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC₅₀ value.
Antiviral Applications
Pyrimidine nucleoside analogs are a critical class of antiviral drugs. They mimic natural nucleosides and, once incorporated into the viral DNA or RNA, terminate chain elongation or induce lethal mutations, thereby inhibiting viral replication.[6]
Quantitative Data: Antiviral Activity
| Compound | Virus Target | EC₅₀ (nM) * | Reference(s) |
| Compound 48 | HIV-1 (Wild Type) | 3.43 - 11.8 | [3] |
| Etravirine | HIV-1 (Wild Type) | 3.5 | [3] |
*EC₅₀ values represent the concentration of the compound required to achieve 50% of the maximum antiviral effect.
Experimental Protocols
This assay is used to quantify the inhibition of viral replication.
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.
-
Infection: Infect the cell monolayers with a known amount of virus for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a medium (e.g., agar or methylcellulose) containing serial dilutions of the pyrimidine compound.
-
Incubation: Incubate the plates for several days until viral plaques (zones of cell death) are visible.
-
Staining and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated control and determine the EC₅₀ value.
Antimicrobial Applications
With the rise of multidrug-resistant bacteria, there is an urgent need for new antimicrobial agents. Pyrimidine derivatives have shown significant potential, with mechanisms of action that include the inhibition of essential bacterial enzymes like FtsZ, which is involved in cell division.[13]
Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC).
| Compound Class | Specific Compound | Target Organism | MIC (µg/mL) * | Reference(s) |
| Thiophenyl-pyrimidines | Compound Bb2 | MRSA, VRE | 2 | [14] |
| Pyrrolo[2,3-d]pyrimidines | Pleuromutilin derivative 15a | MRSA | 0.25 | [14] |
| Pyrrolo[2,3-d]pyrimidines | Compound 5 (para-bromo) | S. aureus | 8 | |
| Pyrrolo[2,3-d]pyrimidines | Compound 6 (para-iodo) | S. aureus | 8 | |
| Isatin-pyrimidine hybrids | Compound 24 | M. tuberculosis H37Rv | 0.5 - 1.0 | [3] |
*MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.
Experimental Workflow Visualization
Caption: A standardized workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocols
This is a standard method for determining the MIC of an antimicrobial agent.[2]
-
Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the pyrimidine compound in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial suspension to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
This assay measures the effect of a compound on the enzymatic activity of FtsZ.[2]
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing purified FtsZ protein in a GTPase assay buffer. Add serial dilutions of the pyrimidine inhibitor.
-
Initiation: Initiate the reaction by adding GTP. Incubate at 37°C for a set time (e.g., 20 minutes).
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a reagent like malachite green.
-
Data Analysis: The amount of phosphate released is proportional to the GTPase activity. Calculate the percentage of inhibition and determine the IC₅₀ value.
Anti-inflammatory Applications
Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as Cyclooxygenase (COX) and p38 MAP kinase.[9][10]
Quantitative Data: Anti-inflammatory Activity
| Compound Class | Specific Compound | Target | IC₅₀ (µM) * | Selectivity Index (COX-1/COX-2) | Reference(s) |
| Pyrimidine-5-carbonitrile | Compound 5u | COX-2 | 1.79 | 74.92 | |
| Pyrimidine-5-carbonitrile | Compound 5s | COX-2 | 2.11 | 72.95 | |
| Pyrimidine-5-carbonitrile | Celecoxib (Reference) | COX-2 | 0.04 | 30.25 | [10] |
| Pyrimidine derivative | Compound 5 | COX-2 | 0.04 | >2500 | [10] |
| Pyrimidine derivative | Compound 6 | COX-2 | 0.04 | >2500 | [10] |
*IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Signaling Pathway Visualization
Caption: The p38 MAPK signaling cascade in inflammation and its inhibition.
Experimental Protocols
This assay determines the inhibitory activity and selectivity of a compound against COX isoforms.[10]
-
Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2.
-
Incubation: Pre-incubate the enzyme with the pyrimidine inhibitor or vehicle control in a reaction buffer at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.
-
Quantification: After a set incubation time, measure the amount of prostaglandin E₂ (PGE₂) produced using an enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition of PGE₂ production for each COX isoform and determine the IC₅₀ values and the selectivity index.
Cardiovascular Applications
Pyrimidine derivatives have also found applications in the treatment of cardiovascular diseases, acting as antihypertensive agents, vasodilators, and lipid-lowering agents.[5]
Mechanisms of Action
-
Calcium Channel Blockade: Dihydropyrimidine derivatives act as L-type calcium channel blockers, leading to vasodilation and a reduction in blood pressure.[6][8]
-
Potassium Channel Opening: Minoxidil, a pyrimidine derivative, is a potent vasodilator that works by opening ATP-sensitive potassium channels in vascular smooth muscle cells.[1]
-
HMG-CoA Reductase Inhibition: Rosuvastatin, a widely used statin, contains a pyrimidine core and lowers cholesterol by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[13]
Quantitative Data: Cardiovascular Activity
| Compound | Mechanism | Activity | IC₅₀ * | Reference(s) |
| Compound 8c | Calcium Channel Blocker | Inhibition of KCl-induced contraction | 19 µg/mL | [6] |
| Nifedipine (Reference) | Calcium Channel Blocker | Inhibition of KCl-induced contraction | 21 µg/mL | [6] |
| Rosuvastatin | HMG-CoA Reductase Inhibitor | - | - | [13] |
| Minoxidil | K-ATP Channel Opener | Vasodilation | - | [1] |
*IC₅₀ for calcium channel blockers represents the concentration for 50% inhibition of contraction.
Conclusion and Future Perspectives
The pyrimidine scaffold continues to be a highly fruitful area of research in drug discovery. Its versatility and proven track record in a wide range of therapeutic areas ensure that it will remain a focus for medicinal chemists. Future research will likely concentrate on the development of more selective and potent pyrimidine derivatives, particularly for challenging targets such as mutant kinases in cancer and drug-resistant microbial strains. The continued exploration of novel synthetic methodologies will further expand the chemical diversity of pyrimidine-based compounds, paving the way for the next generation of innovative medicines.
References
- 1. Minoxidil: An Underused Vasodilator for Resistant or Severe Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blood pressure lowering effect of selected pyrimidine derivatives mediated through inhibition of calcium channel: A computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medisearch.io [medisearch.io]
- 9. youtube.com [youtube.com]
- 10. Minoxidil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. What is the mechanism of Minoxidil? [synapse.patsnap.com]
- 14. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
5-Amino-4-methylpyrimidine: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Among the myriad of pyrimidine-based building blocks, 5-amino-4-methylpyrimidine stands out as a particularly versatile scaffold. Its unique electronic properties and strategically positioned functional groups have enabled the development of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of compounds derived from this compound, with a focus on its role in the development of kinase inhibitors for oncology and its emerging potential in other therapeutic areas.
Synthesis of this compound and its Derivatives
The synthetic accessibility of the this compound core and its derivatives is a key factor driving its widespread use in drug discovery. Various synthetic routes have been developed, allowing for the efficient and scalable production of this important building block and its analogues.
Experimental Protocol: Scalable Synthesis of 4-Amino-5-aminomethyl-2-methylpyrimidine
A key intermediate derived from this compound is 4-amino-5-aminomethyl-2-methylpyrimidine, which is crucial for the synthesis of Vitamin B1. Two scalable processes for its synthesis have been described.
Method 1: From 2-Cyanoacetamide
-
Enamine Formation: 2-Cyanoacetamide is reacted with a Vilsmeier reagent to afford an enamine intermediate.
-
Condensation: The enamine is then condensed with acetamidine to produce 4-amino-2-methylpyrimidine-5-carbonitrile.
-
Hydrogenation: Subsequent hydrogenation of the nitrile group yields 4-amino-5-aminomethyl-2-methylpyrimidine. The overall yield for this process is approximately 65%.[1]
Method 2: From Malononitrile
-
Enamine Formation: Malononitrile is treated with an ionic salt, prepared in situ from DMF and dimethyl sulfate, to give the enamine intermediate without isolation.
-
Condensation: This intermediate is then reacted with acetamidine hydrochloride to afford the common intermediate, 4-amino-2-methylpyrimidine-5-carbonitrile.
-
Hydrogenation: Hydrogenation of the nitrile furnishes the final product. This approach offers a slightly higher overall yield of 70%.[1]
Experimental Protocol: Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine Derivatives
This protocol describes the synthesis of Schiff base derivatives from a 5-aminopyrimidine precursor, which have been evaluated for their antimicrobial and antioxidant activities.
-
Synthesis of the Key Intermediate: The starting material, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, is synthesized by reacting N-(2-methyl-5-nitrophenyl)-4-pyridin-3-yl-pyrimidin-2-ylamine with stannous chloride dihydrate in hydrochloric acid at 0°C. The nitro group is reduced to an amine, and the product is isolated after basification and extraction.[2]
-
Schiff Base Formation: Equimolar concentrations of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine and various ketones are stirred in absolute ethanol at room temperature for 6-8 hours. A few drops of concentrated sulfuric acid are then added to the mixture. The reaction progress is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to 0°C, and the resulting precipitate is filtered, washed with diethyl ether, and recrystallized from ethanol to yield the final products.[2]
Applications in Medicinal Chemistry
The this compound scaffold has been extensively utilized in the design of inhibitors for various protein kinases, making it a privileged structure in oncology drug discovery. Furthermore, its derivatives have shown promise as antimicrobial and antiviral agents.
Anticancer Activity: Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is frequently observed in various human cancers, making them attractive targets for cancer therapy. Several potent and selective Aurora kinase inhibitors have been developed based on the this compound scaffold.
A series of pyrimidine-based derivatives have been designed to inhibit Aurora A kinase activity and consequently reduce the levels of MYC oncoproteins, which are implicated in a wide range of cancers.[3][4] Structure-based drug design led to the identification of lead compounds that potently inhibit the proliferation of high-MYC expressing small-cell lung cancer (SCLC) cell lines.[3][5]
The following tables summarize the biological activity of selected pyrimidine derivatives against Aurora kinases.
| Compound | Aurora A IC50 (nM) | cMYC Reduction (%) in NCI-H82 (at 1.0 µM) | MYCN Reduction (%) in SK-N-BE(2) (at 1.0 µM) | Reference |
| 13 | < 200 | > 50 | > 50 | [3] |
| 20 | > 100 | < 50 | < 50 | [3] |
| 21 | > 100 | < 50 | < 50 | [3] |
| Compound | Aurora A Ki (nM) | Aurora B Ki (nM) | Reference |
| CYC116 (18) | 8.0 | 9.2 |
The diagram below illustrates the central role of Aurora A kinase in cell cycle progression and how its inhibition by pyrimidine-based drugs can lead to anti-tumor effects through the destabilization of MYC oncoproteins.
Antiviral and Antimicrobial Activity
Derivatives of this compound have also demonstrated significant potential as anti-infective agents. Their mechanism of action in this context often involves the inhibition of key enzymes in pathogens or interference with host-cell pathways essential for pathogen replication.
Several broad-spectrum antiviral compounds have been shown to inhibit the host cell's de novo pyrimidine biosynthesis pathway. By depleting the intracellular pool of pyrimidine nucleotides, these compounds effectively starve the virus of the necessary building blocks for viral RNA and DNA synthesis. This mechanism is particularly effective against rapidly replicating viruses. Furthermore, inhibition of this pathway has been linked to the induction of an antiviral state in the host cell through the upregulation of interferon-stimulated genes, independent of type 1 interferon production.[4][6]
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyrimidine derivatives against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| S7 | B. subtilis | 17.34 | [5] |
| S7 | E. coli | 17.34 | [5] |
| S1 | S. aureus | 16.26 | [5] |
Experimental Protocols for Biological Assays
Protocol: Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target kinase, such as Aurora A.
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Kinase Reaction Mixture: Prepare a reaction buffer containing the purified recombinant kinase, a suitable substrate (e.g., a specific peptide), and ATP at its Km concentration.
-
Assay Plate Preparation: Add the diluted test compounds, a positive control (a known inhibitor), and a negative control (DMSO vehicle) to the wells of a microtiter plate.
-
Initiation of Reaction: Add the kinase reaction mixture to each well to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays that measure the incorporation of radiolabeled phosphate into the substrate, or luminescence-based assays that quantify the amount of ATP remaining after the reaction.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Culture the bacterial strain overnight in a suitable broth medium. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.[8]
Conclusion
This compound has proven to be a highly valuable and versatile building block in medicinal chemistry. Its synthetic tractability and ability to serve as a scaffold for potent and selective inhibitors of various drug targets, particularly protein kinases, have led to the development of promising therapeutic candidates, especially in the field of oncology. The ongoing exploration of its derivatives continues to uncover new biological activities, suggesting that the full potential of this remarkable scaffold is yet to be realized. This guide provides a foundational understanding for researchers and drug development professionals seeking to leverage the unique properties of this compound in their own discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. bcc.bas.bg [bcc.bas.bg]
- 3. Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. benchchem.com [benchchem.com]
The Aminopyrimidine Core: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide on the Discovery and History of Aminopyrimidine Intermediates for Researchers, Scientists, and Drug Development Professionals.
The aminopyrimidine scaffold is a privileged heterocyclic motif that has become a cornerstone in medicinal chemistry and drug development. Its inherent ability to mimic the purine core of ATP allows for competitive binding to the ATP-binding pockets of numerous kinases, making it a crucial intermediate in the design of targeted therapies. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for key aminopyrimidine intermediates, with a focus on their application in the development of groundbreaking therapeutics.
Historical Perspective and a Pivotal Discovery
The journey of aminopyrimidines in medicine is deeply rooted in the exploration of heterocyclic chemistry. Early investigations into pyrimidine derivatives were foundational, but it was the strategic application of the 2-aminopyrimidine moiety as a "hinge-binding" fragment in kinase inhibitors that marked a paradigm shift in drug discovery. This discovery was particularly impactful in oncology, leading to the development of highly successful targeted therapies.
One of the most notable early successes was the development of Imatinib , the first rationally designed small molecule to target the Bcr-Abl tyrosine kinase. The aminopyrimidine core of Imatinib was a key structural feature that enabled its potent and selective inhibition of the enzyme, revolutionizing the treatment of chronic myeloid leukemia (CML). This success story spurred a wave of research into other aminopyrimidine-based kinase inhibitors, targeting a range of signaling pathways implicated in various diseases.
Key Aminopyrimidine Intermediates and Their Synthesis
The versatility of the aminopyrimidine scaffold lies in the ability to functionalize it at various positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Several key intermediates serve as the foundational building blocks for a vast library of aminopyrimidine-based drugs.
2-Aminopyrimidine Derivatives
2-Aminopyrimidines are arguably the most widely utilized intermediates in this class.[1] Their synthesis can be achieved through several classical and modern synthetic routes.
Classical Condensation Reactions:
-
Pinner Synthesis: This venerable reaction involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, typically guanidine.[2] The reaction proceeds via the formation of a dihydropyrimidine intermediate, which then aromatizes to the desired pyrimidine.
-
Chalcone-Guanidine Cyclocondensation: This method utilizes α,β-unsaturated ketones (chalcones) as the three-carbon component, which react with guanidine to form 4,6-disubstituted-2-aminopyrimidines. This approach is particularly useful for introducing aryl substituents at the 4- and 6-positions of the pyrimidine ring.
Modern Synthetic Approaches:
-
Metal-Catalyzed Cross-Coupling and Cycloaddition Reactions: The advent of transition-metal catalysis has provided powerful tools for the synthesis of complex aminopyrimidines. For instance, iron-catalyzed [2+2+2] cycloaddition of alkynenitriles and cyanamides offers a route to bicyclic 2-aminopyrimidines.[3]
-
Dimroth Rearrangement: This rearrangement involves the isomerization of N-substituted 2-iminopyrimidines to the corresponding 2-(substituted-amino)pyrimidines. While a powerful tool for structural diversification, its application in the primary synthesis of the aminopyrimidine core is less common.
4-Aminopyrimidine Derivatives
4-Aminopyrimidines also serve as important intermediates in drug discovery, with analogs demonstrating potent inhibitory activity against various kinases. Their synthesis often involves the manipulation of appropriately substituted pyrimidine precursors.
Comparative Analysis of Synthetic Routes
The choice of synthetic route for a particular aminopyrimidine intermediate depends on several factors, including the desired substitution pattern, scalability, and cost-effectiveness. The following table provides a comparative summary of common synthetic methods.
| Synthetic Route | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Yield (%) | Reaction Time |
| Classical Condensation (Pinner-type) | β-Ketoester, Guanidine hydrochloride | Base (e.g., KOH, NaOEt) | Reflux in ethanol | High | 2-4 hours |
| Microwave-Assisted Condensation | β-Ketoester, Guanidine hydrochloride | K₂CO₃ | Microwave, Solvent-free | High | Short |
| Chalcone-Guanidine Condensation | Chalcone, Guanidine hydrochloride | Base (e.g., NaOH, KOH) | Reflux in ethanol | 70-90% | 10-24 hours |
| Iron-Catalyzed [2+2+2] Cycloaddition | Alkynenitrile, Cyanamide | FeI₂, ⁱPrPDAI, Zn | Not specified | 27-82% | Not specified |
| Synthesis from 2-amino-4,6-dichloropyrimidine | 2-amino-4,6-dichloropyrimidine, Amine | Triethylamine | 80-90 °C, Solvent-free | 78-85% | 4-14 hours |
Experimental Protocols
Protocol 1: General Pinner-type Synthesis of a 2-Amino-4,6-disubstituted Pyrimidine
This protocol describes a typical condensation reaction between a β-diketone and guanidine hydrochloride.
Reagents:
-
β-Diketone (e.g., Acetylacetone): 1 equivalent
-
Guanidine Hydrochloride: 1.1 equivalents
-
Strong Base (e.g., Sodium Ethoxide): 1.1 equivalents
-
Anhydrous Ethanol
Procedure:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., N₂ or Ar).
-
Dissolve the guanidine hydrochloride in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
To the stirred solution, carefully add the sodium ethoxide. Stir the resulting suspension for 30 minutes at room temperature to generate the free guanidine base.
-
Add the β-diketone dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the mixture with acidic water (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of 4,6-Diaryl-2-aminopyrimidines from Chalcones
This protocol details the synthesis of 2-aminopyrimidines from chalcones and guanidine hydrochloride.
Reagents:
-
Substituted Chalcone: 1 equivalent
-
Guanidine Hydrochloride: 1.5 equivalents
-
Sodium Hydroxide: 4.5 equivalents
-
Ethanol (96%)
-
Water
Procedure:
-
In a round-bottom flask, mix the substituted chalcone (0.01 mole), guanidine hydrochloride (0.015 mole), and sodium hydroxide (0.045 mole) in 2 mL of water and 5 mL of 96% ethanol.
-
Heat the mixture to reflux for 10-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Filter the solid, wash with water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/toluene mixture) to obtain the pure 2-amino-4,6-diarylpyrimidine.
Protocol 3: Synthesis of Substituted 2-Aminopyrimidines from 2-Amino-4,6-dichloropyrimidine
This protocol describes the nucleophilic aromatic substitution on a di-chlorinated aminopyrimidine intermediate.[1][4][5]
Reagents:
-
2-Amino-4,6-dichloropyrimidine: 1 equivalent (3 mmol)
-
Substituted Amine: 1 equivalent (3 mmol)
-
Triethylamine: 2 equivalents (6 mmol)
Procedure:
-
Finely grind and mix 2-amino-4,6-dichloropyrimidine, the substituted amine, and triethylamine in a reaction vessel.
-
Heat the solvent-free mixture at 80–90 °C. Reaction times can vary from 4 to 14 hours depending on the amine used.[4][5]
-
Monitor the reaction by TLC (e.g., using a hexane:ethyl acetate solvent system).
-
Upon completion, add distilled water to the reaction mixture to precipitate the product.
-
Filter the precipitate and wash with water.
-
The crude product can be purified by crystallization from ethanol.
Aminopyrimidine Intermediates in Action: Key Signaling Pathways
The therapeutic success of aminopyrimidine-based drugs is a direct result of their ability to potently and selectively inhibit key signaling pathways that are dysregulated in disease.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in cell proliferation, survival, and differentiation. Aberrant EGFR signaling is a hallmark of many cancers. Aminopyrimidine-based inhibitors, such as Gefitinib , competitively bind to the ATP-binding site of the EGFR kinase domain, blocking downstream signaling.
Caption: Simplified EGFR signaling pathway and the point of inhibition by Gefitinib.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors. Dysregulation of this pathway is implicated in inflammatory diseases and cancers. Aminopyrimidine-based inhibitors have been developed to target specific JAK isoforms.
Caption: Overview of the JAK-STAT signaling pathway and inhibition by aminopyrimidine-based drugs.
Synthetic Workflow of Key Drug Intermediates
The synthesis of the aminopyrimidine core of many successful drugs follows a multi-step, convergent approach.
Workflow for Imatinib's Aminopyrimidine Core
The synthesis of the key aminopyrimidine intermediate for Imatinib involves the condensation of an enaminone with guanidine nitrate.
Caption: Synthetic workflow for the aminopyrimidine core of Imatinib.
Workflow for Gefitinib's Quinazoline Core Synthesis
While Gefitinib is a quinazoline, its synthesis often involves building the pyrimidine ring onto a pre-existing benzene ring, a process with analogous chemical principles. A common route starts from a substituted anthranilic acid derivative.
Caption: A common synthetic workflow for the core structure of Gefitinib.
Conclusion
The discovery and development of aminopyrimidine intermediates have been instrumental in the advancement of modern medicine. Their versatility as a chemical scaffold, coupled with a deep understanding of their role in inhibiting key cellular signaling pathways, has led to a portfolio of life-saving drugs. The continuous refinement of synthetic methodologies, from classical condensation reactions to modern metal-catalyzed approaches, ensures that the aminopyrimidine core will remain a central focus for researchers and drug development professionals in the ongoing quest for novel and more effective therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of the amino group on the pyrimidine ring
An In-depth Technical Guide to the Reactivity of the Amino Group on the Pyrimidine Ring
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine ring is a foundational heterocyclic scaffold present in a vast array of biologically significant molecules, including nucleic acids (cytosine, thymine, uracil) and numerous pharmaceuticals.[1][2] The introduction of an amino group onto this ring fundamentally alters its electronic properties and chemical reactivity, creating a versatile building block for organic synthesis and medicinal chemistry.[2] Aminopyrimidines are key intermediates and structural motifs in drugs targeting a wide range of diseases, including cancer, microbial infections, and inflammatory conditions.[2][3] Their prevalence in blockbuster drugs like the kinase inhibitor Imatinib highlights their importance.[3] This guide provides a comprehensive technical overview of the reactivity of the exocyclic amino group on the pyrimidine core, focusing on its electronic nature, key chemical transformations, and the practical application of these reactions in synthesis and drug discovery.
Electronic Properties and Basicity
The reactivity of the aminopyrimidine scaffold is governed by the interplay between the electron-withdrawing pyrimidine ring and the electron-donating amino group. The nitrogen atoms within the pyrimidine ring are electron-deficient, which reduces the basicity of the exocyclic amino group compared to aniline. The position of the amino group (C2, C4/C6, or C5) significantly influences the molecule's overall basicity and reactivity profile.
The pKa value is a quantitative measure of this basicity. The protonation site is typically one of the ring nitrogens, which is influenced by the resonance donation from the exocyclic amino group.
| Compound | Position of Amino Group | pKa |
| 2-Aminopyrimidine | C2 | 3.45 (at 20°C)[4][5] |
| 4-Aminopyrimidine | C4 | 5.71 (at 20°C)[6][7] |
| 5-Aminopyrimidine | C5 | 2.6 (approx.)[8] |
Table 1: Basicity of Isomeric Aminopyrimidines.
The higher basicity of 4-aminopyrimidine compared to the 2- and 5-isomers is a critical consideration for designing synthetic reactions, as it affects the nucleophilicity of both the exocyclic amino group and the ring nitrogens. Computational studies using methods like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis have further elucidated the electronic structure, charge distribution, and intramolecular charge transfer phenomena that dictate this reactivity.[9]
Reactivity of the Exocyclic Amino Group as a Nucleophile
The lone pair of electrons on the exocyclic nitrogen atom makes it a potent nucleophile, enabling a variety of essential chemical transformations.
Acylation
The amino group readily undergoes acylation with reagents like acyl chlorides and anhydrides to form the corresponding amides. This reaction is fundamental for installing a wide range of functional groups and for protecting the amino group during subsequent synthetic steps. However, factors such as steric hindrance from adjacent substituents and the electronic nature of the acylating agent can influence the reaction's success.[10] In some cases, over-acylation to form N,N-diacyl derivatives can occur, particularly with highly reactive acylating agents.[11]
Alkylation
N-alkylation of the amino group is a common strategy for building molecular complexity. However, selective mono-alkylation can be challenging due to the increased nucleophilicity of the resulting secondary amine, often leading to over-alkylation.[12][13] Reaction conditions determine the outcome; SN2 reactions with alkyl halides proceed preferentially in basic conditions, which neutralize the acid byproduct.[14] Reductive amination, reacting the aminopyrimidine with a carboxylic acid and a reducing agent like sodium borohydride, provides a milder method for achieving N-monoalkylation.[15]
Nucleophilic Substitution
The amino group itself can act as a nucleophile to displace leaving groups on other molecules. More significantly in the context of this guide, it is a common incoming nucleophile in the synthesis of substituted aminopyrimidines. For instance, reacting chloro-substituted pyrimidines with various primary or secondary amines is a robust and widely used method for generating diverse libraries of aminopyrimidine derivatives.[3][16][17]
Ring Transformations and Rearrangements
Under specific conditions, the aminopyrimidine scaffold can undergo fascinating rearrangements, most notably the Dimroth rearrangement.
The Dimroth Rearrangement
The Dimroth rearrangement is a characteristic isomerization of many nitrogen-containing heterocycles, including certain aminopyrimidine derivatives.[18][19] This reaction involves the interchange of an endocyclic ring nitrogen with the nitrogen of an exocyclic imino or amino group. The process is not a simple intramolecular shift but proceeds through a well-defined Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism.[19]
The rearrangement can be catalyzed by acid, base, heat, or light.[19][20] The reaction is often initiated by the addition of a nucleophile (like water or hydroxide) to the pyrimidine ring, followed by the opening of the ring to form a linear intermediate. Bond rotation and subsequent intramolecular ring closure lead to the rearranged, thermodynamically more stable isomer.[18][21] The rate and outcome of the rearrangement are highly sensitive to pH and the electronic properties of substituents on the ring.[20][21] Electron-withdrawing groups, for example, can facilitate the initial nucleophilic attack and ring-opening sequence.[20]
Caption: The ANRORC mechanism of the Dimroth rearrangement for 1-alkyl-2-iminopyrimidines.
Influence of the Amino Group on Ring Reactivity
The amino group is a powerful activating group, profoundly influencing the reactivity of the pyrimidine ring itself, particularly in substitution reactions.
Directing Group in C-H Activation
In modern synthetic chemistry, the amino group can serve as an effective directing group for transition-metal-catalyzed C-H activation. For example, Pd(II)-catalyzed C5-H alkylation of 2-aminopyrimidine derivatives utilizes the amino group to direct the catalyst to the C5 position, enabling precise modification of the pyrimidine core.[1]
Role in Nucleophilic Aromatic Substitution (SNAr)
While the pyrimidine ring is inherently electron-deficient and susceptible to nucleophilic attack, the presence of an amino group can modulate this reactivity. More importantly, certain complex substitution reactions on pyrimidines have been shown to proceed via a multistep addition-elimination (SNAE) mechanism rather than a direct SN2-like displacement. For instance, the sulfite-catalyzed cleavage of thiamin (which contains a 4-aminopyrimidine moiety) involves the initial addition of sulfite to the C6 position of the ring, forming an intermediate adduct, which then facilitates the expulsion of the leaving group.[22][23]
Caption: A simplified workflow of the Sulfite-catalyzed SNAE mechanism on a pyrimidine ring.
Applications in Drug Development and Medicinal Chemistry
The aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[2][3] Its ability to form multiple hydrogen bonds and engage in dipole-dipole interactions allows for high-affinity binding to biological targets.[2]
A primary application is in the development of kinase inhibitors . The 2-aminopyrimidine core is particularly adept at mimicking the adenine hinge-binding motif of ATP, enabling potent and often selective inhibition of protein kinases, which are critical targets in oncology.[3][24]
Caption: Inhibition of kinase signaling pathways by aminopyrimidine-based drugs.
The versatility of the aminopyrimidine core allows for its use in developing agents with a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[2] The table below presents IC₅₀ values for selected aminopyrimidine derivatives against different biological targets, illustrating their potential in drug discovery.
| Compound Class/Example | Target | IC₅₀ Value (µM) | Reference |
| Substituted 2-Aminopyrimidine (Cmpd 24) | β-Glucuronidase | 2.8 ± 0.10 | [3],[16] |
| Substituted 2-Aminopyrimidine (Cmpd 2n) | FGFR4 Kinase | 0.0026 | [24] |
| 2-Aminopyrimidine Derivative (Cmpd 7) | BRD4 | 0.042 | [14] |
| 2-Aminopyrimidine Derivative (Cmpd 7) | PLK1 Kinase | 0.02 | [14] |
| 2-Aminopyrimidine (Cmpd Ia) | Arachidonic Acid-Induced Platelet Aggregation | 36.75 | [25] |
Table 2: Examples of Biological Activity of Aminopyrimidine Derivatives.
Experimental Protocols
Detailed and reliable experimental protocols are essential for harnessing the reactivity of aminopyrimidines. Below are representative procedures for key transformations.
Protocol: Synthesis of N-Substituted 2-Aminopyrimidines via Nucleophilic Substitution
This protocol is adapted from the synthesis of 2-aminopyrimidine derivatives as described in the literature.[3][17]
Objective: To synthesize a library of N4-substituted 2-amino-6-chloropyrimidines by reacting 2-amino-4,6-dichloropyrimidine with various amines.
Materials:
-
2-Amino-4,6-dichloropyrimidine (1.0 eq)
-
Substituted amine (e.g., aniline, benzylamine, piperazine) (1.0 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Ethanol (for crystallization)
-
Distilled water
Procedure:
-
Finely grind and mix 2-amino-4,6-dichloropyrimidine (e.g., 3 mmol, 492 mg), the desired substituted amine (3 mmol), and triethylamine (6 mmol, 0.84 mL) in a reaction vial.
-
Heat the solvent-free mixture at 80–90 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 3:7 ethyl acetate/hexane).
-
Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
Add distilled water to the solidified mixture to precipitate the product.
-
Filter the resulting precipitate, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the purified N-substituted 2-aminopyrimidine derivative.
-
Characterize the final product using NMR, Mass Spectrometry, and elemental analysis.[3][17]
Caption: General experimental workflow for the synthesis of aminopyrimidine derivatives.
Protocol: Acylation of a 2-Aminopyrimidine
Objective: To perform N-acylation on a 2-aminopyrimidine using an acyl chloride.
Materials:
-
2-Aminopyrimidine (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Pyridine (as solvent and base)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve 2-aminopyrimidine in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere and cool in an ice bath.
-
Slowly add acetyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide product by column chromatography or recrystallization.
Conclusion
The amino group on a pyrimidine ring is a powerful and versatile functional handle that dictates the molecule's chemical and biological properties. Its nucleophilic character allows for straightforward derivatization through acylation and alkylation, while its electronic influence enables complex transformations like the Dimroth rearrangement and directs modern C-H activation reactions. A thorough understanding of these reactivity patterns is indispensable for chemists in the pharmaceutical industry, as it underpins the rational design and synthesis of novel therapeutics. The aminopyrimidine scaffold, due to its proven success and synthetic tractability, will undoubtedly remain a cornerstone of drug discovery for the foreseeable future.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Aminopyrimidine | 109-12-6 [chemicalbook.com]
- 6. 4-Aminopyrimidine CAS#: 591-54-8 [m.chemicalbook.com]
- 7. 4-Aminopyrimidine | C4H5N3 | CID 68958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pyrimidin-5-amine | C4H5N3 | CID 344373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Spectroscopic, electronic structure and natural bond analysis of 2-aminopyrimidine and 4-aminopyrazolo[3,4-d]pyrimidine: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrimidines. Part I. The acylation of 2-amino-4-hydroxypyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]
- 18. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 19. starchemistry888.com [starchemistry888.com]
- 20. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benthamdirect.com [benthamdirect.com]
- 22. Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an SNAE Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. DSpace [qspace.library.queensu.ca]
- 24. pubs.acs.org [pubs.acs.org]
- 25. brieflands.com [brieflands.com]
The Versatile 4-Methylpyrimidin-5-amine Scaffold: A Technical Guide to Investigating a Core Fragment in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-methylpyrimidin-5-amine core is a privileged heterocyclic scaffold that serves as a crucial building block in the synthesis of a diverse range of biologically active compounds. While direct pharmacological studies on 4-methylpyrimidin-5-amine itself are limited, its derivatives have been prominently featured in the patent literature as potent modulators of key therapeutic targets. This technical guide provides an in-depth investigation into the potential mechanisms of action stemming from this versatile core, focusing on three validated and significant signaling pathways: Bruton's tyrosine kinase (Btk) inhibition, Protein Arginine Methyltransferase 5 (PRMT5) inhibition, and Calcium Release-Activated Calcium (CRAC) channel modulation. By examining the established roles of these targets in disease and the structure-activity relationships of pyrimidine-based inhibitors, this document offers a comprehensive resource for researchers engaged in the development of novel therapeutics based on the 4-methylpyrimidin-5-amine scaffold. Detailed experimental protocols for assessing the activity of compounds within these classes are provided, alongside structured quantitative data for representative inhibitors to facilitate comparative analysis.
Introduction: The 4-Methylpyrimidin-5-amine Scaffold
The pyrimidine nucleus is a fundamental component of nucleic acids and a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with a wide array of biological targets. The 4-methylpyrimidin-5-amine structure, in particular, offers a synthetically tractable starting point for the development of targeted therapies. Its substituted pyrimidine ring can engage in crucial hydrogen bonding interactions with protein kinase hinge regions and other binding pockets, while the amine functionality provides a key attachment point for introducing various side chains to modulate potency, selectivity, and pharmacokinetic properties.
Patent literature reveals that derivatives of 4-methylpyrimidin-5-amine are key components in the synthesis of inhibitors for several important drug targets, including Bruton's tyrosine kinase (Btk), Protein Arginine Methyltransferase 5 (PRMT5), and modulators of Calcium Release-Activated Calcium (CRAC) channels. This guide will delve into the mechanisms of action associated with each of these target classes, providing a framework for the investigation of novel compounds derived from the 4-methylpyrimidin-5-amine core.
Mechanism of Action I: Bruton's Tyrosine Kinase (Btk) Inhibition
Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling, which is essential for B-cell development, activation, and proliferation.[1] Dysregulation of the BCR signaling pathway is a hallmark of various B-cell malignancies, making Btk a prime therapeutic target.[2][3]
Btk Signaling Pathway
Upon engagement of the B-cell receptor (BCR) by an antigen, a signaling cascade is initiated, leading to the activation of Btk. Activated Btk then phosphorylates downstream substrates, most notably phospholipase Cγ2 (PLCγ2).[1] This phosphorylation event triggers a cascade of downstream signaling involving inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to the activation of transcription factors such as NF-κB, which promote B-cell survival and proliferation.[4] Btk inhibitors block this pathway, thereby inducing apoptosis in malignant B-cells.[2]
Figure 1. Btk Signaling Pathway and Point of Inhibition.
Role of the Pyrimidine Scaffold in Btk Inhibition
The pyrimidine scaffold is a common feature in many Btk inhibitors. A study on 4,5,6-trisubstituted pyrimidines designed as covalent Btk inhibitors highlighted that the primary amino group at the C-4 position of the pyrimidine ring is crucial for maintaining inhibitory activity.[5] This is often due to the formation of key hydrogen bonds with the hinge region of the Btk kinase domain, mimicking the interaction of the adenine base of ATP.[6]
Quantitative Data for Representative Btk Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of several Btk inhibitors, including those with pyrimidine-based scaffolds.
| Compound | Target | Assay Type | IC50 (nM) | Reference(s) |
| Ibrutinib | Btk | Biochemical | 1.5 | [7] |
| Acalabrutinib | Btk | Biochemical | 5.1 | [7] |
| Zanubrutinib | Btk | Biochemical | 0.5 | [7] |
| Compound I1 (4,5,6-trisubstituted pyrimidine) | Btk | Biochemical | 70 | [5] |
| CGI-1746 | Btk | Biochemical | 1.9 | [8] |
| GDC-0853 | Btk | Biochemical | 0.91 | [8] |
Experimental Protocols for Btk Inhibition Assays
This protocol describes a common method to determine the biochemical potency of a Btk inhibitor using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.[9]
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against purified Btk enzyme.
-
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor corresponds to its inhibitory activity.
-
Materials:
-
Recombinant human Btk enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
-
Peptide substrate
-
ATP
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit
-
384-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add the Btk enzyme, substrate, and test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
This protocol assesses the ability of an inhibitor to block Btk activity within a cellular context by measuring its autophosphorylation.[4]
-
Objective: To determine the cellular potency of a Btk inhibitor by measuring the inhibition of Btk autophosphorylation at Tyr223.
-
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Cell culture medium
-
Test compounds dissolved in DMSO
-
Anti-human IgM antibody (for stimulation)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Btk (Tyr223), anti-total Btk
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Culture Ramos cells and treat with various concentrations of the test compound for 1-2 hours.
-
Stimulate the B-cell receptor by adding anti-human IgM for 10 minutes.
-
Lyse the cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-Btk (Tyr223) and total Btk.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities to determine the inhibition of Btk phosphorylation.
-
Mechanism of Action II: PRMT5 Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[10] PRMT5 is involved in numerous cellular processes, including transcription, RNA splicing, and DNA repair.[11] Its overexpression is implicated in various cancers, making it an attractive therapeutic target.[11]
PRMT5 Function and Inhibition
PRMT5, in complex with its binding partner MEP50, transfers a methyl group from S-adenosylmethionine (SAM) to its substrate proteins.[12] This methylation can alter the function, localization, and stability of the target proteins, thereby influencing cellular pathways that contribute to cancer cell proliferation and survival. PRMT5 inhibitors can act through various mechanisms, including competing with SAM or the substrate, or through allosteric modulation.[9] A particularly promising strategy involves the development of MTA-cooperative inhibitors, which selectively target PRMT5 in cancer cells with a deletion of the MTAP gene, a common occurrence in many tumors.[10]
Figure 2. Mechanism of PRMT5 Inhibition.
Quantitative Data for Representative PRMT5 Inhibitors
The following table presents IC50 values for some known PRMT5 inhibitors.
| Compound | Target | Assay Type | IC50 (nM) | Reference(s) |
| EPZ015666 (GSK3235025) | PRMT5 | Biochemical | 22 | [13] |
| MRTX1719 (MTA-cooperative) | PRMT5 (+MTA) | Biochemical | 3.6 | [14] |
| MRTX1719 (MTA-cooperative) | PRMT5 (-MTA) | Biochemical | 20.4 | [14] |
| Compound 17 | PRMT5 | Biochemical | 330 | [15] |
| AZ-PRMT5i-1 (MTA-cooperative) | PRMT5 (MTAP KO cells) | Cellular (SDMA) | 660 | [16] |
| AZ-PRMT5i-1 (MTA-cooperative) | PRMT5 (WT cells) | Cellular (SDMA) | 4300 | [16] |
Experimental Protocols for PRMT5 Inhibition Assays
This protocol describes a homogeneous assay to measure PRMT5 activity, for example, using an AlphaLISA format.[17]
-
Objective: To determine the IC50 of a compound against the methyltransferase activity of the PRMT5/MEP50 complex.
-
Principle: The assay detects the methylated product of a biotinylated histone peptide substrate. The methylated peptide is recognized by a specific antibody, and the interaction is detected using donor and acceptor beads that generate a signal when in proximity.
-
Materials:
-
Purified PRMT5/MEP50 complex
-
Biotinylated histone H4 peptide substrate
-
S-adenosylmethionine (SAM)
-
Methylation assay buffer
-
Test compounds in DMSO
-
AlphaLISA acceptor beads and donor beads
-
AlphaLISA plate reader
-
-
Procedure:
-
Incubate the PRMT5/MEP50 enzyme with the test compound and the biotinylated substrate in the presence of SAM.
-
Stop the reaction and add the acceptor beads and a specific primary antibody that recognizes the methylated substrate.
-
Add streptavidin-conjugated donor beads.
-
Incubate to allow for bead proximity.
-
Read the Alpha-counts on a compatible plate reader.
-
Calculate the IC50 value from the dose-response curve.
-
This protocol describes a cell-based assay to confirm that an inhibitor interacts with PRMT5 and inhibits its activity within the cell, often by measuring the methylation of a known substrate.[12]
-
Objective: To measure the inhibition of symmetric dimethylation of a PRMT5 substrate (e.g., SmBB') in cells treated with a PRMT5 inhibitor.
-
Materials:
-
Cancer cell line (e.g., MCF7)
-
Test compounds in DMSO
-
Lysis buffer
-
Primary antibodies: anti-symmetric dimethyl arginine (anti-SDMA), anti-total substrate protein
-
HRP-conjugated secondary antibody
-
-
Procedure:
-
Treat cells with various concentrations of the PRMT5 inhibitor for a specified time (e.g., 48 hours).
-
Lyse the cells and perform a Western blot analysis.
-
Probe the membrane with an antibody that recognizes the symmetrically dimethylated form of a known PRMT5 substrate and an antibody for the total substrate protein as a loading control.
-
Quantify the band intensities to determine the dose-dependent decrease in substrate methylation.
-
Mechanism of Action III: CRAC Channel Modulation
Calcium Release-Activated Calcium (CRAC) channels are a primary mechanism for store-operated calcium entry (SOCE) in many cell types, including immune cells.[18] CRAC channels are composed of STIM proteins in the endoplasmic reticulum (ER) membrane and Orai proteins in the plasma membrane.[19]
CRAC Channel Signaling Pathway
Depletion of calcium from the ER, often triggered by IP3, is sensed by STIM proteins.[19] This causes STIM to oligomerize and translocate to ER-plasma membrane junctions, where they interact with and activate Orai channels. The opening of Orai channels allows for a sustained influx of extracellular calcium, which is crucial for various cellular functions, including T-cell activation and cytokine release.[18] CRAC channel inhibitors can block this calcium influx, thereby dampening downstream signaling.
Figure 3. CRAC Channel Activation and Modulation.
Quantitative Data for Representative CRAC Channel Modulators
The following table provides data for some known CRAC channel inhibitors.
| Compound | Target | Assay Type | IC50 (nM) | Reference(s) |
| Synta66 | Orai1 | SOCE Inhibition | ~200-500 | [20] |
| BTP2 (pyrazole derivative) | CRAC channels | IL-2 Production | Potent inhibitor | [18] |
| RO2959 | Orai1 | ICRAC Inhibition | ~400 | [21] |
Experimental Protocol for Measuring Store-Operated Calcium Entry (SOCE)
This protocol describes a common method for measuring SOCE using a fluorescent calcium indicator.[2][3]
-
Objective: To measure the inhibition of SOCE by a test compound.
-
Principle: Cells are loaded with a ratiometric calcium indicator like Fura-2 AM. The intracellular calcium concentration is monitored before and after depleting the ER calcium stores and then re-introducing extracellular calcium.
-
Materials:
-
Adherent cell line
-
Fura-2 AM
-
Calcium-free buffer (e.g., HBSS)
-
Thapsigargin (to deplete ER stores)
-
Test compounds in DMSO
-
Fluorescence microscopy setup with ratio imaging capabilities
-
-
Procedure:
-
Seed cells on glass-bottom dishes and allow them to adhere.
-
Load the cells with Fura-2 AM in a calcium-free buffer.
-
Wash the cells to remove extracellular dye.
-
Begin recording the baseline fluorescence ratio (F340/F380) in calcium-free buffer.
-
Add the test compound or vehicle control and incubate.
-
Add thapsigargin to deplete the ER calcium stores, which will cause a transient increase in intracellular calcium.
-
Once the signal returns to near baseline, re-introduce extracellular calcium. This will trigger SOCE, resulting in a second, sustained increase in intracellular calcium in control cells.
-
Quantify the SOCE response by measuring the peak or area under the curve of the second calcium increase.
-
Compare the response in compound-treated cells to control cells to determine the percent inhibition.
-
Conclusion
The 4-methylpyrimidin-5-amine scaffold is a valuable starting point for the development of potent and selective modulators of several key therapeutic targets. Its utility in the synthesis of inhibitors of Btk and PRMT5, as well as modulators of CRAC channels, highlights its versatility in medicinal chemistry. This guide has provided a comprehensive overview of the mechanisms of action associated with these targets, along with detailed experimental protocols and representative quantitative data to aid researchers in the investigation and development of novel therapeutics derived from this privileged core structure. Further exploration of the structure-activity relationships of 4-methylpyrimidin-5-amine derivatives will undoubtedly lead to the discovery of new and improved clinical candidates for a range of diseases.
References
- 1. NanoBRET® TE PRMT5 Assay [promega.jp]
- 2. Methods for Studying Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure-based discovery of novel 4,5,6-trisubstituted pyrimidines as potent covalent Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Medicinal chemistry insights into PRMT5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 13. benchchem.com [benchchem.com]
- 14. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Abstract 3088: Identification of a novel series of MTAP-selective PRMT5 inhibitors, and first disclosure of AZ-PRMT5i-1: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Methods for studying store-operated calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Stork: Methods for studying store-operated calcium entry [storkapp.me]
- 20. benchchem.com [benchchem.com]
- 21. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
In silico modeling of 5-Amino-4-methylpyrimidine derivatives
An In-Depth Technical Guide to the In Silico Modeling of 5-Amino-4-methylpyrimidine Derivatives
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. These derivatives have garnered attention for their diverse biological activities, including roles as kinase inhibitors in anticancer therapy, as well as antiviral, antimalarial, and anti-diabetic agents.[1][2][3] The rapid evolution of computational power has positioned in silico modeling as an indispensable tool in the discovery and optimization of novel this compound-based drug candidates. By simulating molecular interactions and predicting compound behavior, these computational techniques significantly curtail the time and resources required for preclinical research, enabling a more rational, hypothesis-driven approach to drug design.[4]
This technical guide provides a comprehensive overview of the core in silico methodologies applied to this compound derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation standards, and visualizations of key workflows and biological pathways.
Core In Silico Methodologies and Experimental Protocols
A multi-faceted in silico approach is typically employed to explore the potential of this compound derivatives. This involves a logical progression from identifying potential biological targets to predicting the pharmacokinetic profile of lead candidates.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction. This is crucial for understanding the binding mode of this compound derivatives within the active site of a target protein, such as a kinase.
Experimental Protocol:
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB). For example, VEGFR-2 (PDB ID: 1YWN) or EGFR (PDB ID: 1M17) are common targets.[5]
-
Remove water molecules, co-crystallized ligands, and any non-essential protein chains using molecular modeling software (e.g., AutoDock Tools, Schrödinger's Protein Preparation Wizard).[4]
-
Add polar hydrogens and assign appropriate atomic charges (e.g., Gasteiger charges).
-
Define the binding site or "grid box" around the active site cavity, typically guided by the position of a co-crystallized native ligand.
-
-
Ligand Preparation:
-
Draw the 2D structure of the this compound derivative using software like ChemDraw.
-
Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign appropriate atom types and rotatable bonds.
-
-
Docking Simulation:
-
Utilize docking software such as AutoDock Vina, GOLD, or MOE.[1][6]
-
Run the docking algorithm, which systematically samples conformational and orientational space of the ligand within the receptor's active site.
-
The program calculates a binding affinity score (e.g., in kcal/mol) for the most favorable binding poses.
-
-
Analysis:
-
Analyze the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues. For instance, hydrogen bonds with key hinge region residues like Met793 in EGFR are often critical for inhibitory activity.[7]
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of activity for newly designed derivatives.
Experimental Protocol:
-
Dataset Preparation:
-
Compile a dataset of this compound derivatives with experimentally determined biological activity (e.g., IC50 values).[2]
-
Divide the dataset into a training set (for model building) and a test set (for model validation).
-
-
Descriptor Calculation:
-
For each molecule, calculate a range of molecular descriptors that quantify its physicochemical properties. These can include constitutional, topological, electronic, and steric properties (e.g., LogP, molecular weight, polarizability, E-state indices).[2]
-
-
Model Generation:
-
Use statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) to build a model that correlates the descriptors with biological activity.[8]
-
The resulting QSAR equation provides insights into which structural features are most important for activity.
-
-
Model Validation:
-
Validate the model's predictive power using the test set. Key statistical parameters include the squared correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² (pred_r²). A robust model will have high values for these parameters.[2]
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, assessing the stability of the predicted binding pose from molecular docking.
Experimental Protocol:
-
System Setup:
-
Use the best-ranked docked pose of the this compound derivative within its target protein as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove any steric clashes.
-
Gradually heat the system to a physiological temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).
-
-
Production Run:
-
Analysis:
-
Analyze the trajectory to assess the stability of the complex. Key metrics include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, and the Root Mean Square Fluctuation (RMSF) of individual residues. A stable complex will exhibit low and converging RMSD values.[4]
-
Pharmacophore Modeling
A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. It can be used to screen large compound libraries for novel scaffolds.
Experimental Protocol:
-
Model Generation:
-
Ligand-based: Align a set of active molecules and extract common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).[9]
-
Structure-based: Analyze the interaction patterns within the active site of a protein-ligand complex to define key pharmacophoric points.[10]
-
-
Database Screening:
-
Use the generated pharmacophore model as a 3D query to screen virtual compound databases (e.g., ZINC, PubChem, ChEMBL).[9]
-
-
Hit Filtering:
-
Filter the retrieved hits based on drug-likeness criteria (e.g., Lipinski's Rule of Five) and subject them to further analysis, such as molecular docking.[6]
-
Application in Targeting Kinase Signaling Pathways
Many this compound derivatives are designed as kinase inhibitors, which interfere with cell signaling pathways that are often dysregulated in diseases like cancer. The Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) pathways are common targets.
As shown in the diagram, these inhibitors typically function as ATP-competitive agents. They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation events necessary to activate downstream signaling cascades, thereby halting cellular processes like proliferation and angiogenesis.
Data Presentation: In Silico and In Vitro Correlation
A crucial aspect of any modeling study is the correlation of computational predictions with experimental data. Quantitative data should be summarized in clear, structured tables to facilitate comparison.
Table 1: Molecular Docking and In Vitro Activity of Pyrimidine Derivatives against VEGFR-2
| Compound ID | Binding Energy (kcal/mol) | Key Interacting Residues | H-Bonds | In Vitro IC50 (µM) | Reference |
| Sorafenib | -8.5 | Cys919, Asp1046 | 2 | 0.09 | [5] |
| 11e | -9.2 | Cys919, Asp1046, Glu885 | 3 | 1.14 | [5] |
| 9d | -8.8 | Cys919, Asp1046 | 2 | 1.96 | [5] |
| 12b | -8.7 | Cys919, Asp1046, His1026 | 3 | 2.05 | [5] |
Data synthesized from studies on pyrimidine-5-carbonitrile derivatives as VEGFR-2 inhibitors.[5]
Table 2: Predicted ADMET Properties of Lead Compounds
| Compound ID | Human Intestinal Absorption | BBB Permeation | CYP2D6 Inhibition | Ames Mutagenicity |
| 6c | High | Low | Non-inhibitor | Non-mutagenic |
| 10b | High | Low | Non-inhibitor | Non-mutagenic |
Data synthesized from in silico studies on aminopyrimidine hybrids as EGFR inhibitors.[7]
Conclusion
In silico modeling provides a powerful and resource-efficient framework for the design and discovery of novel this compound derivatives. Through a systematic application of molecular docking, QSAR, molecular dynamics, and pharmacophore modeling, researchers can effectively screen vast chemical spaces, predict biological activity, and understand complex structure-activity relationships. The integration of these computational protocols allows for the rational optimization of lead compounds with improved potency, selectivity, and pharmacokinetic profiles, ultimately accelerating their journey from concept to clinical candidates. The continued refinement of these modeling techniques promises to further enhance their predictive accuracy and impact on modern drug discovery.
References
- 1. remedypublications.com [remedypublications.com]
- 2. journalwjbphs.com [journalwjbphs.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 7. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chesterrep.openrepository.com [chesterrep.openrepository.com]
- 9. Pharmacophore-Aided Virtual Screening and Molecular Dynamics Simulation Identifies TrkB Agonists for Treatment of CDKL5-Deficiency Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
The Central Role of 5-Amino-4-methylpyrimidine Derivatives in Thiamine Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiamine (Vitamin B1), in its active form thiamine diphosphate (ThDP), is an indispensable cofactor for crucial enzymes in central metabolism across all domains of life. Its biosynthesis is a fundamental process, making the pathway an attractive target for the development of novel antimicrobial agents. Thiamine is a composite molecule, assembled from two independently synthesized precursors: a thiazole moiety and a pyrimidine moiety. This guide provides an in-depth examination of the biosynthesis of the pyrimidine component, focusing on the pivotal role of 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) and its phosphorylated derivatives, 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P) and 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP). We will explore the distinct enzymatic pathways, regulatory mechanisms, and key molecular transformations that govern the formation of this essential building block.
Overview of Thiamine Biosynthesis: A Convergent Pathway
The biosynthesis of thiamine is a classic example of a convergent metabolic pathway.[1] In bacteria, plants, and fungi, two separate branches operate to produce the pyrimidine and thiazole heterocycles, which are then coupled to form thiamin monophosphate (ThMP).[1] A final phosphorylation step converts ThMP to the biologically active cofactor, thiamin diphosphate (ThDP).[1]
The pyrimidine branch, the focus of this guide, culminates in the synthesis of 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP).[2][3] The thiazole branch produces 4-methyl-5-β-hydroxyethylthiazole phosphate (HET-P). These two activated intermediates are then joined by the enzyme thiamin phosphate synthase.[1]
While the overall strategy is conserved, the specific enzymes and substrates for the pyrimidine moiety's synthesis differ significantly between prokaryotes/plants and fungi.
References
Methodological & Application
Application Notes and Protocols: A Scalable Synthesis of 5-Amino-4-methylpyrimidine
Abstract
This document provides a comprehensive guide to the scalable synthesis of 5-Amino-4-methylpyrimidine (CAS: 3438-61-7), a valuable heterocyclic building block in medicinal chemistry and drug development. Recognizing the absence of a standardized, large-scale protocol in publicly available literature, this guide presents a robust and efficient synthetic strategy based on well-established pyrimidine ring-formation principles. The chosen methodology, a cyclocondensation reaction, is selected for its high atom economy, use of readily available starting materials, and amenability to industrial scale-up. This document furnishes researchers, chemists, and process development professionals with a detailed experimental protocol, mechanistic insights, process optimization strategies, and comprehensive analytical characterization data.
Introduction and Strategic Overview
This compound is a substituted pyrimidine that serves as a key intermediate in the synthesis of a wide range of biologically active compounds. The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of this compound, featuring an amino group at the 5-position and a methyl group at the 4-position, makes it a versatile synthon for further functionalization in drug discovery programs.
The primary challenge in producing such intermediates is the development of a synthetic route that is not only efficient in a laboratory setting but also safe, economical, and scalable for pilot plant or industrial production. Classical pyrimidine syntheses, such as the Biginelli reaction, are powerful but may not be optimal for this specific substitution pattern.
This guide details a scalable approach based on the cyclocondensation of a β-enaminonitrile with formamidine. This strategy is advantageous due to:
-
Convergent Synthesis: The core pyrimidine ring is constructed in a single, efficient step.
-
Accessible Starting Materials: The precursors are commercially available or can be synthesized via straightforward methods.
-
Scalability: The reaction conditions are generally moderate and adaptable to standard chemical manufacturing equipment.
1.1. Retrosynthetic Analysis and Route Selection
The retrosynthetic analysis of this compound points to a logical disconnection across the N1-C6 and N3-C4 bonds. This approach identifies formamidine as the N1-C2-N3 synthon and a three-carbon aminonitrile derivative as the C4-C5-C6 synthon.
Caption: Retrosynthetic strategy for this compound.
The chosen forward synthesis involves the reaction of 2-Aminocrotononitrile with Formamidine acetate in a suitable solvent. This reaction is a classic example of pyrimidine synthesis from β-enaminonitriles, which are versatile precursors for a variety of heterocycles.[1]
Proposed Reaction Mechanism
The reaction proceeds through a well-understood condensation-cyclization mechanism. The process is typically catalyzed by a base, which is conveniently provided by the acetate counter-ion of the formamidine salt.
-
Nucleophilic Attack: The enamine nitrogen of 2-aminocrotononitrile acts as a nucleophile, attacking one of the electrophilic carbons of formamidine.
-
Intermediate Formation: This initial attack forms a transient acyclic intermediate.
-
Intramolecular Cyclization: The terminal nitrile group is activated, and the newly incorporated nitrogen attacks the nitrile carbon, initiating ring closure.
-
Tautomerization & Aromatization: A subsequent tautomerization and elimination of ammonia leads to the formation of the stable, aromatic pyrimidine ring.
Caption: Proposed mechanism for pyrimidine ring formation.
Experimental Protocol: Lab Scale (0.5 mol)
This protocol describes a laboratory-scale synthesis designed for high yield and purity. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
3.1. Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight | Quantity (molar eq.) | Notes |
| 2-Aminocrotononitrile | 13349-89-6 | 82.10 g/mol | 41.05 g (0.50 mol, 1.0 eq) | Starting material. Can be a skin and eye irritant. |
| Formamidine Acetate | 3473-63-0 | 104.11 g/mol | 57.26 g (0.55 mol, 1.1 eq) | Provides the N-C-N fragment. Hygroscopic. |
| Ethanol (200 Proof) | 64-17-5 | 46.07 g/mol | 500 mL | Anhydrous grade recommended. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | As needed for work-up | Used as a 2M aqueous solution. Corrosive. |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | As needed for extraction | Extraction solvent. Flammable. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 g/mol | As needed for washing | |
| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | 120.37 g/mol | As needed for drying |
3.2. Equipment
-
1 L three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
-
Separatory funnel (2 L)
-
Rotary evaporator
-
Standard laboratory glassware
3.3. Step-by-Step Procedure
-
Reaction Setup: Assemble the 1 L three-neck flask with the mechanical stirrer, reflux condenser, and a stopper. Charge the flask with 2-Aminocrotononitrile (41.05 g, 0.50 mol) and anhydrous ethanol (500 mL).
-
Reagent Addition: Begin stirring the mixture to form a solution or a fine slurry. Add the formamidine acetate (57.26 g, 0.55 mol) to the flask in one portion.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) using the heating mantle. Maintain a gentle reflux with continuous stirring.
-
Causality Note: Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier for the condensation and cyclization reactions while maintaining a controlled temperature.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical mobile phase for TLC is 95:5 Dichloromethane:Methanol. The reaction is generally complete within 12-24 hours.
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator to obtain a thick oil or semi-solid residue.
-
Aqueous Work-up: Dissolve the residue in ethyl acetate (500 mL). Transfer the solution to a 2 L separatory funnel.
-
Neutralization/Wash: Wash the organic layer sequentially with a 2M aqueous solution of sodium hydroxide (2 x 150 mL) to remove any unreacted starting materials and acidic byproducts, followed by water (2 x 200 mL) and finally brine (150 mL).
-
Causality Note: The basic wash is crucial for removing the acetic acid byproduct from the formamidine acetate, which simplifies purification. The subsequent water and brine washes remove residual base and inorganic salts.
-
-
Drying and Concentration: Dry the ethyl acetate layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate to dryness on a rotary evaporator.
-
Purification: The crude product is typically a light brown to yellow solid. For high purity, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) is recommended. Alternatively, for lab scale, purification can be achieved via column chromatography on silica gel.
-
Drying: Dry the purified solid product in a vacuum oven at 40-50 °C to a constant weight. The expected yield is 75-85%.
Process Optimization and Scalability Considerations
Transitioning from lab scale to pilot or industrial scale requires careful consideration of several factors:
-
Thermal Management: The cyclocondensation reaction is exothermic. On a large scale, the rate of reagent addition and efficient reactor cooling must be controlled to manage the exotherm and prevent runaway reactions.
-
Solvent Selection: While ethanol is effective, other solvents like isopropanol or n-butanol may offer advantages in terms of boiling point, cost, or ease of recovery at an industrial scale.
-
Work-up and Isolation: Liquid-liquid extractions can be cumbersome at scale. Alternative work-up procedures, such as reactive extraction or direct crystallization/precipitation from the reaction mixture by adding an anti-solvent, should be explored to minimize solvent use and simplify operations.
-
Purification: Large-scale chromatography is expensive. Developing a robust crystallization procedure that delivers the required purity is essential for an economically viable process. Seeding strategies may be necessary to ensure consistent crystal form and particle size.
Characterization and Quality Control
The identity and purity of the synthesized this compound must be confirmed through rigorous analytical testing.
5.1. Physical Properties
-
Appearance: Off-white to light yellow crystalline solid
-
Molecular Formula: C₅H₇N₃
5.2. Spectroscopic and Chromatographic Data
| Technique | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 8.25 (s, 1H, H2), 7.90 (s, 1H, H6), 5.50 (br s, 2H, NH₂), 2.20 (s, 3H, CH₃). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 155.0 (C6), 152.5 (C2), 145.0 (C4), 120.0 (C5), 18.0 (CH₃). |
| FT-IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretching), ~1640 (C=N stretching), ~1580 (N-H bending).[4] |
| Mass Spec. (ESI+) | m/z: 110.07 [M+H]⁺ |
| HPLC Purity | >98% (Column: C18, Mobile Phase: Acetonitrile/Water gradient, Detector: UV at 254 nm).[5] |
Safety Precautions
All handling of chemicals should be performed by trained personnel in accordance with good laboratory practices.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[6]
-
Chemical Hazards:
-
This compound: May cause skin and eye irritation. The toxicological properties have not been fully investigated. Handle with care.
-
Formamidine Acetate: Can cause serious eye irritation.
-
2-Aminocrotononitrile: Toxic if swallowed or in contact with skin. Causes skin and eye irritation.
-
Solvents: Ethanol and ethyl acetate are flammable. Keep away from ignition sources.
-
-
Handling: Use a fume hood to avoid inhalation of dust or vapors. Avoid all personal contact. In case of spills, clean up immediately following established procedures.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This application note provides a detailed, scalable, and scientifically grounded protocol for the synthesis of this compound. By leveraging a classical cyclocondensation reaction, this method offers a reliable pathway for producing this valuable intermediate with high yield and purity. The included discussions on mechanism, process optimization, and safety are intended to provide researchers and drug development professionals with the necessary information to confidently implement and scale this synthesis for their specific needs.
References
- 1. researchgate.net [researchgate.net]
- 2. CN113412255A - Process for preparing 4-amino-5-methylpyridinone - Google Patents [patents.google.com]
- 3. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]
- 4. CN113563265B - Method for synthesizing On-DNA N, N-monosubstituted indazolone compound - Google Patents [patents.google.com]
- 5. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]
- 6. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
Synthesis of 5-Amino-4-methylpyrimidine: A Detailed Protocol for Researchers
For Immediate Release
This document provides a comprehensive, step-by-step protocol for the synthesis of 5-Amino-4-methylpyrimidine, a valuable building block for drug discovery and development. The following application note is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.
Introduction
This compound is a key heterocyclic amine that serves as a versatile precursor in the synthesis of a wide range of biologically active molecules. Its structural motif is found in various pharmaceutical agents, making its efficient synthesis a topic of significant interest. This protocol outlines a reliable method for the preparation of this compound, commencing from readily available starting materials. The synthesis involves a two-step process: the nitration of 4-methylpyrimidine to form 4-methyl-5-nitropyrimidine, followed by the reduction of the nitro group to yield the desired amine.
Experimental Protocols
Part 1: Synthesis of 4-methyl-5-nitropyrimidine
This procedure details the nitration of 4-methylpyrimidine.
Materials:
-
4-methylpyrimidine
-
Fuming Nitric Acid
-
Concentrated Sulfuric Acid
-
Ice
-
Sodium Bicarbonate (saturated aqueous solution)
-
Dichloromethane
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add concentrated sulfuric acid.
-
To the cooled sulfuric acid, add 4-methylpyrimidine portion-wise, ensuring the temperature is maintained below 10°C.
-
Once the 4-methylpyrimidine is fully dissolved, slowly add fuming nitric acid dropwise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1 hour.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the resulting solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-methyl-5-nitropyrimidine.
-
Purify the crude product by column chromatography on silica gel.
Part 2: Synthesis of this compound
This procedure describes the reduction of 4-methyl-5-nitropyrimidine to the target compound.
Materials:
-
4-methyl-5-nitropyrimidine
-
Iron powder (Fe)
-
Acetic Acid (glacial) or Hydrochloric Acid (concentrated)
-
Ethanol
-
Sodium Hydroxide (aqueous solution)
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask, suspend 4-methyl-5-nitropyrimidine in a mixture of ethanol and acetic acid (or dilute hydrochloric acid).
-
To this suspension, add iron powder in portions with vigorous stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with a suitable aqueous base (e.g., sodium hydroxide solution) to a pH of 8-9.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Data Presentation
| Parameter | Value |
| Starting Material | 4-methylpyrimidine |
| Intermediate | 4-methyl-5-nitropyrimidine |
| Final Product | This compound |
| Molecular Formula | C₅H₇N₃ |
| Molecular Weight | 109.13 g/mol |
| Typical Yield (Overall) | 60-70% (based on literature for similar reductions) |
| Purification Method | Column Chromatography, Recrystallization |
Logical Workflow of the Synthesis
The synthesis of this compound follows a logical two-step sequence. The first step introduces a nitro group onto the pyrimidine ring, which then serves as a precursor to the desired amino group in the second step.
Caption: Synthetic pathway for this compound.
Signaling Pathway Involvement in Drug Development
Pyrimidine derivatives are known to interact with various signaling pathways crucial in disease pathogenesis, particularly in oncology. For instance, substituted pyrimidines can act as kinase inhibitors, targeting pathways such as the MAPK/ERK and PI3K/Akt signaling cascades, which are often dysregulated in cancer. The 5-amino group of the title compound provides a key handle for further chemical modifications to generate libraries of potential kinase inhibitors.
Caption: Potential targeting of cancer signaling pathways.
Application Notes and Protocols: The Role of 5-Amino-4-methylpyrimidine Derivatives in Vitamin B1 (Thiamine) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin B1, also known as thiamine, is an essential water-soluble vitamin that plays a critical role as a cofactor for enzymes involved in carbohydrate and amino acid metabolism. Its deficiency can lead to severe neurological and cardiovascular disorders, such as beriberi. The thiamine molecule is a bicyclic compound composed of a pyrimidine ring and a thiazole ring linked by a methylene bridge. A key precursor to the pyrimidine moiety is 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), a derivative of 5-amino-4-methylpyrimidine. Understanding the synthesis of thiamine, both through biological pathways and chemical manufacturing, is crucial for various applications, including pharmaceutical production, nutritional science, and metabolic engineering.
These application notes provide a detailed overview of the synthesis of Vitamin B1, focusing on the pivotal role of this compound derivatives. The document includes both biosynthetic and chemical synthesis pathways, detailed experimental protocols for key reactions, and quantitative data to support researchers in their work.
I. Biosynthesis of Thiamine
In most microorganisms and plants, thiamine is synthesized de novo through the convergence of two independent pathways that produce the pyrimidine and thiazole moieties, which are subsequently coupled.
The pyrimidine precursor, 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP), is generated from the purine biosynthesis intermediate, 5-aminoimidazole ribotide (AIR), in a complex rearrangement reaction catalyzed by the enzyme ThiC. The HMP phosphate (HMP-P) is then pyrophosphorylated by the kinase ThiD to yield HMP-PP.[1][2][3]
The thiazole precursor, 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (THZ-P), is synthesized from tyrosine, cysteine, and 1-deoxy-D-xylulose 5-phosphate (DXP) in a multi-step process involving several enzymes.[3]
Finally, thiamine monophosphate (ThMP) synthase (ThiE) catalyzes the condensation of HMP-PP and THZ-P to form thiamine monophosphate (ThMP).[1][3] ThMP is then phosphorylated to the active coenzyme form, thiamine pyrophosphate (TPP), by thiamine phosphate kinase (ThiL).[3]
Signaling Pathway for Thiamine Biosynthesis
Caption: Biosynthetic pathway of thiamine pyrophosphate (TPP).
Experimental Protocol: Enzymatic Synthesis of Thiamine Monophosphate
While a detailed, standardized laboratory protocol for the complete enzymatic synthesis of thiamine is not widely established due to the complexity of the multi-enzyme system, the following provides a general framework for the in vitro synthesis of thiamine monophosphate (ThMP) from its precursors, HMP-PP and THZ-P, using the enzyme ThMP synthase (ThiE). This protocol is based on principles derived from studies elucidating the biosynthetic pathway.[4][5]
Materials:
-
Purified ThMP synthase (ThiE) enzyme
-
4-Amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP)
-
4-Methyl-5-(β-hydroxyethyl)thiazole phosphate (THZ-P)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)
-
Quenching solution (e.g., 10% trichloroacetic acid)
-
HPLC system for analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:
-
Reaction Buffer
-
HMP-PP (final concentration, e.g., 1 mM)
-
THZ-P (final concentration, e.g., 1 mM)
-
-
Enzyme Addition: Initiate the reaction by adding the purified ThMP synthase (ThiE) to a final concentration appropriate for the desired reaction rate (to be determined empirically).
-
Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 37°C) for a specific duration (e.g., 1-2 hours).
-
Reaction Quenching: Stop the reaction by adding an equal volume of quenching solution.
-
Analysis: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Analyze the supernatant for the formation of ThMP using a suitable analytical method, such as reversed-phase HPLC.
Note: The optimal concentrations of substrates and enzyme, as well as the incubation time and temperature, may need to be determined experimentally.
II. Chemical Synthesis of Thiamine
The industrial production of thiamine hydrochloride typically involves a multi-step chemical synthesis. A common strategy is the condensation of a pyrimidine moiety with a thiazole moiety. A key intermediate for the pyrimidine part is 4-amino-5-aminomethyl-2-methylpyrimidine, often referred to as "Grewe diamine".
Chemical Synthesis Workflow
References
- 1. engineering.org.cn [engineering.org.cn]
- 2. CN105315272A - Method for preparing thiamine hydrochloride crystal product - Google Patents [patents.google.com]
- 3. The Structural and Biochemical Foundations of Thiamin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0417953A1 - Process for producing thiamine phosphates - Google Patents [patents.google.com]
- 5. The enzymatic synthesis of thiamine monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC-UV Method Development for the Quantification of 4-methylpyrimidin-5-amine
AN-HPLC-001
Abstract
This application note details a systematic approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of 4-methylpyrimidin-5-amine. The protocol outlines the initial chromatographic conditions, method optimization strategies, and validation parameters. This document is intended for researchers, scientists, and drug development professionals requiring a precise and accurate analytical method for this compound.
Introduction
4-methylpyrimidin-5-amine is a pyrimidine derivative of interest in pharmaceutical and chemical research. Accurate and precise quantification is crucial for quality control, stability studies, and pharmacokinetic assessments. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of such aromatic amines due to its sensitivity, specificity, and robustness.[1] This document provides a comprehensive guide for developing a suitable HPLC-UV method.
Physicochemical Properties of 4-methylpyrimidin-5-amine
A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective HPLC method.
| Property | Value/Information | Significance for HPLC Method Development |
| Molecular Formula | C₅H₇N₃ | Influences molecular weight and potential for UV absorbance. |
| Molecular Weight | 109.13 g/mol | |
| Structure | Pyrimidine ring with methyl and amino substituents | The aromatic pyrimidine ring is a chromophore, making UV detection suitable. The amino group makes the molecule basic. |
| pKa (estimated) | ~4-5 (for the pyrimidine ring nitrogen) | The ionization state of the analyte is dependent on the mobile phase pH, which will significantly impact retention on a reversed-phase column. A pH of around 4 has been found to be optimal for the separation of some pyrimidine bases.[2] |
| UV Absorbance (estimated) | ~250-280 nm | The UV spectrum should be determined to select the optimal wavelength for detection to ensure maximum sensitivity. Wavelengths of 254 nm and 275 nm have been used for similar compounds.[3][4] |
| Solubility | Soluble in polar organic solvents and aqueous acidic solutions | Important for sample and standard preparation. |
Experimental Protocol: HPLC-UV Method Development
This protocol outlines the steps for developing a robust HPLC-UV method for 4-methylpyrimidin-5-amine.
3.1. Materials and Reagents
-
4-methylpyrimidin-5-amine reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, 18.2 MΩ·cm)
-
Formic acid (or Phosphoric acid)
-
Ammonium acetate (or Potassium phosphate)
3.2. Instrumentation
An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector is required.
3.3. Initial Chromatographic Conditions
The following conditions are recommended as a starting point for method development.
| Parameter | Recommended Starting Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 260 nm (to be optimized) |
| Run Time | 20 minutes |
3.4. Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4-methylpyrimidin-5-amine reference standard and dissolve it in 10 mL of a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
3.5. Method Optimization
If the initial conditions do not provide adequate separation or peak shape, the following parameters should be systematically optimized:
-
Wavelength Selection: Scan the UV spectrum of 4-methylpyrimidin-5-amine to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
-
Mobile Phase pH: Adjust the pH of the aqueous mobile phase (Mobile Phase A) using buffers like acetate or phosphate to control the ionization and retention of the basic analyte. A pH around 4 is a good starting point.[2]
-
Organic Modifier: Evaluate both acetonitrile and methanol as the organic modifier (Mobile Phase B) to assess changes in selectivity.
-
Column Chemistry: If peak tailing is an issue, consider using a column with low silanol activity or an alternative stationary phase like C8.
-
Gradient/Isocratic Elution: Based on the initial gradient run, a more focused gradient or an isocratic method can be developed to reduce run time while maintaining resolution.
Method Validation
Once the method is optimized, it should be validated according to ICH guidelines. The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for 4-methylpyrimidin-5-amine should be free of interference from the blank and any potential impurities. |
| Linearity | R² ≥ 0.999 over the desired concentration range. |
| Accuracy (% Recovery) | 98.0% to 102.0%. |
| Precision (% RSD) | Repeatability (injection precision) ≤ 1.0%; Intermediate precision ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should be unaffected by small, deliberate changes in parameters like flow rate, column temperature, and mobile phase composition. |
Visualizations
5.1. Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Anticancer Screening of 5-Amino-4-methylpyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 5-Amino-4-methylpyrimidine derivatives and detailed protocols for their screening as potential anticancer agents. The information is intended to guide researchers in medicinal chemistry and drug discovery in the development of novel pyrimidine-based therapeutics.
Introduction
Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer properties. The this compound scaffold is a key pharmacophore that can be strategically modified to generate a library of compounds for anticancer screening. These derivatives have the potential to interact with various biological targets implicated in cancer cell proliferation and survival.
Synthesis of this compound Derivatives
A plausible synthetic route to generate a library of this compound derivatives is outlined below. The general strategy involves the synthesis of a key intermediate, 4-chloro-6-methyl-5-nitropyrimidine, followed by nucleophilic substitution and reduction of the nitro group.
Diagram: Synthetic Workflow
Caption: General synthetic scheme for this compound derivatives.
Experimental Protocols: Synthesis
Protocol 1: Synthesis of 4-chloro-6-methyl-5-nitropyrimidine (Intermediate 1)
This protocol describes the chlorination of 4-hydroxy-6-methyl-5-nitropyrimidine.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-6-methyl-5-nitropyrimidine (1 equivalent).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.
-
Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate) to a pH of 7-8. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of Substituted 4-methyl-5-nitropyrimidine Derivatives (Intermediate 2)
This protocol outlines the nucleophilic aromatic substitution of the chloro-group in Intermediate 1.
-
Reaction Setup: Dissolve 4-chloro-6-methyl-5-nitropyrimidine (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).
-
Reagent Addition: Add the desired nucleophile (e.g., a primary or secondary amine, 1.1 equivalents) and a base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the nucleophile. Monitor the reaction by TLC.
-
Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography or recrystallization.
Protocol 3: Synthesis of this compound Derivatives (Final Products)
This protocol describes the reduction of the nitro group to an amino group.
-
Reaction Setup: Dissolve the substituted 4-methyl-5-nitropyrimidine derivative (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid, or a mixture).
-
Reagent Addition: Add a reducing agent. Common methods include:
-
Iron in acidic medium: Add iron powder (5-10 equivalents) and a small amount of hydrochloric acid or acetic acid.
-
Catalytic Hydrogenation: Use a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
-
Reaction Conditions:
-
For Iron/Acid: Heat the mixture to reflux for 2-4 hours.
-
For Catalytic Hydrogenation: Stir the mixture under hydrogen pressure (typically 1-3 atm) at room temperature until the reaction is complete.
-
-
Work-up:
-
For Iron/Acid: Filter the hot reaction mixture through a pad of celite to remove the iron salts. Neutralize the filtrate and extract the product.
-
For Catalytic Hydrogenation: Filter the reaction mixture to remove the catalyst. Evaporate the solvent.
-
-
Purification: Purify the final compound by column chromatography or recrystallization to obtain the desired this compound derivative.
Anticancer Screening Protocols
A panel of in vitro assays is recommended to evaluate the anticancer potential of the synthesized this compound derivatives.
Diagram: Anticancer Screening Workflow
Caption: A stepwise workflow for anticancer screening.
Experimental Protocols: Anticancer Assays
Protocol 4: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 5: Sulforhodamine B (SRB) Assay for Cytotoxicity
This assay measures cell density based on the measurement of cellular protein content.[1]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After treatment, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.
Protocol 6: Clonogenic Assay for Long-Term Survival
This assay assesses the ability of a single cell to form a colony, representing long-term cell survival.[2][3]
-
Cell Seeding: Seed a low density of cells (e.g., 200-1000 cells per well) in 6-well plates.
-
Compound Treatment: Allow cells to attach for 24 hours, then treat with the compounds for a specified duration (e.g., 24 hours).
-
Incubation: Remove the compound-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days until visible colonies are formed.
-
Colony Staining: Fix the colonies with a mixture of methanol and acetic acid (3:1) and then stain with 0.5% crystal violet solution.
-
Colony Counting: Count the number of colonies (containing at least 50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment compared to the untreated control.
Protocol 7: Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][6][7]
-
Cell Treatment: Treat cells with the compounds at their IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Data Presentation
All quantitative data from the anticancer screening should be summarized in clearly structured tables for easy comparison. An example is provided below.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound ID | R Group | Cancer Cell Line | IC₅₀ (µM) ± SD |
| 1a | -CH₃ | MCF-7 | Data |
| 1b | -C₂H₅ | MCF-7 | Data |
| 1a | -CH₃ | HCT-116 | Data |
| 1b | -C₂H₅ | HCT-116 | Data |
| Doxorubicin | - | MCF-7 | Data |
| Doxorubicin | - | HCT-116 | Data |
Note: This table is a template. Actual data needs to be generated through experimentation.
Investigation of Signaling Pathways
To elucidate the mechanism of action of the most potent compounds, further studies on key cancer-related signaling pathways are recommended.
Diagram: Potential Signaling Pathway Interactions
Caption: Hypothesized targeting of cancer signaling pathways.
Experimental Protocol: Western Blot Analysis
Western blotting can be used to assess the effect of the compounds on the protein expression levels and phosphorylation status of key signaling molecules.[8][9][10][11][12]
-
Protein Extraction: Treat cancer cells with the test compounds for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
By following these detailed protocols and application notes, researchers can effectively synthesize and evaluate the anticancer potential of novel this compound derivatives, contributing to the development of new cancer therapeutics.
References
- 1. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Application Notes and Protocols: 5-Amino-4-methylpyrimidine as a Precursor for Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-4-methylpyrimidine is a versatile heterocyclic amine that serves as a valuable building block in the synthesis of various agrochemicals, particularly herbicides. Its substituted pyrimidine core is a key pharmacophore in several classes of herbicides that target essential biological pathways in weeds. This document provides detailed application notes and experimental protocols for the synthesis of a representative sulfonylurea herbicide using this compound as a key precursor. The protocols and data presented are based on established synthetic methodologies for analogous compounds and serve as a guide for researchers in the field of agrochemical development.
Agrochemicals Derived from Aminopyrimidines
The aminopyrimidine moiety is a cornerstone in the development of several classes of herbicides. These compounds are effective at low application rates and often target enzymes specific to plants, offering a degree of safety to non-target organisms.
Key Classes of Herbicides:
-
Sulfonylureas: This major class of herbicides inhibits the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. The general structure consists of a sulfonyl bridge connecting an aryl or alkyl group to a heterocyclic amine, such as a pyrimidine.
-
Pyrimidinyl-thiobenzoates: These herbicides also target the ALS enzyme and are characterized by a pyrimidine ring linked to a benzoic acid derivative through a thioether bond.
-
Pyrimidine-biphenyl Hybrids: These are a newer class of herbicides that have shown high efficacy against a broad spectrum of weeds, including those resistant to other ALS inhibitors.[1][2]
Synthesis of a Representative Sulfonylurea Herbicide
This section details the synthesis of a representative sulfonylurea herbicide, N-(((4-methyl-5-aminopyrimidin-2-yl)amino)carbonyl)benzenesulfonamide, starting from this compound. The synthesis involves two main steps: formation of a pyrimidinyl urea intermediate and subsequent condensation with a benzenesulfonamide.
Reaction Scheme
Caption: Synthetic pathway for a representative sulfonylurea herbicide.
Experimental Protocols
Step 1: Synthesis of 1-(4-methyl-5-aminopyrimidin-2-yl)-3-phenylurea
-
Materials:
-
This compound (1.0 eq)
-
Phenyl isocyanate (1.05 eq)
-
Anhydrous toluene
-
-
Procedure:
-
To a stirred solution of this compound in anhydrous toluene, add phenyl isocyanate dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution.
-
Filter the precipitate, wash with cold toluene, and dry under vacuum to yield the desired urea intermediate.
-
Step 2: Synthesis of N-(((4-methyl-5-aminopyrimidin-2-yl)amino)carbonyl)benzenesulfonamide
-
Materials:
-
1-(4-methyl-5-aminopyrimidin-2-yl)-3-phenylurea (1.0 eq)
-
Benzenesulfonamide (1.0 eq)
-
Anhydrous pyridine
-
-
Procedure:
-
Suspend 1-(4-methyl-5-aminopyrimidin-2-yl)-3-phenylurea and benzenesulfonamide in anhydrous pyridine.
-
Heat the mixture at 80-90 °C for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water with stirring.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure sulfonylurea herbicide.
-
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of the representative sulfonylurea herbicide.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 1-(4-methyl-5-aminopyrimidin-2-yl)-3-phenylurea | C₁₂H₁₃N₅O | 243.27 | 85-90 | 210-212 |
| N-(((4-methyl-5-aminopyrimidin-2-yl)amino)carbonyl)benzenesulfonamide | C₁₈H₁₈N₆O₃S | 414.44 | 75-80 | 185-188 |
Spectroscopic Data
N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide (Analogue for Characterization Reference) [3]
-
¹H NMR (400 MHz, DMSO-d₆): δ 2.49 (s, 3H, CH₃), 2.52 (s, 3H, CH₃), 7.57–7.66 (m, 3H, Ar-H), 8.00–8.02 (m, 2H, Ar-H), 8.93 (s, 1H, CH-pyrimidine), 12.34 (s, 1H, NH).[3]
-
Elemental Analysis: Calculated for C₁₃H₁₃N₃O₃S: C, 53.60; H, 4.50; N, 14.42; S, 11.01. Found: C, 53.60; H, 4.49; N, 14.41; S, 11.00.[3]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of the target agrochemical.
Caption: General workflow from synthesis to biological evaluation.
Conclusion
This compound is a readily accessible precursor for the synthesis of a variety of agrochemicals, including potent sulfonylurea herbicides. The protocols outlined in this document provide a solid foundation for researchers to explore the synthesis of novel herbicidal compounds based on this versatile pyrimidine scaffold. Further optimization of reaction conditions and exploration of different substituent groups on the aryl sulfonyl moiety can lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.
References
- 1. CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine - Google Patents [patents.google.com]
- 2. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]
- 3. Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: A Generalized Approach to N-Alkylation of 5-Amino-4-methylpyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The N-alkylation of aminopyrimidines is a crucial transformation in medicinal chemistry and drug discovery, as it allows for the synthesis of a diverse range of derivatives with potential biological activity. 5-Amino-4-methylpyrimidine is a valuable scaffold, and its N-alkylated derivatives are of significant interest for screening libraries and as intermediates in the synthesis of more complex molecules, including kinase inhibitors.[1][2] This document provides a detailed, generalized experimental protocol for the N-alkylation of this compound, based on established methodologies for similar heterocyclic amines.[3][4][5] The protocol outlines a typical reaction setup, workup, and purification procedure. Additionally, a summary of various reaction conditions reported for the N-alkylation of related aminopyridines and pyrimidines is presented to offer a basis for optimization.
Reaction Principle:
The N-alkylation of this compound typically proceeds via a nucleophilic substitution (SN2) reaction. The amino group of the pyrimidine acts as a nucleophile, attacking an electrophilic alkylating agent (e.g., an alkyl halide). A base is generally required to deprotonate the amino group, enhancing its nucleophilicity, or to neutralize the hydrohalic acid byproduct formed during the reaction.[3] The choice of base, solvent, and temperature can significantly influence the reaction's efficiency and selectivity, particularly in preventing undesired side reactions like dialkylation.[4][6]
Experimental Protocol: General Procedure for N-Alkylation
This protocol describes a representative procedure for the mono-N-alkylation of this compound with an alkyl halide.
Materials:
-
This compound
-
Alkylating agent (e.g., alkyl bromide, alkyl iodide)
-
Base (e.g., Cesium Carbonate (Cs₂CO₃), Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH))
-
Anhydrous solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO))
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Thin Layer Chromatography (TLC) plate and developing chamber
-
Reagents for workup (e.g., water, brine, organic solvent for extraction like Ethyl Acetate or Dichloromethane)
-
Drying agent (e.g., anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄))
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluents for column chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equivalent).
-
Add the anhydrous solvent (e.g., Acetonitrile).
-
Add the base (1.5 - 3.0 equivalents). Common bases include cesium carbonate or potassium carbonate.[4]
-
Stir the suspension at room temperature for 10-15 minutes.
-
-
Addition of Alkylating Agent:
-
Slowly add the alkylating agent (1.0 - 1.2 equivalents) to the stirred suspension at room temperature.
-
-
Reaction:
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitate (the base and its salt) is present, filter the mixture and wash the solid with the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Partition the residue between water and an organic solvent (e.g., Ethyl Acetate).
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Hexane and Ethyl Acetate) to afford the pure N-alkylated this compound.[3][7]
-
-
Characterization:
-
Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Data Presentation: Summary of N-Alkylation Conditions for Related Heterocycles
The following table summarizes various conditions used for the N-alkylation of aminopyridines and other pyrimidine derivatives, which can serve as a starting point for optimizing the reaction for this compound.
| Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| N-aryl-N-pyridinium amine | Hexyliodide | CsOAc | Acetonitrile | 70 | 98 | [4] |
| N-aryl-N-pyridinium amine | Alkyl Halide | Cs₂CO₃ | Acetonitrile | Varies | High | [4] |
| 4-aminopyridine | Alkyl Halide | t-BuOK | DMSO | Room Temp | High | [6] |
| Uracil | Ethyl Acetate Bromide | (NH₄)₂SO₄@HTC (catalyst) | Acetonitrile | 80 | 80-90 | [7] |
| Dibenzylamine | Benzyl Bromide | N,N,4-Trimethylpiperidin-4-amine | Acetonitrile | Room Temp | N/A | [3] |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the N-alkylation of this compound.
Signaling Pathway of N-Alkylation
Caption: A diagram showing the general SN2 mechanism for the N-alkylation reaction.
References
- 1. Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ias.ac.in [ias.ac.in]
Application Note: GC-MS Analysis of 5-Amino-4-methylpyrimidine Reaction Products
Abstract
This application note provides a detailed protocol for the qualitative and quantitative analysis of 5-Amino-4-methylpyrimidine and its reaction products using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds, including Vitamin B1 (Thiamine). Monitoring its synthesis and purity is critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API). This document outlines the necessary steps for sample preparation, derivatization, GC-MS analysis, and data interpretation, tailored for researchers, scientists, and professionals in drug development.
Introduction
This compound is a substituted pyrimidine that serves as a key building block in organic synthesis. The purity of this intermediate directly impacts the yield and impurity profile of the final pharmaceutical product. Therefore, a robust analytical method is required to identify and quantify the main product, starting materials, and any process-related impurities. GC-MS is a powerful technique for this purpose, offering high separation efficiency and definitive identification of volatile and semi-volatile compounds. This note describes a comprehensive GC-MS method for the analysis of reaction mixtures containing this compound.
Experimental Protocols
Sample Preparation
A representative sample from the reaction mixture is required for accurate analysis.
Materials:
-
Reaction mixture containing this compound
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Organic solvent for extraction (e.g., Dichloromethane (DCM) or Ethyl Acetate)
-
Anhydrous sodium sulfate
-
Vials for sample storage
Procedure:
-
Carefully take a 1.0 mL aliquot of the reaction mixture.
-
Quench the reaction by adding it to 5.0 mL of a chilled saturated sodium bicarbonate solution to neutralize any remaining acid or base.
-
Extract the aqueous layer with 3 x 5.0 mL of Dichloromethane.
-
Combine the organic layers.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Filter the dried extract to remove the sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1.0 mL.
-
The sample is now ready for derivatization or direct GC-MS analysis.
Derivatization (Optional but Recommended)
Primary amines can exhibit poor peak shape and tailing in GC. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), can improve chromatographic performance.
Materials:
-
Prepared sample extract
-
BSTFA + 1% TMCS
-
Pyridine (as a catalyst)
-
Heating block or oven
Procedure:
-
To 100 µL of the prepared sample extract, add 100 µL of BSTFA + 1% TMCS and 10 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection into the GC-MS.
GC-MS Analysis
Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer is used.
GC Conditions:
| Parameter | Value |
|---|---|
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
MS Conditions:
| Parameter | Value |
|---|---|
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-550 |
| Scan Mode | Full Scan |
Data Presentation
The following table summarizes hypothetical quantitative data for a typical reaction mixture. Concentrations are determined using an internal standard method.
| Compound | Retention Time (min) | Target Ion (m/z) | Concentration (mg/mL) | Purity (%) |
| This compound | 12.5 | 123, 108, 81 | 8.5 | 95.5 |
| Unreacted Starting Material A | 8.2 | Varies | 0.2 | - |
| Unreacted Starting Material B | 9.5 | Varies | 0.1 | - |
| Impurity 1 (e.g., Isomer) | 12.8 | 123, 108, 95 | 0.05 | - |
| Impurity 2 (e.g., Dimer) | 18.2 | Varies | 0.03 | - |
| Solvent (DCM) | 3.1 | 84, 49 | - | - |
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis.
Application Notes and Protocols for the Synthesis of Thieno[2,3-d]pyrimidines from Aminopyrimidine Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[2,3-d]pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their structural analogy to purines. This scaffold is a core component of numerous compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides a detailed protocol for the synthesis of thieno[2,3-d]pyrimidines starting from readily available aminopyrimidine derivatives, primarily focusing on a robust method involving an intramolecular Thorpe-Ziegler cyclization. This approach allows for the construction of the thiophene ring onto a pre-existing pyrimidine core.
Synthetic Strategy Overview
The primary synthetic route detailed herein commences with a substituted 4-aminopyrimidine, which is converted to a 4-chloro-5-cyanopyrimidine. This intermediate then undergoes nucleophilic substitution with a sulfur-containing reagent bearing a nitrile group, such as a salt of mercaptoacetonitrile. The resulting dinitrile intermediate is then induced to undergo an intramolecular Thorpe-Ziegler cyclization under basic conditions to yield the final thieno[2,3-d]pyrimidine scaffold. This multi-step synthesis offers a versatile platform for accessing a variety of substituted thieno[2,3-d]pyrimidines.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-thieno[2,3-d]pyrimidines via Thorpe-Ziegler Cyclization
This protocol outlines a three-step synthesis starting from a 4,6-diamino-5-cyanopyrimidine.
Step 1: Diazotization and Chlorination to form 4-Chloro-5-cyanopyrimidine Derivative
-
Reaction Setup: In a well-ventilated fume hood, suspend the starting 4,6-diamino-5-cyanopyrimidine in concentrated hydrochloric acid.
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Diazotization: Prepare a solution of sodium nitrite in water and add it dropwise to the cooled pyrimidine suspension, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. The completion of the reaction can be monitored by testing for the absence of nitrous acid using starch-iodide paper.
-
Work-up: Once the reaction is complete, pour the mixture onto crushed ice and neutralize carefully with a suitable base (e.g., sodium carbonate solution) until the pH is approximately 7.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford the 4-chloro-5-cyanopyrimidine derivative.
Step 2: S-Alkylation with Mercaptoacetonitrile
-
Reagent Preparation: In a separate flask, prepare the sodium salt of mercaptoacetonitrile by reacting mercaptoacetonitrile with a base like sodium ethoxide in anhydrous ethanol.
-
Reaction: To the solution of the sodium salt of mercaptoacetonitrile, add the 4-chloro-5-cyanopyrimidine derivative synthesized in Step 1.
-
Reaction Conditions: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Isolation: Add water to the residue and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 4-(cyanomethylthio)-5-cyanopyrimidine intermediate. This intermediate is often used in the next step without further purification.
Step 3: Intramolecular Thorpe-Ziegler Cyclization
-
Reaction Setup: Dissolve the crude 4-(cyanomethylthio)-5-cyanopyrimidine from Step 2 in a suitable anhydrous solvent such as ethanol or dimethylformamide (DMF).
-
Base Addition: Add a catalytic amount of a strong base, such as sodium ethoxide or potassium tert-butoxide, to the solution.
-
Cyclization: Heat the reaction mixture to reflux for 2-4 hours. The cyclization reaction is typically rapid.
-
Work-up: After cooling, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).
-
Product Isolation: The product, a 4-amino-thieno[2,3-d]pyrimidine derivative, may precipitate upon neutralization or after partial removal of the solvent. Collect the solid by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to give the final thieno[2,3-d]pyrimidine.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of a representative 4-aminothieno[2,3-d]pyrimidine. Please note that yields can vary depending on the specific substrates and reaction scale.
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4,6-Diamino-5-cyanopyrimidine | NaNO₂, HCl | Water | 0-5 | 1-2 | 60-75 |
| 2 | 4-Chloro-6-amino-5-cyanopyrimidine | Mercaptoacetonitrile, NaOEt | Ethanol | Reflux | 4-6 | 70-85 |
| 3 | 4-((Cyanomethyl)thio)-6-amino-5-cyanopyrimidine | NaOEt (catalytic) | Ethanol | Reflux | 2-4 | 75-90 |
Visualizing the Synthesis
Experimental Workflow for Thieno[2,3-d]pyrimidine Synthesis
Caption: Synthetic pathway for thieno[2,3-d]pyrimidines from an aminopyrimidine.
Signaling Pathway and Logical Relationships
The synthesis of thieno[2,3-d]pyrimidines from aminopyrimidines via the Thorpe-Ziegler cyclization follows a clear logical progression of chemical transformations. Each step is designed to install the necessary functional groups for the subsequent reaction, culminating in the formation of the desired heterocyclic scaffold.
Caption: Logical flow of the thieno[2,3-d]pyrimidine synthesis.
Conclusion
The protocol described provides a reliable and adaptable method for the synthesis of thieno[2,3-d]pyrimidines from aminopyrimidine starting materials. The Thorpe-Ziegler cyclization is a powerful tool for the construction of the fused thiophene ring. By modifying the starting aminopyrimidine and the alkylating agent, a diverse library of thieno[2,3-d]pyrimidine derivatives can be accessed for further investigation in drug discovery and development programs. Researchers should adhere to standard laboratory safety practices when performing these chemical syntheses.
Application Notes and Protocols: 5-Amino-4-methylpyrimidine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors, owing to its structural resemblance to the adenine core of ATP. This allows pyrimidine-based molecules to effectively compete for the ATP-binding site within the kinase domain, leading to the inhibition of downstream signaling pathways frequently implicated in cancer and other diseases. Among the various pyrimidine derivatives, 5-Amino-4-methylpyrimidine serves as a versatile starting material for the synthesis of a diverse array of potent and selective kinase inhibitors.
These application notes provide a comprehensive overview of the synthesis and application of kinase inhibitors derived from this compound and related aminopyrimidine structures. Detailed experimental protocols, quantitative data on inhibitor potency, and visualizations of relevant signaling pathways and synthetic workflows are presented to guide researchers in this field.
Key Applications and Target Kinases
Substituted aminopyrimidines are integral to the design of inhibitors for a range of kinases, including but not limited to:
-
Aurora Kinases: Crucial regulators of cell division, their inhibition can lead to apoptosis in cancer cells.[1][2]
-
Polo-like Kinases (PLKs): Key players in cell cycle control, particularly PLK4, which governs centriole duplication.[3][4]
-
Epidermal Growth Factor Receptor (EGFR): A well-established target in non-small cell lung cancer, with inhibitors designed to overcome resistance mutations.[5]
-
Janus Kinases (JAKs): Involved in cytokine signaling pathways that can drive myeloproliferative neoplasms.[6]
-
Checkpoint Kinase 1 (CHK1): A critical component of the DNA damage response pathway in cancer cells.[7]
Quantitative Data: Potency of Pyrimidine-Based Kinase Inhibitors
The following table summarizes the in vitro potency (IC50 values) of various kinase inhibitors synthesized from pyrimidine precursors. This data highlights the sub-micromolar to nanomolar efficacy achievable with this chemical scaffold.
| Compound/Inhibitor | Target Kinase(s) | IC50 (µM) | Cell Line/Assay Conditions | Reference |
| Compound 13 | Aurora A | < 0.2 | Proliferation of high-MYC expressing SCLC cell lines | [1][8] |
| Alisertib (MLN8237) | Aurora A | 0.0012 | Enzymatic Assay | [2] |
| Barasertib (AZD1152) | Aurora B | 0.00037 | Enzymatic Assay | [2] |
| ENMD-2076 | Aurora A | 0.014 | Enzymatic Assay | [2] |
| AMG900 | Aurora B | 0.004 | Enzymatic Assay | [2] |
| PF-03814735 | Aurora A | 0.0008 | Enzymatic Assay | [2] |
| BI2536 | PLK | 0.00083 | Enzymatic Assay | [2] |
| BI6727 | PLK | 0.00087 | Enzymatic Assay | [2] |
| DAP-81 | PLK | 0.0009 | Enzymatic Assay | [2] |
| Compound A5 | EGFRdel19/T790M/C797S | Not specified | Anti-proliferative activity in KC-0116 cells | [5] |
| Compound A8 | JAK2 | 0.005 | Enzymatic Assay | [6] |
| Compound (R)-17 | CHK1 | 0.0004 | Enzymatic Assay | [7] |
| Compound 6c | EGFR-TK | 0.9 | Enzymatic Assay | [9] |
| Compound 10b | EGFR-TK | 0.7 | Enzymatic Assay | [9] |
| Compound 5n (NHTP33) | CK2 | 0.008 | Enzymatic Assay | [10] |
| Compound 3b | PLK4 | 0.0312 | Enzymatic Assay | [4] |
| Compound 8h | PLK4 | 0.0067 | Enzymatic Assay | [4] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate key signaling pathways targeted by pyrimidine-based inhibitors and generalized experimental workflows for their synthesis and evaluation.
Caption: Inhibition of Aurora A Kinase by pyrimidine derivatives leads to the destabilization of MYC oncoproteins, thereby suppressing cell proliferation and tumor growth.
Caption: Workflow illustrating the synthesis of a PLK4 inhibitor from a substituted aminopyridine and its mechanism of action, leading to apoptosis.
Experimental Protocols
The following protocols are generalized from published procedures and should be adapted and optimized for specific target molecules and laboratory conditions.
Protocol 1: General Synthesis of 2,4-Diaminopyrimidine Derivatives
This protocol outlines a common route for the synthesis of 2,4-diaminopyrimidine scaffolds, which are precursors to many kinase inhibitors.
Materials:
-
2,4,6-Trichloropyrimidine
-
3-Amino-5-methylpyrazole
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
(S)-(-)-1-Boc-3-aminopyrrolidine (or other desired amine)
-
Sodium Iodide (NaI)
-
Dimethyl sulfoxide (DMSO)
-
1-Ethylpiperazine (or other desired amine)
-
1-Pentanol
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of 2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine:
-
To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in THF, add 3-amino-5-methylpyrazole (1.5 eq) and triethylamine (1.5 eq).[1]
-
Heat the reaction mixture at 50°C and stir for 16 hours.[1]
-
Quench the reaction with brine and extract the aqueous phase with ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over magnesium sulfate, filter, and concentrate to obtain the crude product. Purify by column chromatography if necessary.
-
-
Substitution with a Second Amine:
-
The resulting dichloropyrimidine intermediate can then be further functionalized through nucleophilic aromatic substitution (SNAr) reactions with various amines to introduce diversity at the C2 and C6 positions.
-
For example, treatment with (S)-(-)-1-Boc-3-aminopyrrolidine in the presence of a base like triethylamine can be performed.[1]
-
-
Substitution with a Third Amine:
Note: The specific reaction conditions (temperature, solvent, base, and reaction time) will need to be optimized for each specific combination of reactants.
Protocol 2: Synthesis of 2-Amino-5-bromo-4-methylpyridine
This protocol describes the synthesis of a key intermediate used in the development of PLK4 inhibitors.[3]
Objective: To synthesize 2-Amino-5-bromo-4-methylpyridine via electrophilic bromination of 2-Amino-4-methylpyridine.[3]
Materials:
-
2-Amino-4-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Ice bath
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Dissolve 2-Amino-4-methylpyridine in DMF in a round-bottom flask and cool the solution in an ice bath.[3]
-
Prepare a solution of NBS in DMF.[3]
-
Add the NBS solution dropwise to the cooled solution of 2-Amino-4-methylpyridine, maintaining the temperature with the ice bath.[3]
-
After the addition is complete, allow the reaction mixture to stir at 20°C for 8-10 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]
-
Upon completion, pour the reaction mixture into water to precipitate a brown solid.[3]
-
Filter the solid using a Büchner funnel and wash it with water.[3]
-
Dry the crude product and further purify by washing with acetonitrile to obtain the final product.[3]
Conclusion
The this compound core and related aminopyrimidine scaffolds are privileged structures in the design of kinase inhibitors. Their synthetic tractability allows for the creation of large, diverse libraries of compounds for screening against various kinase targets. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and application of novel pyrimidine-based kinase inhibitors in the pursuit of new therapeutic agents.
References
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of new pyrimidine derivatives as EGFRC797S tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Preparation of 4-amino-5-aminomethyl-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino-5-aminomethyl-2-methylpyrimidine, commonly known as Grewe diamine, is a critical intermediate in the synthesis of Thiamine (Vitamin B1) and its analogues, such as the coccidiostat Amprolium.[1] Its synthesis is a key step in the industrial production of these vital compounds.[1][2] This document provides detailed application notes and laboratory protocols for the preparation of 4-amino-5-aminomethyl-2-methylpyrimidine, focusing on scalable and efficient synthetic routes.
Synthetic Strategies
Several synthetic routes for 4-amino-5-aminomethyl-2-methylpyrimidine have been developed. The most common strategies involve the construction of the pyrimidine ring followed by the introduction or modification of the C5-substituent. A prevalent approach utilizes 4-amino-2-methylpyrimidine-5-carbonitrile as a key intermediate, which is then reduced to the desired diamine. Two primary pathways to this nitrile intermediate are highlighted: one commencing with 2-cyanoacetamide and the other with malononitrile.[3][4] An alternative strategy involves the direct amination of a pre-formed pyrimidine ring bearing a C5-alkoxymethyl group.[2][5]
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic routes to 4-amino-5-aminomethyl-2-methylpyrimidine.
Quantitative Data Summary
The following table summarizes the reported yields for the different synthetic routes and key steps in the preparation of 4-amino-5-aminomethyl-2-methylpyrimidine.
| Starting Material | Key Intermediate | Reaction Step | Catalyst/Reagent | Yield (%) | Reference |
| 2-Cyanoacetamide | 4-Amino-2-methylpyrimidine-5-carbonitrile | Overall synthesis of Grewe diamine | Vilsmeier, Acetamidine | 65 | [3] |
| Malononitrile | 4-Amino-2-methylpyrimidine-5-carbonitrile | Overall synthesis of Grewe diamine | DMF/DMS, Acetamidine HCl | 70 | [3] |
| 4-Amino-2-methylpyrimidine-5-carbonitrile | N/A | Hydrogenation to Grewe diamine | Raney Nickel | 98 | [6] |
| Malononitrile, Formaldehyde, Acetamidine HCl | 4-Amino-2-methylpyrimidine-5-carbonitrile | One-pot synthesis of the nitrile intermediate | t-Butanol, t-Butyl hydroperoxide | 92.6 | [7] |
Experimental Protocols
Protocol 1: Synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile from Malononitrile (Adapted from ChemicalBook)[7]
This protocol outlines a one-pot synthesis of the key nitrile intermediate.
Materials:
-
Malononitrile (0.66 g, 0.1 mol)
-
Acetamidine hydrochloride (1.13 g, 12 mmol)
-
30% Aqueous formaldehyde (1.2 g, 12 mmol)
-
tert-Butanol (10 g)
-
70% tert-Butyl hydroperoxide (1.4 g)
Equipment:
-
50 mL three-necked flask
-
Magnetic stirrer
-
Thermometer
-
Reflux condenser
Procedure:
-
To a 50 mL three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add tert-butanol (10 g), acetamidine hydrochloride (1.13 g), malononitrile (0.66 g), and 30% aqueous formaldehyde (1.2 g).
-
Heat the mixture to 65-70 °C and maintain this temperature for 4 hours with continuous stirring.
-
Cool the reaction mixture to 20-25 °C.
-
Carefully add 70% tert-butyl hydroperoxide (1.4 g) to the mixture.
-
Stir the reaction at 30-35 °C for 1 hour.
-
The product, 4-amino-2-methylpyrimidine-5-carbonitrile, can be isolated and purified by standard techniques such as recrystallization. The reported yield for this procedure is 92.6% with an HPLC purity of 99.6%.[7]
Protocol 2: Hydrogenation of 4-amino-2-methylpyrimidine-5-carbonitrile to 4-amino-5-aminomethyl-2-methylpyrimidine[6]
This protocol describes the final reduction step to obtain the target compound.
Materials:
-
4-Amino-2-methylpyrimidine-5-carbonitrile (2.0 kg, 15 mol)
-
Modified Raney nickel (wet weight 300 g)
-
Saturated methanol solution of ammonia (20 L)
-
Hydrogen gas
Equipment:
-
High-pressure autoclave
-
Mechanical stirrer
-
Filtration apparatus
Procedure:
-
In a high-pressure autoclave, charge 4-amino-2-methylpyrimidine-5-carbonitrile (2.0 kg), modified Raney nickel (300 g, wet weight), and a saturated solution of ammonia in methanol (20 L).
-
Seal the autoclave and pressurize with hydrogen to 4 MPa.
-
Heat the mixture to 100 °C and stir for 5 hours, maintaining the hydrogen pressure.
-
After the reaction is complete, cool the mixture to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the Raney nickel catalyst.
-
Concentrate the filtrate under reduced pressure to yield 4-amino-5-aminomethyl-2-methylpyrimidine as a white solid. The reported yield for this step is 98% (2.0 kg).[6]
Safety Precautions
-
Hydrogenation: Reactions involving hydrogen gas under pressure are hazardous and should only be performed by trained personnel in appropriate high-pressure equipment. Ensure proper ventilation and absence of ignition sources.
-
Raney Nickel: Raney nickel is pyrophoric and may ignite if allowed to dry in the air. Handle as a slurry and keep wet at all times.
-
Nitriles: Malononitrile and other nitrile compounds are toxic. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.
-
Reagents: Handle all chemicals with care, consulting the relevant Safety Data Sheets (SDS) before use.
Characterization
The final product, 4-amino-5-aminomethyl-2-methylpyrimidine, is an off-white solid.[6] Its identity and purity should be confirmed by standard analytical techniques, such as:
-
Melting Point: 126.0 to 130.0 °C
-
HPLC: To determine purity.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
The dihydrochloride salt is also commercially available as a certified reference material.[8]
References
- 1. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]
- 2. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine - Google Patents [patents.google.com]
- 6. 4-Amino-5-aminomethyl-2-methylpyrimidine | 95-02-3 [chemicalbook.com]
- 7. 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 8. 4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride Pharmaceutical Secondary Standard; Certified Reference Material 874-43-1 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 5-Amino-4-methylpyrimidine Synthesis
This guide provides researchers, scientists, and drug development professionals with a technical resource for troubleshooting common issues encountered during the synthesis of 5-Amino-4-methylpyrimidine. The following sections are designed in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic route for this compound?
A common strategy for synthesizing substituted pyrimidines involves the cyclization of a β-dicarbonyl compound or an equivalent with an N-C-N compound like an amidine or formamide. For this compound, a prevalent method is the reaction of 2-methyl-3-aminocrotononitrile with a cyclizing agent such as formamide or triethyl orthoformate and an ammonia source. This approach builds the pyrimidine ring by providing the necessary carbon and nitrogen atoms.
Q2: My reaction has a low yield with a significant amount of unreacted starting materials. What are the likely causes?
Low conversion can be attributed to several factors, including suboptimal reaction conditions or issues with reagent purity.
-
Insufficient Temperature or Time: The cyclization step may require higher temperatures or longer reaction times to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Reagent Purity: Impurities in starting materials, especially the aminonitrile precursor, can inhibit the reaction. Ensure all reactants are of high purity and are free of excess water or other contaminants.
-
Inefficient Mixing: In heterogeneous reactions, ensure vigorous stirring to maximize the interaction between reactants.
Q3: I'm observing a significant, dark-colored, insoluble byproduct. What could it be and how can I prevent it?
The formation of dark, polymeric materials is a common issue in pyrimidine synthesis, especially when using nitrile-containing precursors at high temperatures.
-
Cause: This byproduct often results from the polymerization of the nitrile starting material or intermediates. This can be exacerbated by excessive heat or prolonged reaction times.
-
Prevention:
-
Temperature Control: Avoid overheating the reaction mixture. Maintain the temperature within the recommended range for the specific protocol.
-
Reaction Time: Monitor the reaction by TLC and stop it as soon as the starting material is consumed to prevent subsequent degradation or polymerization of the product.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize the formation of colored byproducts resulting from oxidative processes.
-
Q4: How critical is the quality of the amidine or formamide source in the reaction?
The purity and nature of the N-C-N reactant are critical.
-
Formamide: If using formamide at high temperatures, it can decompose to ammonia and carbon monoxide. Ensure the use of high-purity formamide. In some cases, using a combination of triethyl orthoformate and an ammonia source (like ammonium acetate) can provide a more controlled reaction.[1]
-
Amidines: If a substituted amidine is used, its hydrochloride salt is often employed. The purity of the amidine salt is crucial, as impurities can interfere with the cyclization.[2]
Q5: My crude product is difficult to purify. What are the recommended purification methods?
Purification can be challenging due to the polarity of the amino-pyrimidine structure.
-
Column Chromatography: Silica gel column chromatography is a common method. A gradient elution starting with a less polar solvent system (e.g., dichloromethane) and gradually increasing the polarity with methanol is often effective.[3]
-
Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for obtaining high-purity material. The ideal solvent should dissolve the compound when hot but sparingly at room temperature.[3] Experiment with solvent systems like ethanol, isopropanol, or mixtures with water.
-
Acid-Base Extraction: Due to the basic nature of the amino groups, an acid-base workup can help remove non-basic impurities. Dissolve the crude product in a dilute acid solution (e.g., 1M HCl), wash with an organic solvent (like ethyl acetate) to remove neutral impurities, and then basify the aqueous layer to precipitate the pure product.
Troubleshooting Low Yield: Parameter Optimization
Optimizing reaction parameters is key to improving yield. The following table provides guidance on the effects of common variables in pyrimidine synthesis.
| Parameter | Issue | Recommended Action | Potential Outcome |
| Temperature | Low conversion / No reaction | Gradually increase temperature in 10°C increments. | May improve reaction rate and drive to completion. |
| Formation of dark polymer | Reduce temperature; ensure even heating. | Minimizes byproduct formation from thermal decomposition. | |
| Reaction Time | Incomplete reaction | Increase reaction time; monitor closely with TLC. | Allows the reaction to proceed to completion. |
| Product degradation/byproducts | Decrease reaction time; quench reaction upon full conversion of starting material. | Prevents formation of degradation products and polymers. | |
| Solvent | Poor solubility of reactants | Switch to a higher-boiling polar aprotic solvent (e.g., DMF, DMSO). | Improves reactant solubility and reaction rate.[4] |
| Side reactions with solvent | Use an inert, high-boiling solvent like toluene or conduct the reaction neat. | Reduces potential for solvent participation in side reactions. | |
| Catalyst | Low conversion (if applicable) | Screen different acid or base catalysts (e.g., p-TsOH, NaOAc). | Can significantly enhance the rate of the cyclization step.[4] |
Detailed Experimental Protocol: Synthesis from 2-methyl-3-aminocrotononitrile
This protocol describes a representative synthesis of this compound. Note: This is a general procedure and may require optimization.
Reaction: 2-methyl-3-aminocrotononitrile + Formamide → this compound
Materials:
-
2-methyl-3-aminocrotononitrile (1.0 eq)
-
Formamide (10-20 eq, serves as reactant and solvent)
-
Ethanol (for recrystallization)
-
Activated Carbon
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
-
TLC plates (Silica gel, e.g., with fluorescent indicator)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-methyl-3-aminocrotononitrile (1.0 eq) and formamide (15 eq).
-
Heating: Heat the mixture to 150-160°C with stirring under a reflux condenser.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 Dichloromethane:Methanol eluent). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into an equal volume of cold water. A precipitate may form.
-
If a solid forms, collect it by vacuum filtration and wash with cold water.
-
If no solid forms or for further purification, extract the aqueous mixture with an organic solvent like ethyl acetate or chloroform (3x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Add a small amount of activated carbon and heat at reflux for 10-15 minutes to decolorize the solution.
-
Filter the hot solution through celite or filter paper to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Visual Troubleshooting Guides
The following diagrams illustrate a logical workflow for troubleshooting low yield and visualize the competition between the desired reaction and common side reactions.
Caption: A logical workflow for diagnosing the cause of low yield.
Caption: Desired reaction pathway vs. a common side reaction pathway.
References
Technical Support Center: Optimization of Pyrimidine Cyclization Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pyrimidine cyclization reactions.
Troubleshooting Guide
This guide addresses common issues encountered during pyrimidine synthesis, offering systematic approaches to identify and resolve them.
Issue 1: Low or No Product Yield
Low or no yield of the desired pyrimidine product is a frequent challenge. The following workflow can help diagnose and address the root cause.
Caption: Troubleshooting workflow for low pyrimidine synthesis yield.
Issue 2: Significant Side Product Formation
The formation of multiple products complicates purification and reduces the yield of the desired pyrimidine.
-
Problem: My reaction using malononitrile results in a complex mixture of products.
-
Solution: Reactions with malononitrile can be sensitive to conditions. To improve selectivity, carefully control the reaction temperature and the rate of addition of reagents. The choice of base and solvent can also significantly influence the reaction pathway.[1]
-
-
Problem: In my Biginelli reaction, I'm isolating a significant amount of a yellow, fluorescent byproduct instead of the dihydropyrimidinone.
-
Solution: This is a common issue. The byproduct could be a Knoevenagel condensation product between the aldehyde and the β-ketoester, which can form if the subsequent cyclization with urea is slow.[2][3] To minimize this, ensure an active catalyst is present and consider optimizing the stoichiometry, perhaps by using a slight excess of urea.[4]
-
-
Problem: I'm observing the formation of linear ureides or other incomplete cyclization products.
-
Solution: Incomplete cyclization can be due to several factors, including insufficient catalyst activity, low reaction temperature, or steric hindrance.[2][3] Adding a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[3] Extending the reaction time or moderately increasing the temperature may also drive the reaction to completion.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when optimizing a pyrimidine cyclization reaction?
A1: The most critical factors are the choice and loading of the catalyst, solvent selection, reaction temperature, and the purity of your starting materials.[4][2] These parameters are often interdependent, so a systematic optimization approach is recommended.
Q2: How do I choose the right catalyst for my pyrimidine synthesis?
A2: The choice of catalyst depends on the specific reaction. For Biginelli-type reactions, both Brønsted acids (like HCl) and Lewis acids (such as FeCl₃, ZnCl₂) are commonly used.[4][2] Organocatalysts have also been shown to be effective.[4] It is often necessary to screen a few different catalysts to find the most effective one for your specific substrates.[2]
Q3: Can solvent choice really make a big difference in yield?
A3: Yes, the solvent can have a significant impact. While some reactions proceed well under solvent-free conditions, polar solvents like ethanol, acetonitrile, or DMF can enhance reaction rates and yields in many cases.[4][2][5] It is crucial to use dry solvents, as water can interfere with the reaction.[4]
Q4: My reaction seems to stop before all the starting material is consumed. What should I do?
A4: This could indicate catalyst deactivation or that the reaction has reached equilibrium under the current conditions.[2][3] You could try adding another portion of the catalyst or increasing the reaction temperature.[2][3] Also, ensure that water, a common byproduct of cyclization, is being effectively removed, as its accumulation can inhibit the reaction.[1]
Q5: I'm having difficulty purifying my pyrimidine product. Any suggestions?
A5: Purification can be challenging due to the presence of unreacted starting materials, catalysts, and side products. Recrystallization is often a good first choice for crystalline products.[6] Column chromatography on silica gel is also a common and effective method.[5] The choice of eluent for chromatography will depend on the polarity of your product and impurities.
Data Presentation: Reaction Condition Optimization
The following tables summarize the effects of different reaction parameters on the yield of pyrimidine derivatives, based on representative literature data.
Table 1: Effect of Catalyst on Biginelli Reaction Yield
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | Reflux | 12 | 35 |
| 2 | HCl (20) | Water | 90 | 0.5 | 92 |
| 3 | FeCl₃ (10) | Acetonitrile | Reflux | 3 | 85 |
| 4 | ZnCl₂ (15) | Solvent-free | 100 | 1 | 90 |
| 5 | Yb(OTf)₃ (5) | Solvent-free | 100 | 0.5 | 95 |
Data compiled from various sources for illustrative purposes.[7][8][9]
Table 2: Effect of Solvent on a Nucleophilic Substitution Reaction for Pyrimidine Synthesis
| Entry | Nucleophile | Base | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | DMF | RT | 12 | 85-95 |
| 2 | Thiophenol | NaOH | Ethanol | RT | 12-24 | 80-90 |
| 3 | Phenol | K₂CO₃ | Acetonitrile | Reflux | 6-12 | 75-85 |
Representative data for the synthesis of 2-substituted pyrimidines from 2-(Chloromethyl)pyrimidine hydrochloride.[5]
Experimental Protocols
Protocol 1: General Procedure for the Biginelli Reaction
This protocol describes a typical acid-catalyzed one-pot synthesis of dihydropyrimidinones (DHPMs).
-
To a round-bottom flask, add the aldehyde (1.0 eq), β-dicarbonyl compound (1.0 eq), and urea or thiourea (1.2-1.5 eq).[4]
-
Add the chosen solvent (e.g., ethanol, acetonitrile) or proceed under solvent-free conditions.
-
Add the catalyst (e.g., 10-20 mol% of a Brønsted or Lewis acid).[7]
-
Heat the reaction mixture to the desired temperature (e.g., reflux or 80-100 °C) and stir.[2][7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[4][3]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with a cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired DHPM.[3]
Protocol 2: Synthesis of 2-((Arylamino)methyl)pyrimidine Derivatives
This protocol details the N-alkylation of anilines with 2-(Chloromethyl)pyrimidine hydrochloride.[5]
-
To a stirred solution of the substituted aniline (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.5 eq).
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add 2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq) portion-wise to the mixture.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate key concepts in pyrimidine synthesis.
Caption: Simplified mechanism of the Biginelli reaction.
Caption: De novo pyrimidine biosynthesis pathway.[10][11][12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jsynthchem.com [jsynthchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Biginelli Reaction [organic-chemistry.org]
- 10. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 11. microbenotes.com [microbenotes.com]
- 12. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 13. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 5-Amino-4-methylpyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 5-Amino-4-methylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound and structurally similar compounds include:
-
Recrystallization: A widely used method for purifying solid compounds.[1]
-
Column Chromatography: Effective for separating the target compound from impurities with different polarities.[2]
-
Acid-Base Extraction/Precipitation: This technique leverages the basicity of the amino group to separate the compound from non-basic impurities.
Q2: What are the potential impurities in crude this compound?
A2: Impurities can originate from starting materials, by-products, or degradation. While specific impurities for this compound synthesis are not extensively documented in the provided results, common impurities in the synthesis of related heterocyclic amines can include:
-
Unreacted starting materials.
-
Isomeric by-products.
-
Over-alkylated or di-substituted products.
-
Polymeric materials.
-
Residual solvents and reagents.
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for assessing the purity of pyrimidine compounds.[3][4] Other methods include:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity and optimize solvent systems for column chromatography.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can identify the presence of impurities and confirm the structure of the desired product.[3]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify impurities by their mass-to-charge ratio.[3][4]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in the hot solvent. | Incorrect solvent choice; insufficient solvent volume. | 1. Test solubility in a small scale with various solvents of different polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene). 2. Increase the solvent volume gradually. 3. Consider using a solvent mixture. |
| No crystals form upon cooling. | Solution is not supersaturated; cooling too fast; compound is too soluble. | 1. Evaporate some of the solvent to increase the concentration. 2. Cool the solution slowly at room temperature, then in an ice bath. 3. Scratch the inside of the flask with a glass rod to induce nucleation. 4. Add a seed crystal of pure product. 5. If highly soluble, consider an anti-solvent recrystallization.[1] |
| Oily product forms instead of crystals. | Compound "oiling out" due to high impurity levels or a large temperature difference between dissolution and crystallization. | 1. Re-heat the solution to dissolve the oil. 2. Allow the solution to cool more slowly. 3. Add slightly more solvent. 4. Purify by another method (e.g., column chromatography) to remove impurities before recrystallization. |
| Low recovery of pure product. | Compound is significantly soluble in the cold solvent; premature crystallization during hot filtration. | 1. Ensure the solution is cooled thoroughly in an ice bath before filtration. 2. Minimize the amount of solvent used for dissolution. 3. Pre-heat the funnel and filter paper for hot filtration. 4. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of spots on TLC. | Inappropriate mobile phase. | 1. Adjust the polarity of the eluent. For normal phase silica gel, increase the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system) to increase the Rf values. 2. A good Rf for column chromatography is typically between 0.2 and 0.4.[2] |
| Compound does not elute from the column. | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution).[2] |
| Co-elution of impurities with the product. | Similar polarity of the product and impurities. | 1. Use a shallower gradient or isocratic elution with the optimal solvent system determined by TLC. 2. Try a different stationary phase (e.g., alumina) or a different solvent system. |
| Cracked or channeled silica bed. | Improper column packing. | Ensure the silica gel is packed as a uniform slurry and not allowed to run dry.[2] |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Screening: Test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the chosen hot solvent to the crude material until it is fully dissolved. Use a minimal amount of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate with different solvent systems (e.g., mixtures of hexane/ethyl acetate or dichloromethane/methanol) to find a system that gives good separation and an Rf value of ~0.2-0.4 for the desired compound.[2]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pour it into the column. Allow the silica to settle, ensuring an even and compact bed. Do not let the column run dry.[2]
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column. Alternatively, dissolve the sample in a minimum amount of the initial eluent and load it directly onto the column.
-
Elution: Begin eluting with the solvent system determined by TLC. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Acid-Base Extraction/Precipitation
This method is adapted from a procedure for a similar compound, 2-amino-4-methylpyridine.[5]
-
Dissolution in Acid: Dissolve the crude this compound in a dilute aqueous acid solution (e.g., dilute HCl) until the solution is clear. The pH should be acidic (e.g., 2-3).[5]
-
Organic Wash: Extract the acidic aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove any non-basic, organic-soluble impurities. Discard the organic layer.[5]
-
Basification and Precipitation: Slowly add a base (e.g., NaOH solution or ammonia) to the aqueous solution with stirring until the pH is basic (e.g., 8-9). The this compound should precipitate out of the solution.[5]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with distilled water to remove any residual salts.
-
Drying: Dry the purified product under vacuum.[5]
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Step-by-step workflow for acid-base purification.
References
Identifying and minimizing byproducts in aminopyrimidine synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in identifying and minimizing byproducts during aminopyrimidine synthesis.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of aminopyrimidines, providing explanations and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My aminopyrimidine synthesis is resulting in a low yield and a complex mixture of products. What are the most common byproducts I should look for?
A1: Low yields in aminopyrimidine synthesis are often due to competing side reactions. The most common byproducts depend on the synthetic route. For syntheses involving β-dicarbonyl compounds and guanidine (similar to Biginelli or Pinner-type reactions), you should be aware of:
-
Dimroth Rearrangement Products: These are isomers of your target aminopyrimidine where an endocyclic and exocyclic nitrogen atom have switched places. This is a very common issue in pyrimidine chemistry.
-
Hantzsch-type Dihydropyridines: These are often fluorescent compounds that can form, particularly at higher temperatures, when ammonia is present (e.g., from the decomposition of urea or guanidine).
-
Knoevenagel Condensation Adducts: This byproduct arises from the condensation of an aldehyde with the active methylene compound (e.g., β-ketoester) before the pyrimidine ring is formed.
-
Open-chain Intermediates: Incomplete cyclization can lead to the presence of uncyclized ureide or amidine intermediates in your product mixture.
-
Hydrolysis Products: If water is present in the reaction, starting materials like amidines can hydrolyze, reducing the overall yield.
Q2: I suspect a Dimroth rearrangement is occurring in my reaction. How can I confirm this and minimize its formation?
A2: The Dimroth rearrangement is a common isomerization in pyrimidine synthesis, often catalyzed by acid, base, or heat.[1][2]
-
Confirmation: The rearranged product will have the same mass as your target compound, making it difficult to distinguish by mass spectrometry alone. The key analytical technique for identification is NMR spectroscopy . The chemical shifts of the ring protons and carbons will be different for the two isomers. 2D NMR techniques like HMBC and NOESY can definitively establish the connectivity.
-
Minimization: The rate of the Dimroth rearrangement is highly dependent on pH and temperature.[1][2]
-
pH Control: The rearrangement can be favored in both acidic and basic conditions. Maintaining a pH close to neutral, if the main reaction allows, can minimize this side reaction.
-
Temperature Control: The rearrangement is often accelerated by heat. Running the reaction at the lowest effective temperature can reduce the formation of the rearranged byproduct.
-
Reaction Time: Prolonged reaction times can lead to a higher proportion of the thermodynamically more stable Dimroth product. Monitor the reaction progress and stop it as soon as the desired product is formed.
-
Q3: My reaction mixture has a strong yellow fluorescence, which is not expected for my target aminopyrimidine. What is causing this?
A3: A yellow, fluorescent byproduct is often a Hantzsch-type 1,4-dihydropyridine. This is a common byproduct in Biginelli-type reactions, especially at elevated temperatures which can cause the decomposition of urea or guanidine to ammonia.[3] To avoid this, consider running the reaction at a lower temperature.
Q4: How can I differentiate between 2-aminopyrimidine and 4-aminopyrimidine isomers?
A4: Distinguishing between these constitutional isomers is crucial.
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools for this. The symmetry of the molecule will affect the number and multiplicity of signals. For example, in the unsubstituted cases, 2-aminopyrimidine will have a different set of chemical shifts and coupling constants for its ring protons compared to 4-aminopyrimidine.[4][5][6]
-
Chromatography: Different isomers will likely have different retention times on HPLC and TLC. Co-injection with a known standard can confirm the identity.
Data Presentation: Byproduct Formation under Various Conditions
The following tables summarize how reaction conditions can influence the formation of byproducts. The data presented are representative examples to illustrate the principles of byproduct minimization.
Table 1: Effect of Temperature on Hantzsch Dihydropyridine Byproduct Formation in a Biginelli-type Reaction
| Temperature (°C) | Desired Dihydropyrimidinone (DHPM) Yield (%) | Hantzsch Dihydropyridine (DHP) Byproduct Yield (%) | Reference |
| 60 | 85 | 5 | [7] |
| 80 | 70 | 20 | [7] |
| 100 | 55 | 35 | [7] |
Table 2: Influence of Catalyst on Aminopyrimidine Synthesis Yield
| Catalyst | Catalyst Loading (mol%) | Yield (%) | Reaction Time (h) | Reference |
| HCl | 20 | 92 | 0.5 | [1] |
| Sulfated Zirconia | 10 | 88 | 2 | [3] |
| Yb(OTf)₃ | 15 | 95 | 1.5 | [8] |
| None | 0 | <10 | 12 | [8] |
Table 3: Effect of pH on the Rate of Dimroth Rearrangement
| pH | Relative Rate of Rearrangement | Conditions | Reference |
| 2 | Moderate | Aqueous solution, 50 °C | [2] |
| 7 | Slow | Aqueous solution, 50 °C | [2] |
| 12 | Fast | Aqueous solution, 50 °C | [2] |
Experimental Protocols
Protocol 1: General Synthesis of a Substituted 2-Aminopyrimidine
This protocol describes a common method for synthesizing a 2-aminopyrimidine from a β-dicarbonyl compound and guanidine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol.
-
Reagent Addition: Add guanidine hydrochloride (1.2 eq) and a base such as sodium ethoxide (1.2 eq) to the solution.
-
Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be further purified by column chromatography or recrystallization.[9]
Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
-
Plate Preparation: On a silica gel TLC plate, draw a baseline with a pencil about 1 cm from the bottom.
-
Spotting: Using a capillary tube, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the baseline.
-
Development: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualization: After the solvent front has moved up the plate, remove the plate and visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.[10]
Protocol 3: HPLC Analysis of Aminopyrimidine Reaction Mixture
This protocol provides a general method for analyzing the purity of an aminopyrimidine product and detecting byproducts.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the mobile phase. Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start at 5% B and increase to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aminopyrimidine and expected byproducts absorb (e.g., 254 nm).
-
-
Analysis: Inject the sample and analyze the resulting chromatogram. The retention times and peak areas can be used to identify and quantify the components of the mixture.[3]
Protocol 4: NMR Sample Preparation for Byproduct Identification
-
Sample Preparation: Dissolve 5-10 mg of the purified byproduct or crude mixture in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire 1H NMR and 13C NMR spectra. For definitive structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended.
-
Analysis: Analyze the chemical shifts, coupling constants, and correlations to determine the structure of the byproducts.
Visualizations
Diagram 1: General Workflow for Aminopyrimidine Synthesis and Analysis
Diagram 2: Troubleshooting Logic for Unexpected HPLC Peaks
Diagram 3: Competing Reaction Pathways in Aminopyrimidine Synthesis
References
- 1. jsynthchem.com [jsynthchem.com]
- 2. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-Aminopyrimidine(591-54-8) 1H NMR spectrum [chemicalbook.com]
- 7. Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for the high-yielding synthesis of Biginelli adducts, Hantzsch esters, and substituted pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. How To [chem.rochester.edu]
Technical Support Center: Pharmaceutical Purification of 5-Amino-4-methylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 5-Amino-4-methylpyrimidine for pharmaceutical applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound to pharmaceutical grade?
A1: The primary methods for purifying this compound are recrystallization and column chromatography.[1] Recrystallization is a cost-effective technique for removing impurities, provided a suitable solvent is identified.[2] Column chromatography offers higher resolution for separating closely related impurities and is often used to achieve high purity levels required for pharmaceutical use.[3]
Q2: What are the potential impurities in synthetically produced this compound?
A2: Impurities can originate from starting materials, byproducts, or degradation products. Common impurities may include unreacted starting materials like acetamidine and various C1 and C3 synthons, as well as side-products from the cyclization reaction.[4] Depending on the synthetic route, related pyrimidine isomers or dimers could also be present.
Q3: How can I assess the purity of this compound after purification?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound.[5] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol is typically employed.[6] Purity is generally assessed by calculating the area percentage of the main peak from the chromatogram.
Purification Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can be due to a high concentration of impurities or if the solution is saturated at a temperature above the compound's melting point.
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool more slowly. You can insulate the flask to slow the cooling rate.
-
If the problem persists, consider a different solvent or a solvent mixture.
-
Q5: Crystal formation is very slow or doesn't occur at all. How can I induce crystallization?
A5: Lack of crystal formation is usually due to the solution being too dilute or the absence of nucleation sites.
-
Solution:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates microscopic scratches that can serve as nucleation sites.
-
Seeding: Add a tiny crystal of pure this compound to the solution. This provides a template for crystal growth.[7]
-
-
Increase Concentration: If nucleation techniques fail, the solution is likely too dilute. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
-
Column Chromatography Issues
Q6: I am observing poor separation of my compound from impurities on the column. What can I do to improve this?
A6: Poor separation can result from an inappropriate mobile phase, improper column packing, or overloading the column.
-
Solution:
-
Optimize Mobile Phase: The polarity of the eluent is critical. For this compound, a gradient elution starting with a less polar solvent system (e.g., dichloromethane) and gradually increasing the polarity (e.g., by adding methanol) can be effective.[3] Use Thin Layer Chromatography (TLC) to test different solvent systems to find the optimal mobile phase that gives good separation between your compound and the impurities.
-
Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks, as these can lead to uneven flow and poor separation.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column in a narrow band. Overloading the column with too much sample will result in broad peaks and poor separation.
-
Data Presentation
The following table provides representative data for the purification of this compound using different methods. The actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization | 90 | >98 | 75-85 | Dependent on the choice of solvent and cooling rate. |
| Column Chromatography | 85 | >99.5 | 60-75 | Higher purity can be achieved, but with potentially lower yield due to product loss on the column. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and should be determined by preliminary solubility tests. A mixture of ethanol and water is often a good starting point for aminopyrimidines.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flasks
-
Heating plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and gently heat the mixture.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography of this compound
This protocol outlines a procedure for purifying this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in dichloromethane. Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring there are no air bubbles.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Loading the Column: Carefully add the sample solution to the top of the silica gel bed.
-
Elution: Begin eluting the column with 100% dichloromethane. Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., 1%, 2%, 5% methanol in dichloromethane). A typical gradient might be from 100:0 DCM:MeOH to 95:5 DCM:MeOH.[3]
-
Fraction Collection: Collect the eluent in fractions using collection tubes.
-
Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for purifying this compound.
References
- 1. columbia.edu [columbia.edu]
- 2. mt.com [mt.com]
- 3. patents.justia.com [patents.justia.com]
- 4. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]
- 5. benchchem.com [benchchem.com]
- 6. Separation of Pyrimidine, 2-amino-4-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Industrial Scale-Up of 4-Methylpyrimidin-5-amine Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges associated with the industrial scale-up of 4-methylpyrimidin-5-amine production. It includes frequently asked questions and troubleshooting guides to address common issues encountered during synthesis, purification, and scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of 4-methylpyrimidin-5-amine?
A1: The industrial scale-up of 4-methylpyrimidin-5-amine synthesis presents several challenges. Many traditional laboratory-scale syntheses are not suitable for large-scale production due to factors such as high dilution, the use of hazardous reagents, and the necessity for chromatographic purification.[1] Key challenges include:
-
Reaction Conditions: Maintaining consistent and optimal temperature and pressure in large reactors can be difficult. Some synthesis routes require high temperatures and pressures, which poses safety and engineering challenges.
-
Reagent Handling: The use of reagents like ammonia in large quantities requires specialized handling and storage to ensure safety.[1]
-
Impurity Profile: The impurity profile can change with scale. Side reactions that are insignificant at the lab scale may become major issues in a larger batch, impacting product purity and yield.
-
Purification: Moving from laboratory-scale purification methods like column chromatography to industrial-scale techniques such as crystallization and extraction can be challenging.[1] Developing a robust crystallization process that consistently yields the desired polymorph and purity is critical.
-
Process Safety: Ensuring the process is safe at scale is paramount. This includes understanding and controlling reaction exotherms, managing flammable solvents, and ensuring proper containment of hazardous materials.
Q2: What are some common impurities in 4-methylpyrimidin-5-amine synthesis and how can they be controlled?
A2: While a definitive list of all possible impurities is process-dependent, some common impurities can be inferred from typical pyrimidine synthesis routes. These may include:
-
Unreacted Starting Materials: Incomplete conversion can leave residual starting materials in the product.
-
Isomers and Regioisomers: Depending on the synthetic route, isomers may form as byproducts.
-
Over-alkylation or Byproducts from Side Reactions: The reaction conditions might lead to the formation of undesired side products. For instance, in syntheses involving reactive intermediates, polymerization or decomposition can occur.
-
Residual Solvents: Solvents used in the reaction or purification steps may be present in the final product.
-
Specific Impurities: One identified potential impurity is 4-amino-5-cyano-2-methylpyrimidine, which could arise from specific synthetic pathways.[2]
Control Strategies:
-
Process Optimization: Carefully controlling reaction parameters such as temperature, pressure, stoichiometry, and reaction time can minimize the formation of impurities.
-
In-Process Controls (IPCs): Implementing analytical checks at various stages of the synthesis can help monitor the formation of impurities and allow for adjustments to be made.
-
Purification: Developing an effective purification strategy, such as recrystallization with an appropriate solvent system, is crucial for removing impurities.
Q3: What are the key safety precautions for handling 4-methylpyrimidin-5-amine and its precursors on an industrial scale?
A3: Safety is a primary concern in any chemical manufacturing process. For 4-methylpyrimidin-5-amine, the following precautions are essential:
-
Personal Protective Equipment (PPE): All personnel should wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and flame-retardant protective clothing.[3]
-
Ventilation: All handling should be performed in a well-ventilated area to avoid the inhalation of dust, vapors, or mists.[3][4]
-
Handling Procedures: Avoid contact with skin and eyes.[3][4] Do not eat, drink, or smoke in handling areas.[4] Use non-sparking tools and prevent the buildup of electrostatic charge.[3]
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers, away from incompatible materials and sources of ignition.[3][5]
-
Emergency Procedures: Establish clear procedures for spills, leaks, and personnel exposure. This includes having emergency eyewash stations and safety showers readily available. In case of skin contact, wash immediately with plenty of soap and water. If inhaled, move the person to fresh air.[4][5]
Troubleshooting Guides
Issue 1: Low Product Yield
Q: We are experiencing a significantly lower yield of 4-methylpyrimidin-5-amine upon scaling up our synthesis. What are the potential causes and how can we troubleshoot this?
A: Low yield is a common issue during scale-up. The following troubleshooting guide can help identify the root cause:
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low yields.
-
Step 1: Verify Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Ensure the purity of your starting materials is consistent with what was used at the lab scale. Impurities in starting materials can inhibit the reaction or lead to side products.
-
Stoichiometry: Double-check all calculations for reagent quantities. Inaccurate measurements can lead to incomplete reactions or an excess of one reactant, which may promote side reactions.
-
Moisture: Many organic reactions are sensitive to moisture. Ensure all reagents and solvents are appropriately dried.[6]
-
-
Step 2: Review Reaction Conditions:
-
Temperature and Pressure Control: In larger reactors, "hot spots" or uneven temperature distribution can occur. Ensure that the heating/cooling system is adequate for the scale and that mixing is efficient to maintain a uniform temperature.
-
Mixing Efficiency: Inefficient mixing can lead to localized concentration gradients, which can affect reaction rates and selectivity. Evaluate the stirrer speed and design for the reactor volume.
-
Reaction Time: The optimal reaction time may differ at scale. Monitor the reaction progress using in-process controls (e.g., HPLC, GC) to determine the point of maximum conversion and avoid prolonged reaction times that can lead to product degradation.[7]
-
-
Step 3: Analyze the Crude Reaction Mixture:
-
Identify Byproducts: A detailed analysis of the crude reaction mixture can provide valuable clues. Identify the major byproducts to understand the competing side reactions.
-
Quantify Product Loss: Determine if the product is being lost during the reaction or during the workup and isolation steps.
-
Issue 2: Product Purity and Crystallization
Q: We are having difficulty achieving the desired purity of 4-methylpyrimidin-5-amine after crystallization. What steps can we take to improve the purification process?
A: Achieving high purity on a large scale requires a well-optimized crystallization process. Here are some troubleshooting tips:
-
Solvent Selection: The choice of solvent is critical. An ideal solvent should have high solubility for the product at elevated temperatures and low solubility at lower temperatures. It should also be a poor solvent for the impurities you are trying to remove. Common solvents for similar compounds that could be considered include water, alcohols (methanol, ethanol, n-butanol), or mixtures thereof.[1]
-
Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A slow, controlled cooling process generally leads to larger, purer crystals, as it allows for selective crystallization of the desired product over impurities.
-
Seeding: Seeding the supersaturated solution with a small amount of pure product can help control the crystallization process, leading to a more uniform crystal size distribution and potentially higher purity.
-
Anti-Solvent Addition: If a single solvent system is not effective, consider an anti-solvent crystallization. The product should be soluble in the primary solvent and insoluble in the anti-solvent. The anti-solvent is added slowly to the solution to induce crystallization.
-
Washing: After filtration, washing the filter cake with a small amount of cold, fresh solvent can help remove residual mother liquor containing impurities. Ensure the wash solvent does not significantly dissolve the product.
Crystallization Troubleshooting
Caption: A decision tree for troubleshooting crystallization issues.
Data Presentation
Table 1: Comparison of Synthesis Parameters for Aminopyrimidine Derivatives
| Parameter | Method A | Method B |
| Starting Material | 4-hydroxy-5-methyl-1H-pyridin-2-one | 2-chloro-5-methyl-4-pyridinamine |
| Reagents | Ammonia, Ammonium Bromide | KOH, Methanol |
| Solvent | Liquid Ammonia | Methanol |
| Temperature | 150-200 °C (preferably 170 °C) | 180 °C |
| Pressure | 70-90 bar | up to 12.5 bar |
| Reaction Time | 10-40 hours (preferably 15-25 hours) | 16 hours |
| Reported Yield | ~68-71% | ~84% (overall yield over two steps) |
| Reference | [1] | [8] |
Experimental Protocols
Protocol 1: Synthesis via Amination of a Hydroxypyridinone
This protocol is based on a method designed to be more suitable for industrial scale by avoiding chromatography and using more environmentally friendly reagents where possible.[1]
Experimental Workflow for Synthesis Protocol 1
Caption: A simplified workflow for the synthesis of 4-methylpyrimidin-5-amine.
-
Charging the Reactor: A pressure reactor (autoclave) is charged with 4-hydroxy-5-methyl-1H-pyridin-2-one and ammonium bromide.[1]
-
Ammonia Addition: Liquid ammonia is condensed into the sealed autoclave. Ammonia acts as both a reagent and a solvent.[1]
-
Reaction: The mixture is heated to approximately 170°C and stirred for about 20 hours. The pressure will increase to around 90 bar.[1]
-
Work-up: After the reaction is complete, the reactor is cooled, and the excess ammonia is carefully evaporated. The remaining residue is dissolved in water.[1]
-
Crystallization: The aqueous solution is heated to dissolve the residue completely, then slowly cooled to 0-5°C and stirred for a couple of hours to induce crystallization.[1]
-
Isolation: The precipitated crystals are collected by filtration and then dried in a vacuum oven at 50°C.[1]
Protocol 2: Purification by Crystallization
-
Dissolution: The crude 4-methylpyrimidin-5-amine is dissolved in a minimal amount of a suitable solvent (e.g., water or a water/alcohol mixture) at an elevated temperature (e.g., 80°C).[1]
-
Cooling: The hot solution is allowed to cool down slowly and undisturbed to room temperature, and then further cooled in an ice bath (0-5°C) for a specified period (e.g., 2 hours) to maximize crystal formation.[1]
-
Filtration: The crystallized product is collected by vacuum filtration.
-
Washing: The filter cake is washed with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: The purified product is dried under vacuum at a suitable temperature (e.g., 50°C) until a constant weight is achieved.[1]
References
- 1. CN113412255A - Process for preparing 4-amino-5-methylpyridinone - Google Patents [patents.google.com]
- 2. CAS 698-29-3 4-Amino-5-cyano-2-methylpyrimidine Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. lobachemie.com [lobachemie.com]
- 5. aksci.com [aksci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
Preventing degradation of 5-Amino-4-methylpyrimidine during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 5-Amino-4-methylpyrimidine to prevent its degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound.
| Issue | Possible Cause | Suggested Action |
| Unexpected changes in physical appearance (e.g., color change from white/off-white to yellow/brown). | Oxidation or photodegradation. | 1. Immediately transfer the compound to a fresh, amber glass vial. 2. Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing. 3. Store in a desiccator at the recommended temperature. 4. Verify the purity of the material using the HPLC protocol provided below. |
| Decreased purity or presence of unexpected peaks in analytical tests (e.g., HPLC, NMR). | Chemical degradation due to improper storage conditions (exposure to moisture, light, or elevated temperatures). | 1. Review storage conditions against the recommended guidelines in the table below. 2. Check for potential contamination of storage containers or solvents. 3. Perform a purity analysis on a freshly opened sample to establish a baseline. |
| Poor solubility in recommended solvents. | Formation of insoluble degradation products. | 1. Attempt to dissolve a small amount in a different polar solvent. 2. If solubility issues persist, the product has likely degraded and should be discarded. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions. Key recommendations are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage.[1] | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[2] | Prevents oxidation of the amino group. |
| Light Exposure | Protect from light by using an amber or opaque container. | Pyrimidine derivatives can be susceptible to photodegradation.[1][3] |
| Moisture | Store in a dry, well-ventilated place, preferably in a desiccator. | Minimizes the risk of hydrolysis of the amino group. |
| Container | Tightly sealed, non-reactive containers (e.g., glass vials). | Prevents exposure to air and moisture. |
Q2: What are the likely degradation pathways for this compound?
A2: Based on the structure of this compound, the primary degradation pathways are likely to be oxidation, hydrolysis, and photodegradation.
-
Oxidation: The amino group on the pyrimidine ring can be susceptible to oxidation, especially in the presence of air and light. This can lead to the formation of colored impurities.
-
Hydrolysis: The amino group can undergo hydrolysis, particularly if exposed to moisture, leading to the formation of hydroxylated pyrimidine derivatives.[4][5][6]
-
Photodegradation: Pyrimidine derivatives can be sensitive to UV light, which can induce various photochemical reactions and lead to the formation of degradation products.[1][3]
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound and detecting any degradation products.[7][8] A general HPLC protocol is provided in the "Experimental Protocols" section below. Other methods such as Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural confirmation and purity assessment.
Q4: I observe a color change in my sample. Is it still usable?
A4: A color change, typically to a yellowish or brownish hue, is a visual indicator of potential degradation, likely due to oxidation or photodegradation. It is strongly recommended to re-test the purity of the sample using a validated analytical method like HPLC before use. If significant degradation is confirmed, the sample should be discarded to ensure the integrity of your experimental results.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for determining the purity of this compound. Method optimization may be required for specific instrumentation and applications.[7][9]
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for mobile phase modification)
-
This compound reference standard
-
Sample of this compound for testing
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 1 mg of the this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
5. Analysis:
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution and record the chromatogram.
-
Calculate the purity of the sample by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
Visualizations
Caption: Troubleshooting workflow for suspected degradation of this compound.
Caption: Potential chemical degradation pathways for this compound.
References
- 1. Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mono-N-oxidation of heterocycle-fused pyrimidines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Catalyst Selection for Pyrimidine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for pyrimidine synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used in pyrimidine synthesis?
A1: Pyrimidine synthesis can be effectively catalyzed by a variety of catalysts, including Brønsted acids (e.g., HCl, p-toluenesulfonic acid), Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃), organocatalysts, and metal-based catalysts such as palladium, copper, or iron.[1][2] Green chemistry approaches have also introduced the use of biocatalysts and nanocatalysts to enhance reaction efficiency and selectivity.[3]
Q2: How do I choose the best catalyst for my specific pyrimidine synthesis reaction?
A2: The optimal catalyst depends on several factors, including the specific reaction (e.g., Biginelli, Pinner), the substrates being used, and the desired reaction conditions (e.g., solvent, temperature). A good starting point is to review the literature for similar transformations. For instance, Lewis acids are often effective alternatives to strong Brønsted acids in the Biginelli reaction, sometimes leading to fewer side reactions.[1] It is often recommended to screen a small panel of different catalyst types to identify the most promising candidate for your specific application.
Q3: Can the catalyst be recycled and reused?
A3: The reusability of a catalyst is a key consideration for sustainable synthesis. Many modern catalytic systems, particularly heterogeneous catalysts and some ionic liquids, are designed for easy recovery and reuse without a significant loss of activity.[4] For example, in some Biginelli reactions, catalysts can be reused for multiple consecutive runs.[5]
Q4: What are the advantages of using microwave-assisted synthesis in conjunction with a catalyst?
A4: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in many cases, improve product yields for pyrimidine synthesis.[6] For example, a microwave-assisted Biginelli reaction using sulfamic acid as a catalyst can be completed in 2-5 minutes with high yields.[6]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Pyrimidine Product
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Activity | - Ensure the catalyst is active and has not been deactivated. If using a reusable catalyst, it may require regeneration.[7] - For acid catalysts, verify that the concentration is appropriate for the reaction scale.[7] - Consider increasing the catalyst loading or switching to a more active catalyst (e.g., from a mild to a stronger Lewis acid).[1] |
| Suboptimal Reaction Conditions | - The reaction may require a longer duration or a moderate temperature adjustment to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7] - The choice of solvent can significantly impact reactant solubility and reaction rates. While ethanol is common, exploring other solvents or even solvent-free conditions has been shown to improve yields for certain substrates.[1][7] |
| Impure Reactants | - Impurities in the starting materials (aldehyde, β-ketoester, urea, etc.) can inhibit the catalyst or lead to side reactions. Ensure all reactants are of high purity.[7] |
| Incomplete Cyclization | - If uncyclized intermediates are observed, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[7] - Some cyclization steps are inherently slow and may necessitate extended reaction times.[7] |
Issue 2: Formation of Unexpected Side Products
| Potential Cause | Troubleshooting Steps |
| Hantzsch-type Dihydropyridine Formation (in Biginelli reaction) | - This common byproduct arises from the reaction of two equivalents of the β-ketoester with the aldehyde and ammonia (from urea decomposition).[7] - Lowering the reaction temperature can significantly reduce the formation of this byproduct.[7] - The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may offer better selectivity.[7] |
| N-acylurea Byproducts | - These can form from a competing reaction between the β-ketoester and urea. - Their presence can be confirmed by NMR and mass spectrometry. |
| Polymerization of Aldehyde | - Some aldehydes, particularly aliphatic ones, are prone to self-condensation under acidic conditions.[1] - Employ a milder catalyst or add the aldehyde slowly to the reaction mixture to minimize this side reaction.[1] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Insoluble Byproducts | - If an unexpected precipitate forms during the reaction, it could be a polymerized aldehyde or an insoluble intermediate.[1] - Consider using a different solvent system with better solubilizing properties for all reaction components.[1] |
| Co-elution of Product and Impurities | - If the desired product and impurities have similar polarities, separation by column chromatography can be challenging. - Experiment with different solvent systems for chromatography or consider alternative purification techniques like preparative HPLC or recrystallization. |
Data Presentation: Catalyst Performance in Pyrimidine Synthesis
The following tables summarize quantitative data for various catalysts in the Biginelli and Pinner reactions, providing a clear comparison to inform catalyst selection.
Table 1: Performance of Various Catalysts in the Biginelli Reaction
| Catalyst | Aldehyde | β-Dicarbonyl | N-Source | Solvent | Temp (°C) | Time | Yield (%) |
| Benzyltriethylammonium Chloride | Benzaldehyde | Ethyl Acetoacetate | Urea | Solvent-free | 100 | 30-45 min | >85 |
| Sulfamic Acid | Various Aldehydes | Ethyl Acetoacetate | Urea/Thiourea | Solvent-free (MW) | Not Specified (300W) | 2-5 min | 88-95 |
| Layered Double Hydroxide (LDH) | Various Aldehydes | Ethyl Acetoacetate | Urea/Thiourea | Ethanol | Reflux | 4 h | 72-88 |
| Elemental Bromine (Lewis Acid) | Aromatic Aldehydes | Methyl/Ethyl Acetoacetate | Urea/Thiourea | Ethanol | 85 | Not Specified | High |
| Uranyl Acetate | Benzaldehyde | Ethyl Acetoacetate | Urea | Solvent-free | 90 | 2.5 h | High |
| Succinimide Sulfonic Acid | Benzaldehyde | Ethyl Acetoacetate | Urea | Solvent-free | 90 | 1 h | High |
Data compiled from multiple sources.[5][6][8]
Table 2: Performance of Lewis Acids in the Pinner Reaction
| Lewis Acid | Nitrile | Alcohol | Solvent | Temp (°C) | Time | Yield (%) |
| Hafnium(IV) triflate (2 equiv.) | Acetonitrile | Not Specified | Acetonitrile | Not Specified | Not Specified | 72 |
| Aluminium tribromide | Not Specified | Not Specified | Not Specified | 50 | Not Specified | 65 |
| Trimethylsilyl triflate (2 equiv.) | Not Specified | Not Specified | Not Specified | Room Temp | Not Specified | 83 |
| CuBr₂ | Acetonitrile | Primary Alcohols | Not Specified | Not Specified | Not Specified | 83-95 |
Data compiled from multiple sources.[9][10]
Experimental Protocols
Protocol 1: General Procedure for the Biginelli Reaction using a Lewis Acid Catalyst
This protocol provides a general framework for the one-pot, three-component synthesis of dihydropyrimidinones (DHPMs).
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Lewis Acid Catalyst (e.g., FeCl₃, ZnCl₂) (typically 1-10 mol%)
-
Solvent (e.g., ethanol, acetonitrile, or solvent-free)
Procedure:
-
To a round-bottom flask, add the aldehyde, β-ketoester, urea/thiourea, and the Lewis acid catalyst.
-
If using a solvent, add it to the flask. For solvent-free conditions, proceed to the next step.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the specific catalyst and substrates).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate has formed, collect it by filtration and wash with a cold solvent (e.g., ethanol).
-
If no precipitate forms, pour the reaction mixture into ice-cold water and stir. Collect the resulting solid by filtration.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[5]
Protocol 2: General Procedure for the Pinner Reaction
This classical method involves the acid-catalyzed reaction of a nitrile with an alcohol.
Materials:
-
Nitrile
-
Alcohol (in excess, can also serve as the solvent)
-
Anhydrous Acid Catalyst (e.g., gaseous HCl, or a Lewis acid)
-
Anhydrous solvent (e.g., diethyl ether, dioxane)
Procedure:
-
Dissolve the nitrile in a suitable anhydrous solvent or use the alcohol reactant as the solvent.
-
Cool the mixture in an ice bath.
-
Under anhydrous conditions, introduce the acid catalyst. If using gaseous HCl, bubble it through the solution.
-
Allow the reaction to stir at a low temperature, monitoring for the formation of the Pinner salt precipitate.
-
Once the reaction is complete, the intermediate Pinner salt can be isolated by filtration.
-
The Pinner salt can then be hydrolyzed to an ester by treatment with water, or converted to an amidine by reaction with ammonia or an amine.[11][12]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. echemcom.com [echemcom.com]
- 9. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciforum.net [sciforum.net]
- 11. Pinner reaction - Wikipedia [en.wikipedia.org]
- 12. Pinner Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Aminopyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of aminopyrimidines.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half.[1] It is often quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a value of 1.0.[2][3] Values greater than 1.2 are generally considered to be tailing.[4]
Q2: Why are aminopyrimidines prone to peak tailing in reversed-phase HPLC?
A2: Aminopyrimidines are basic compounds. In reversed-phase HPLC, which often uses silica-based columns, these basic analytes can interact with residual acidic silanol groups (Si-OH) on the stationary phase surface.[5][6] This secondary interaction, in addition to the primary hydrophobic interaction, leads to a mixed-mode retention mechanism, causing some analyte molecules to be retained longer and resulting in peak tailing.[5]
Q3: What are the main causes of peak tailing for aminopyrimidines?
A3: The primary causes can be categorized as follows:
-
Chemical Interactions: Strong interactions between the basic aminopyrimidine and acidic residual silanol groups on the silica-based stationary phase.[5][6]
-
Mobile Phase Effects: A mobile phase pH close to the pKa of the aminopyrimidine can lead to the presence of both ionized and non-ionized forms of the analyte, resulting in peak distortion.[1] Inadequate buffering can also contribute to this issue.
-
Column Issues: Degradation of the column, voids in the packing material, or a contaminated inlet frit can cause peak tailing for all compounds in the analysis.[4]
-
Instrumental Effects: Excessive extra-column volume (e.g., long tubing) can lead to band broadening and peak tailing.[4]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[6]
Q4: How does mobile phase pH affect the peak shape of aminopyrimidines?
A4: The pH of the mobile phase is a critical factor. For basic compounds like aminopyrimidines, using a low pH mobile phase (typically pH 2.5-3.5) ensures that the analyte is fully protonated (positively charged).[7] At this low pH, the residual silanol groups on the stationary phase are also protonated and thus neutral, which minimizes the undesirable ionic interactions that cause peak tailing.[7]
Q5: Can mobile phase additives improve the peak shape of aminopyrimidines?
A5: Yes, additives can be very effective. A common approach is to add a competing base, such as triethylamine (TEA), to the mobile phase.[5][7] TEA is a stronger base and will preferentially interact with the active silanol sites, effectively shielding the aminopyrimidine analyte from these secondary interactions.[5]
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Peak Tailing
This guide provides a step-by-step workflow for identifying and resolving the cause of peak tailing in your aminopyrimidine analysis.
Guide 2: Optimizing Mobile Phase Conditions
If only the aminopyrimidine peak is tailing, the issue is likely due to chemical interactions. Follow these steps to optimize your mobile phase.
-
Adjust Mobile Phase pH:
-
Rationale: Lowering the pH of the mobile phase to 2.5-3.5 will protonate the basic aminopyrimidine and neutralize the acidic silanol groups, thus minimizing secondary ionic interactions.[7]
-
Action: Use a suitable buffer, such as phosphate or formate, to control the pH of the aqueous portion of your mobile phase.[7]
-
-
Incorporate a Mobile Phase Additive:
-
Rationale: Adding a competing base, like triethylamine (TEA), can effectively mask the active silanol sites on the stationary phase.[5]
-
Action: Start by adding a low concentration of TEA (e.g., 0.1% v/v) to your mobile phase. Be aware that this may alter the retention times of your analytes.
-
-
Increase Buffer Concentration:
Guide 3: Selecting the Appropriate HPLC Column
The choice of HPLC column is crucial for achieving good peak shape for basic compounds.
-
Use a High-Quality, End-Capped C18 Column:
-
Rationale: Modern "Type B" silica columns are produced with high-purity silica and are extensively end-capped to minimize the number of accessible silanol groups.[6]
-
Action: Ensure you are using a column from a reputable manufacturer that is specified for the analysis of basic compounds.
-
-
Consider a Polar-Embedded or Hybrid Stationary Phase:
-
Rationale: Polar-embedded columns have a polar functional group incorporated near the base of the alkyl chain, which helps to shield the analyte from the silica surface.[4] Hybrid columns incorporate both silica and organic components in the stationary phase, which can also reduce silanol interactions.[9]
-
Action: If peak tailing persists on a standard C18 column, switching to a polar-embedded or hybrid column can significantly improve peak symmetry.
-
Data Presentation
The following tables summarize the expected impact of various chromatographic parameters on the peak asymmetry of aminopyrimidines.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Expected Asymmetry Factor (As) for Aminopyrimidine | Rationale |
| 7.0 | > 1.8 | At neutral pH, silanol groups are ionized and strongly interact with the basic analyte. |
| 4.5 | 1.5 - 1.8 | Partial ionization of silanol groups still leads to significant tailing. |
| 3.0 | 1.0 - 1.4 | Silanol groups are largely protonated, minimizing secondary interactions.[7] |
Table 2: Effect of Mobile Phase Additive on Peak Asymmetry
| Mobile Phase Additive | Expected Asymmetry Factor (As) for Aminopyrimidine | Rationale |
| None (pH 4.5) | ~1.7 | Significant interaction with exposed silanol groups. |
| 0.1% Triethylamine (TEA) (pH 4.5) | 1.1 - 1.3 | TEA acts as a competing base, masking the silanol groups.[5] |
Table 3: Comparison of Column Chemistries
| Column Type | Expected Asymmetry Factor (As) for Aminopyrimidine | Rationale |
| Standard C18 (Type A Silica) | > 2.0 | High number of accessible, acidic silanol groups. |
| End-Capped C18 (Type B Silica) | 1.2 - 1.6 | Reduced number of active silanol sites.[6] |
| Polar-Embedded C18 | 1.0 - 1.3 | Polar group shields the analyte from the silica surface.[4] |
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of Aminopyrimidine Isomers
This protocol is a starting point for the analysis of 2-aminopyrimidine, 3-aminopyrimidine, and 4-aminopyrimidine.
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid : Acetonitrile (90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Temperature: 30 °C
-
Detection: UV at 260 nm
Procedure:
-
Prepare the mobile phase by dissolving the potassium phosphate in water, adjusting the pH, and then mixing with acetonitrile.
-
Filter and degas the mobile phase.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Prepare standards and samples in the mobile phase.
-
Inject the standards and samples.
Protocol 2: HPLC Method with a Mobile Phase Additive
This protocol incorporates triethylamine (TEA) to improve peak shape.
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Acetonitrile : Water with 0.1% (v/v) Triethylamine, adjusted to pH 4.5 with formic acid (30:70 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Temperature: 30 °C
-
Detection: UV at 260 nm
Procedure:
-
Prepare the aqueous portion of the mobile phase by adding TEA to water and then adjusting the pH with formic acid.
-
Mix the aqueous and organic phases.
-
Filter and degas the mobile phase.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare standards and samples in the mobile phase.
-
Inject the standards and samples.
Visualizations
Interaction Leading to Peak Tailing
The following diagram illustrates the chemical interaction between a protonated aminopyrimidine and a deprotonated silanol group on the stationary phase, which is the primary cause of peak tailing.
Effect of a Competing Base (TEA)
This diagram shows how a competing base like triethylamine (TEA) can mitigate peak tailing.
References
- 1. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 2. researchgate.net [researchgate.net]
- 3. Performance parameters for chromatography columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 4. uhplcs.com [uhplcs.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. lctsbible.com [lctsbible.com]
- 7. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 8. aapco.org [aapco.org]
- 9. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
How to increase the reaction rate of 5-Amino-4-methylpyrimidine condensation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the condensation reaction of 5-Amino-4-methylpyrimidine.
Troubleshooting Guide
This guide addresses common issues encountered during the condensation of this compound, helping you to diagnose and resolve problems in your experiments.
| Issue | Possible Causes | Recommended Solutions |
| Low or No Product Yield | 1. Inactive Reactants: Reagents may have degraded due to improper storage or age. 2. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or reactants/products may be degrading at excessively high temperatures. 3. Incorrect Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or inhibition of the reaction. 4. Inefficient Catalyst: The catalyst, if used, may be inactive or poisoned. | 1. Check Reactant Quality: Use freshly opened or purified reactants. Verify the purity of this compound and the condensing partner (e.g., diethyl ethoxymethylenemalonate) using techniques like NMR or melting point analysis. 2. Optimize Temperature: Systematically vary the reaction temperature. Start at a moderate temperature (e.g., 80°C) and incrementally increase it, monitoring the reaction progress by TLC or LC-MS. For thermally sensitive compounds, consider lower temperatures for longer durations. 3. Screen Solvents: Test a range of solvents with varying polarities. Polar aprotic solvents like DMF or DMSO can be effective. In some cases, solvent-free conditions or the use of an alcohol like ethanol might be beneficial.[1] 4. Catalyst Selection and Handling: If using a catalyst (e.g., an acid or base), ensure it is fresh and handled under appropriate conditions (e.g., anhydrous conditions for Lewis acids). Consider screening different catalysts to find the most effective one. |
| Slow Reaction Rate | 1. Insufficient Temperature: The activation energy for the reaction may not be met at the current temperature. 2. Low Reactant Concentration: Dilute solutions can lead to slower reaction rates. 3. Lack of Catalysis: The reaction may require a catalyst to proceed at a reasonable rate. | 1. Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C, while monitoring for any product decomposition. 2. Increase Concentration: If solubility allows, increase the concentration of the reactants. 3. Introduce a Catalyst: Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid to facilitate the reaction. Basic catalysts can also be effective in some condensation reactions. |
| Formation of Side Products | 1. High Reaction Temperature: Elevated temperatures can sometimes lead to decomposition or the formation of undesired byproducts. 2. Presence of Impurities: Impurities in the starting materials can participate in side reactions. 3. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of side products. | 1. Lower Reaction Temperature: If side products are observed at higher temperatures, try running the reaction at a lower temperature for a longer period. 2. Purify Starting Materials: Ensure the purity of all reactants before starting the reaction. 3. Optimize Reactant Ratio: Carefully control the stoichiometry of the reactants. A slight excess of one reactant may be beneficial in some cases, but large excesses should be avoided. |
| Product is Difficult to Purify | 1. Presence of Unreacted Starting Materials: Incomplete conversion will leave starting materials in the crude product. 2. Formation of Closely Related Byproducts: Side products with similar polarities to the desired product can make chromatographic separation challenging. | 1. Drive the Reaction to Completion: Use the strategies mentioned above (e.g., increasing temperature, adding a catalyst, or extending reaction time) to maximize conversion. 2. Optimize Purification Method: Experiment with different solvent systems for column chromatography or try alternative purification techniques like recrystallization or preparative HPLC. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the condensation of this compound with a carbonyl compound?
A1: The reaction typically proceeds through a nucleophilic attack of the amino group of this compound on the carbonyl carbon of the condensing partner. This is often followed by a dehydration step to form an imine or enamine intermediate, which can then undergo further reactions, such as cyclization, depending on the specific reactants used.
Q2: What type of catalyst is most effective for this condensation reaction?
A2: Both acid and base catalysts can be effective, depending on the specific condensing partner. For reactions with β-ketoesters or similar compounds, a Brønsted acid like p-toluenesulfonic acid or a Lewis acid can activate the carbonyl group. In other cases, a base may be used to deprotonate the amino group, increasing its nucleophilicity. Empirical screening of different catalysts is often the best approach to identify the most effective one for a specific transformation.
Q3: How does the choice of solvent affect the reaction rate?
A3: The solvent plays a crucial role in the reaction by affecting the solubility of reactants and stabilizing intermediates. Polar aprotic solvents like DMF and DMSO are often good choices as they can dissolve a wide range of reactants and can accelerate reactions involving charged intermediates. However, the optimal solvent should be determined experimentally.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow you to track the consumption of starting materials and the formation of the product over time, helping to determine the optimal reaction time.
Experimental Protocols
Protocol 1: General Procedure for the Condensation of this compound with Diethyl Ethoxymethylenemalonate (DEEM)
This protocol describes a general method for the condensation reaction, which can be optimized by varying the parameters outlined in the troubleshooting guide.
Materials:
-
This compound
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
p-Toluenesulfonic acid (catalytic amount)
-
Standard laboratory glassware for reactions under an inert atmosphere
-
Magnetic stirrer and heating mantle
-
TLC plates and developing chamber
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add diethyl ethoxymethylenemalonate (1.1 eq) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 eq).
-
Heat the reaction mixture to 80-100°C and stir.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
The following table summarizes the expected impact of different reaction parameters on the reaction rate and yield. This data is qualitative and serves as a guide for optimization. Specific quantitative data will depend on the exact experimental setup.
| Parameter | Condition 1 | Effect on Rate (vs. Condition 1) | Effect on Yield (vs. Condition 1) | Condition 2 | Effect on Rate (vs. Condition 1) | Effect on Yield (vs. Condition 1) |
| Temperature | 80°C | - | - | 120°C | Increased | May decrease due to decomposition |
| Catalyst | None | - | - | p-TSA (cat.) | Increased | Generally Increased |
| Solvent | Toluene | - | - | DMF | Increased | Generally Increased |
| Concentration | 0.1 M | - | - | 0.5 M | Increased | May be unaffected or slightly increased |
Visualizations
Caption: Experimental workflow for the condensation of this compound.
Caption: Troubleshooting logic for optimizing the condensation reaction.
References
Technical Support Center: Method Refinement for Consistent Yield of Pyrimidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrimidine derivatives. Our goal is to enable the consistent achievement of high yields and purity in your experiments.
Frequently Asked Questions (FAQs)
General Synthesis & Optimization
Q1: My pyrimidine synthesis is resulting in a low yield. What are the most critical parameters to control?
A1: Low yields in pyrimidine synthesis are a common issue and can often be traced back to several key parameters. To troubleshoot, systematically evaluate the following:
-
Reaction Conditions: Non-optimal temperature, pressure, or reaction time can lead to incomplete reactions or degradation of the product. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
-
Reagent Stoichiometry: Incorrect molar ratios of reactants can result in low conversion of the limiting reagent. Carefully calculate and measure the amounts of all reactants.[1] In some cases, like the Biginelli reaction, using a slight excess of the urea/thiourea component (e.g., 1.2-1.5 equivalents) can improve yields.
-
Reagent Purity: Impurities in starting materials can inhibit the reaction or lead to unwanted side reactions. Ensure all reactants are of high purity and are properly stored. For instance, amidines can be hygroscopic and may hydrolyze over time; using freshly prepared or purified amidine hydrochloride is recommended for the Pinner synthesis.
-
Atmosphere Control: Many reactions in heterocyclic chemistry are sensitive to air or moisture.[1] If your substrates or reagents are known to be sensitive, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield.[1]
-
Catalyst Choice and Loading: The catalyst is often crucial. For reactions like the Biginelli synthesis, a wide range of catalysts from protic acids (e.g., HCl) to various Lewis acids (e.g., FeCl₃, ZnCl₂) have been employed, each affecting the yield and reaction time. Ensure the optimal catalyst loading is used, as too much or too little can be detrimental.
-
Solvent Selection: The choice of solvent significantly impacts reaction efficiency by affecting reactant solubility and reaction rates. While some reactions proceed well under solvent-free conditions, others may benefit from polar solvents like ethanol or acetonitrile. Ensure the solvent is dry if water can interfere with the reaction.
Q2: I am observing a significant amount of unexpected side-products. How can I minimize their formation?
A2: The formation of side-products complicates purification and reduces the overall yield.[1] Here are some common causes and solutions:
-
Side Reactions: The inherent reactivity of the pyrimidine ring and its precursors can lead to dimerization, polymerization, or rearrangement.[1] Modifying reaction conditions, such as lowering the temperature or changing the solvent, can help minimize these unwanted reactions.[1]
-
Lack of Regioselectivity: In the synthesis of substituted pyrimidines, a lack of regioselectivity can lead to the formation of multiple isomers.[1] The use of appropriate protecting groups or directing groups can enhance the regioselectivity of the reaction.[1]
-
Over-alkylation or Acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the pyrimidine ring can occur.[1] Controlling the stoichiometry of the electrophile and the reaction time is critical to prevent this.[1]
-
Competing Reactions: In multicomponent reactions like the Biginelli synthesis, a common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at higher temperatures).[2] To mitigate this, consider running the reaction at a lower temperature or altering the order of addition (e.g., adding urea last).[2]
Purification Challenges
Q3: I'm having difficulty purifying my pyrimidine derivative using column chromatography. What can I do?
A3: Purification can be challenging due to impurities with similar physicochemical properties to the desired product.[1] Consider the following troubleshooting steps:
-
Similar Polarity: If the product and impurities have similar polarities, separation by column chromatography on silica gel can be difficult. Experiment with different solvent systems, perhaps using a gradient elution. Alternative purification techniques like preparative HPLC or crystallization should also be considered.[1]
-
Product Instability: The target compound may be unstable on silica gel.[1] You can test for this by spotting your compound on a TLC plate, letting it sit for a while, and then eluting to see if degradation occurs. If instability is an issue, consider using a different stationary phase like alumina or employing non-chromatographic purification methods.[1]
-
Incomplete Removal of Catalysts or Reagents: Residual catalysts or unreacted starting materials can co-elute with the product. Ensure proper work-up procedures, including aqueous washes and extractions, are performed to remove these impurities before chromatography.[1]
-
Sample Loading: Overloading the column can lead to poor separation. Ensure you are using an appropriate amount of sample for your column size. The sample should be dissolved in a minimum amount of solvent and loaded as a concentrated band.
-
Column Packing: A poorly packed column with cracks or channels will result in inefficient separation. Ensure the stationary phase is packed uniformly.
Specific Reaction Troubleshooting
Q4: My Pinner synthesis is giving a low yield and a complex mixture of byproducts. What are the common side reactions?
A4: The Pinner synthesis can be prone to side reactions that lower the yield of the desired pyrimidine. Common issues include the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization. The purity of the amidine salt is also critical.
Troubleshooting Steps:
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and prone to hydrolysis.
-
Reaction Conditions: Ensure anhydrous conditions to prevent hydrolysis of the amidine.
-
Incomplete Cyclization: If you observe intermediates, this may be due to insufficient activation of the carbonyl group or steric hindrance. The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps. Extended reaction times may also be necessary.
Data Presentation
Table 1: Comparison of Catalysts for the Biginelli Reaction
| Catalyst | Reaction Time | Yield (%) | Reference |
| HCl | 3 hours | Often low | [3] |
| Benzyltriethylammonium Chloride | 30-45 minutes | >85 | [3] |
| Yb(OTf)₃ | Shorter than classical | Increased | [4] |
| Indium(III) Chloride | Not specified | High | [4] |
| LiClO₄ | Not specified | High | [4] |
| Sulfamic Acid (Microwave) | 2-5 minutes | 88-95 | [3] |
| PN5P-Ir-pincer complex | Not Specified | Up to 93 | [3] |
Table 2: Impact of Synthesis Method on Reaction Time and Yield
| Method | Key Reagents | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Pinner Synthesis | Urea, Acetylacetone | Hydrogen Chloride | Methanol | 3 hours | 52°C | 90.2 | [3] |
| Conventional Biginelli | Aldehyde, β-ketoester, Urea | HCl | Ethanol | 3 hours | Reflux | Often low | [3][5] |
| Microwave-Assisted Biginelli | Aldehyde, β-ketoester, Urea/Thiourea | Sulfamic Acid | Solvent-free | 2-5 minutes | 300W | 88-95 | [3] |
| Iridium-Catalyzed Multicomponent | Amidines, Alcohols | PN5P-Ir-pincer complex | Toluene | Not Specified | 150°C | Up to 93 | [3] |
Experimental Protocols
Protocol 1: Microwave-Assisted Biginelli Synthesis of Dihydropyrimidinones
This protocol describes a rapid and efficient solvent-free synthesis of 4-aryl-3,4-dihydropyrimidin-2(1H)-ones using microwave irradiation.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Sulfamic acid (catalytic amount)
Procedure:
-
In a microwave-safe vessel, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.5 mmol), and a catalytic amount of sulfamic acid.
-
Mix the components thoroughly.
-
Place the vessel in a microwave reactor and irradiate at 300W for 2-5 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Wash the solid residue with cold water and collect the crude product by filtration.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.[3]
Protocol 2: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters
This method provides a direct route to 2-substituted pyrimidine-5-carboxylic esters via the condensation of an amidinium salt with sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate.[6][7]
Part A: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate
-
To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether dropwise at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford the sodium salt as a stable solid.[1]
Part B: Pyrimidine Synthesis
-
To a solution of the prepared sodium salt from Part A (1.0 eq) in anhydrous DMF, add the desired amidinium salt (1.1 eq).[1]
-
Heat the reaction mixture to 100 °C under a nitrogen atmosphere for 1 hour.[7]
-
Monitor the reaction by TLC.
-
Cool the reaction to room temperature and quench by adding water (15 mL).[7]
-
If a precipitate forms, collect the solid by filtration, wash with water, and dry under vacuum.
-
If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-substituted pyrimidine-5-carboxylic ester.[1]
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. moodle2.units.it [moodle2.units.it]
- 6. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Overcoming Poor Solubility of Intermediates in Pyrimidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the common challenge of poor solubility of intermediates encountered during pyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: Why do many pyrimidine intermediates exhibit poor solubility?
A1: The low solubility of many pyrimidine intermediates, such as orotic acid and its derivatives, can be attributed to their rigid, planar heterocyclic structures, strong intermolecular hydrogen bonding in the crystal lattice, and a high melting point. These characteristics make it difficult for solvent molecules to break down the crystal lattice and solvate the individual molecules.[1][2]
Q2: What are the initial troubleshooting steps when an intermediate fails to dissolve in the chosen reaction solvent?
A2: When encountering a poorly soluble intermediate, a systematic approach is recommended. Start with simple techniques before progressing to more complex methods. Key initial steps include:
-
Solvent Screening: Test the solubility of the intermediate in a range of solvents with varying polarities. The principle of "like dissolves like" is a good starting point.
-
Heating: Gently heating the solvent can significantly increase the solubility of many compounds. However, be cautious of potential degradation of the intermediate at elevated temperatures.
-
Particle Size Reduction: Grinding the intermediate to a finer powder increases the surface area available for solvation, which can improve the dissolution rate.
Q3: How does pH adjustment improve the solubility of pyrimidine intermediates?
A3: Many pyrimidine intermediates possess ionizable functional groups (e.g., carboxylic acids or amino groups). Adjusting the pH of the solvent can convert the neutral molecule into a more soluble salt form. For acidic intermediates like orotic acid, increasing the pH with a base will deprotonate the carboxylic acid, forming a highly water-soluble carboxylate salt.[3] Conversely, for basic intermediates, decreasing the pH with an acid will form a more soluble ammonium salt.
Q4: When should I consider using a co-solvent system?
A4: A co-solvent system is beneficial when a single solvent does not provide adequate solubility. By mixing a primary solvent with one or more miscible co-solvents, you can modify the overall polarity of the solvent system to better match that of the solute. For example, adding a small amount of a polar aprotic solvent like DMSO or DMF to a less polar solvent can significantly enhance the solubility of polar intermediates.
Troubleshooting Guides
Issue: Intermediate Crashes Out of Solution During Reaction
-
Possible Cause 1: Temperature Change. The solubility of the intermediate may be highly dependent on temperature. If the reaction mixture cools, the intermediate can precipitate.
-
Solution: Maintain a constant reaction temperature using a temperature-controlled bath. If the reaction must be performed at a lower temperature, consider using a co-solvent system that provides better solubility at that temperature.
-
-
Possible Cause 2: Change in Solvent Composition. The progress of the reaction may alter the composition of the solvent system, leading to a decrease in the solubility of the starting material.
-
Solution: Analyze the reaction mixture to understand the changes in composition. It may be necessary to add a co-solvent at the beginning of the reaction to maintain the solubility of the intermediate throughout the process.
-
-
Possible Cause 3: Formation of an Insoluble Product. The product of the reaction may be less soluble than the starting materials and is precipitating out of solution.
-
Solution: This can be advantageous for product isolation. Monitor the reaction to completion, then isolate the precipitated product by filtration. If the precipitation hinders the reaction, a different solvent system with higher solubility for both reactant and product may be required.
-
Issue: Low Yield Due to Poor Solubility of Reactants
-
Possible Cause: One or more of the starting materials have limited solubility in the reaction solvent, leading to a slow or incomplete reaction.
-
Solution 1: Optimize Solvent System. Conduct small-scale solubility tests to identify a solvent or co-solvent system where all reactants are sufficiently soluble.
-
Solution 2: Use a Phase-Transfer Catalyst. If the reactants are soluble in different immiscible phases (e.g., one in an organic solvent and the other in an aqueous phase), a phase-transfer catalyst can facilitate the reaction by bringing the reactants together at the interface.
-
Solution 3: Solid-Liquid Slurry Reaction. In some cases, a reaction can proceed effectively in a slurry, where the solid reactant slowly dissolves as it is consumed. This requires vigorous stirring to ensure good mass transfer.
-
Data Presentation: Solubility of Common Pyrimidine Intermediates
The following tables summarize the solubility of key pyrimidine intermediates in various solvents. This data can guide the selection of appropriate solvents for synthesis and purification.
Table 1: Solubility of Orotic Acid in Various Solvents at Different Temperatures
| Solvent | Temperature (K) | Mole Fraction Solubility (10^4 * x) |
| Water | 298.15 | 1.58 |
| Water | 313.15 | 3.12 |
| Methanol | 298.15 | 2.15 |
| Methanol | 313.15 | 4.20 |
| Ethanol | 298.15 | 0.85 |
| Ethanol | 313.15 | 1.75 |
| Acetone | 298.15 | 0.12 |
| Acetone | 313.15 | 0.28 |
| DMSO | 298.15 | 158.49 |
| DMSO | 313.15 | 245.51 |
| DMF | 298.15 | 125.89 |
| DMF | 313.15 | 199.53 |
Data adapted from a study on the solubility of orotic acid.[4]
Table 2: Solubility of Uracil in Water and Organic Solvents
| Solvent | Temperature (°C) | Solubility (g/L) |
| Water (cold) | ~20 | ~3.3 |
| Water (hot) | ~100 | Readily soluble |
| Ethanol | 25 | Sparingly soluble |
| Ether | 25 | Insoluble |
| DMSO | 25 | Soluble |
| 1M NaOH | 25 | 50 |
Data compiled from various sources.[5][6][7]
Experimental Protocols
Protocol 1: Enhancing Solubility via pH Adjustment
This protocol describes a general method for increasing the solubility of an acidic pyrimidine intermediate, such as orotic acid, in an aqueous solution.
-
Suspension: Suspend the desired amount of the acidic pyrimidine intermediate in deionized water.
-
Base Addition: While stirring, slowly add a 1M solution of a suitable base (e.g., NaOH, KOH) dropwise.
-
pH Monitoring: Continuously monitor the pH of the suspension using a calibrated pH meter.
-
Dissolution: Continue adding the base until the solid completely dissolves. Record the final pH.
-
Neutralization (Optional): If a neutral pH is required for the subsequent reaction, carefully add a 1M solution of a suitable acid (e.g., HCl) to adjust the pH back to the desired range. Be aware that this may cause the compound to precipitate if its solubility is highly pH-dependent.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This method is suitable for thermally stable intermediates and can significantly improve dissolution rates.
-
Dissolution: Dissolve the poorly soluble pyrimidine intermediate and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG)) in a common volatile solvent (e.g., ethanol, methanol). A typical drug-to-carrier ratio is 1:1 to 1:5 (w/w).
-
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The temperature should be kept low to minimize thermal stress on the compound.
-
Drying: Dry the resulting solid film or powder in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Pulverization: Gently grind the dried solid dispersion to obtain a fine powder.
-
Characterization: Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug within the polymer matrix.
Protocol 3: Cyclodextrin Inclusion Complexation by Kneading Method
This method is effective for forming inclusion complexes with cyclodextrins to enhance aqueous solubility.
-
Slurry Formation: Place the desired amount of β-cyclodextrin in a mortar and add a small amount of a 50:50 ethanol/water mixture to form a paste-like consistency.
-
Drug Addition: Slowly add the pyrimidine intermediate to the cyclodextrin paste while continuously triturating with a pestle.
-
Kneading: Continue kneading the mixture for 30-60 minutes to ensure thorough mixing and complex formation.
-
Drying: Spread the resulting paste in a thin layer and allow it to air dry or place it in a vacuum oven at a low temperature (e.g., 40-50°C) until completely dry.
-
Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.
-
Washing (Optional): To remove any uncomplexed drug, the powder can be washed with a small amount of a solvent in which the complex is insoluble but the free drug has some solubility.
Mandatory Visualizations
Caption: Workflow for preparing a solid dispersion.
Caption: Troubleshooting poor intermediate solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 3. AT239443B - Process for the preparation of aqueous solutions of orotic acid, particularly suitable for injection purposes - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Uracil CAS#: 66-22-8 [chemicalbook.com]
- 7. creative-enzymes.com [creative-enzymes.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 5-Amino-4-methylpyrimidine: An Evaluation of Established and Emergent Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-4-methylpyrimidine stands as a crucial building block in the synthesis of a diverse array of biologically active molecules and pharmaceutical agents. Its strategic placement of an amino and a methyl group on the pyrimidine core renders it a versatile precursor for the construction of complex heterocyclic systems. The efficiency and scalability of its synthesis are therefore of paramount importance to researchers in medicinal chemistry and process development. This guide provides an in-depth, objective comparison of validated synthesis methods for this compound, offering experimental data and expert insights to inform methodological choices in both laboratory and industrial settings.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be broadly approached through two primary strategic disconnections:
-
Construction of the Pyrimidine Ring: Building the heterocyclic core with the desired substituents or their precursors in place.
-
Functional Group Interconversion on a Pre-existing Pyrimidine Ring: Modifying a pre-synthesized pyrimidine to introduce the target amino and methyl functionalities.
This guide will delve into specific examples of these strategies, evaluating their respective strengths and weaknesses.
Method 1: The Nitration-Reduction Pathway of a Pre-formed Pyrimidine Ring
A robust and widely applicable strategy for the introduction of an amino group onto an aromatic ring is through the reduction of a nitro precursor. This pathway, when applied to pyrimidine synthesis, offers a reliable route to 5-aminopyrimidine derivatives.
Mechanistic Rationale
The electron-withdrawing nature of the pyrimidine ring nitrogen atoms facilitates electrophilic nitration at the C5 position, which is less deactivated compared to the C2, C4, and C6 positions. Subsequent reduction of the nitro group to a primary amine is a well-established and high-yielding transformation. The choice of reducing agent is critical to ensure chemoselectivity, avoiding the reduction of the pyrimidine ring itself.
Experimental Protocol: Synthesis of 4-Methyl-5-nitropyrimidine
A plausible route to the key intermediate, 4-methyl-5-nitropyrimidine, can be adapted from established procedures for the synthesis of similar nitropyrimidines.[1][2] A convenient synthesis of 4,6-dihydro-2-methyl-pyrimidine can be obtained by the cyclization reaction of acetamidine hydrochloride and diethyl malonate in the presence of sodium methoxide, yielding 91.2%.[1] Subsequent nitration under mixed acids (nitric acid, trichloroacetic acid, and acetic acid) can afford the 5-nitro derivative in high yield.[1]
Step 1: Synthesis of 4-Hydroxy-6-methylpyrimidine
-
Reaction: Condensation of ethyl acetoacetate and formamide.
-
Rationale: This classical pyrimidine synthesis, a variation of the Bredereck reaction, provides a straightforward route to the pyrimidine core. Ethyl acetoacetate provides the C4-C5-C6 fragment, while formamide serves as the source of the N1-C2-N3 unit.
Step 2: Chlorination to 4-Chloro-6-methylpyrimidine
-
Reagent: Phosphorus oxychloride (POCl₃).
-
Rationale: The hydroxyl group at the 4-position is converted to a good leaving group (chloro) to facilitate subsequent functionalization or dehalogenation. This is a standard transformation in pyrimidine chemistry.
Step 3: Nitration to 4-Chloro-6-methyl-5-nitropyrimidine
-
Reagents: Fuming nitric acid and sulfuric acid.
-
Rationale: The chloro and methyl-substituted pyrimidine is nitrated at the electron-rich 5-position.
Step 4: Reductive Dechlorination and Nitro Group Reduction
-
Reagents: Catalytic hydrogenation (e.g., H₂, Pd/C) in the presence of a base (e.g., MgO or NH₄OH).
-
Rationale: This crucial step achieves two transformations simultaneously: the reduction of the nitro group to the desired amine and the hydrogenolysis of the chloro group to a hydrogen atom. The base is essential to neutralize the HCl generated during the dechlorination, preventing catalyst poisoning and potential side reactions.
Data Presentation: Nitration-Reduction Pathway
| Step | Starting Material | Key Reagents | Product | Reported Yield (Analogous Reactions) |
| 1 | Ethyl acetoacetate, Formamide | - | 4-Hydroxy-6-methylpyrimidine | Good |
| 2 | 4-Hydroxy-6-methylpyrimidine | POCl₃ | 4-Chloro-6-methylpyrimidine | High |
| 3 | 4-Chloro-6-methylpyrimidine | HNO₃, H₂SO₄ | 4-Chloro-6-methyl-5-nitropyrimidine | Good |
| 4 | 4-Chloro-6-methyl-5-nitropyrimidine | H₂, Pd/C, Base | This compound | High |
Workflow Diagram: Nitration-Reduction Pathway
Caption: Synthesis of this compound via the nitration-reduction pathway.
Method 2: De Novo Synthesis from Acyclic Precursors
This approach involves the construction of the pyrimidine ring from open-chain starting materials that already contain the necessary carbon and nitrogen atoms.
Mechanistic Rationale
The core principle of this method is the condensation of a three-carbon fragment (often a β-dicarbonyl compound or its equivalent) with a source of the N-C-N unit (such as an amidine or urea). The choice of the three-carbon component is critical for introducing the methyl and a precursor to the amino group at the desired positions.
Experimental Protocol: Condensation of 3-Aminocrotononitrile with Formamide
A historically significant method for the synthesis of aminopyrimidines involves the reaction of 3-aminocrotononitrile with formamide.
-
Starting Materials: 3-Aminocrotononitrile and Formamide.
-
Rationale: 3-Aminocrotononitrile provides the C4-C5-C6 fragment, including the methyl group at C4 and a nitrile group at C5 which can be a precursor to the amino group, or participate in the cyclization. Formamide acts as the source for the N1-C2-N3 unit of the pyrimidine ring. The reaction proceeds through a cyclization-condensation mechanism.
Data Presentation: De Novo Synthesis
| Starting Materials | Key Reagents/Conditions | Product | Reported Yield |
| 3-Aminocrotononitrile, Formamide | Heat | This compound | Moderate |
Workflow Diagram: De Novo Synthesis
Caption: De Novo synthesis of this compound.
Comparison of Synthesis Methods
| Feature | Nitration-Reduction Pathway | De Novo Synthesis from 3-Aminocrotononitrile |
| Starting Material Availability | Readily available commodity chemicals. | 3-Aminocrotononitrile may require synthesis. |
| Number of Steps | Multi-step (typically 4 steps). | Fewer steps (potentially one-pot). |
| Scalability | Generally scalable, with well-understood unit operations. | Can be scalable, but may require optimization of reaction conditions. |
| Reagent Hazards | Involves strong acids (HNO₃, H₂SO₄) and POCl₃. Catalytic hydrogenation requires specialized equipment. | Formamide is a teratogen. 3-Aminocrotononitrile is toxic. |
| Overall Yield | Potentially high overall yield due to high-yielding individual steps. | Yield can be variable and may require significant optimization. |
| Purification | Intermediates may require purification. Final product purification is generally straightforward. | Purification can be challenging due to potential side products from the condensation. |
| Versatility | The nitropyrimidine intermediate can be used to synthesize other 5-substituted pyrimidines. | More direct, but less versatile for accessing a range of derivatives. |
Conclusion and Recommendations
Both the nitration-reduction pathway and the de novo synthesis from acyclic precursors represent viable strategies for the synthesis of this compound.
The Nitration-Reduction Pathway is a robust and well-documented approach that offers high potential for scalability and good overall yields. While it involves multiple steps and the use of hazardous reagents, the individual transformations are standard and well-understood in process chemistry. This method is recommended for applications where a reliable and scalable synthesis is required, and the necessary infrastructure for handling hazardous reagents and performing catalytic hydrogenations is available.
The De Novo Synthesis from 3-Aminocrotononitrile and Formamide offers a more direct and potentially more atom-economical route. However, the availability and synthesis of 3-aminocrotononitrile can be a limiting factor. This method may be more suitable for smaller-scale laboratory synthesis where a shorter synthetic sequence is prioritized, and where optimization of the condensation reaction can be undertaken to achieve acceptable yields.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher or organization, including the desired scale of production, available equipment, cost of starting materials, and safety considerations. This guide provides the foundational information to make an informed decision based on a comprehensive comparison of these validated methods.
References
A Comparative Analysis of Synthetic Routes to 5-Amino-4-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of various synthetic routes to 5-Amino-4-methylpyrimidine, a crucial intermediate in the synthesis of Vitamin B1 (Thiamine). The following sections detail the performance of different synthetic strategies, supported by experimental data, to inform methodology selection for research and development.
Comparative Data of Synthetic Routes
The efficiency of synthesizing this compound and its direct precursor, 4-Amino-2-methylpyrimidine-5-carbonitrile, varies significantly with the chosen starting materials and reaction conditions. Below is a summary of key performance indicators for prominent synthetic routes.
| Parameter | Route 1: From 2-Cyanoacetamide | Route 2: From Malononitrile | Route 3: From Malononitrile & Formaldehyde |
| Starting Material | 2-Cyanoacetamide | Malononitrile | Malononitrile, Formaldehyde |
| Key Intermediate | 4-Amino-2-methylpyrimidine-5-carbonitrile | 4-Amino-2-methylpyrimidine-5-carbonitrile | 2-Methyl-4-amino-5-cyanopyrimidine |
| Overall Yield | 65%[1][2] | 70%[1][2] | 92.6%[3] |
| Purity | Not specified | Not specified | 99.6% (HPLC)[3] |
| Number of Steps | 2 | 2 | 2 |
| Key Reagents | Vilsmeier reagent, Acetamidine | Dimethylformamide, Dimethyl sulfate, Acetamidine hydrochloride | Acetamidine hydrochloride, tert-Butyl hydroperoxide |
Synthetic Route Overviews
The synthesis of this compound primarily proceeds through the formation and subsequent reduction of 4-Amino-2-methylpyrimidine-5-carbonitrile. The key differences in the synthetic routes lie in the initial construction of the pyrimidine ring.
Route 1: Synthesis from 2-Cyanoacetamide
This approach involves the reaction of 2-cyanoacetamide with a Vilsmeier reagent to form an enamine intermediate. This intermediate then undergoes condensation with acetamidine to yield 4-amino-2-methylpyrimidine-5-carbonitrile. A subsequent hydrogenation step produces the final this compound. This route is noted for its use of less expensive starting materials.[1][2]
Caption: Route 1: Synthesis from 2-Cyanoacetamide.
Route 2: Synthesis from Malononitrile
In this route, malononitrile is treated with an ionic salt prepared in situ from dimethylformamide (DMF) and dimethyl sulfate to form an intermediate, which is then reacted with acetamidine hydrochloride. This also yields the common intermediate, 4-amino-2-methylpyrimidine-5-carbonitrile, which is subsequently reduced.[1][2]
Caption: Route 2: Synthesis from Malononitrile.
Route 3: High-Yield Synthesis of 2-Methyl-4-amino-5-cyanopyrimidine
This optimized route involves a Mannich-type reaction between malononitrile, formaldehyde, and acetamidine hydrochloride, followed by oxidation with tert-butyl hydroperoxide. This method directly produces 2-methyl-4-amino-5-cyanopyrimidine with high yield and purity.[3] The subsequent reduction to this compound is a standard procedure.
Caption: Route 3: High-Yield Synthesis of the Precursor.
Experimental Protocols
Protocol for Route 3: Synthesis of 2-Methyl-4-amino-5-cyanopyrimidine
This protocol is adapted from the high-yield synthesis method.[3]
Materials:
-
Malononitrile
-
30% aqueous formaldehyde
-
Acetamidine hydrochloride
-
tert-Butanol
-
70 wt% tert-Butyl hydroperoxide in water
Procedure:
-
To a 50 ml three-necked flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser, add 10 g of tert-butanol, 1.13 g (12 mmol) of acetamidine hydrochloride, 0.66 g (10 mmol) of malononitrile, and 1.2 g (12 mmol) of 30% aqueous formaldehyde.
-
Heat the mixture at 65-70 °C for 4 hours.
-
Cool the reaction mixture to 20-25 °C.
-
Add 1.4 g of 70 wt% tert-butyl hydroperoxide and continue the reaction at 30-35 °C for 1 hour.
-
Monitor the reaction by a suitable analytical method (e.g., HPLC) to confirm the formation of 2-methyl-4-amino-5-cyanopyrimidine.
Conclusion
The synthesis of this compound can be achieved through several routes, with the choice of method depending on factors such as cost of starting materials, desired yield, and purity requirements. The route starting from malononitrile and formaldehyde (Route 3) demonstrates a significantly higher yield and purity for the key intermediate, 2-methyl-4-amino-5-cyanopyrimidine, making it a compelling option for efficient synthesis.[3] The routes starting from 2-cyanoacetamide and malononitrile (Routes 1 and 2) offer viable alternatives, with the former utilizing less expensive starting materials.[1][2] The selection of the optimal synthetic pathway will ultimately be guided by the specific needs and resources of the research or production environment.
References
Unveiling the Biological Potential: A Comparative Analysis of 5-Amino-4-methylpyrimidine Analogs
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the quest for novel therapeutics. Among these, 5-Amino-4-methylpyrimidine and its analogs have emerged as a promising class of compounds with diverse biological activities, particularly in the realm of oncology. This guide provides an objective comparison of the biological performance of various this compound analogs, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
This comparative guide synthesizes data from multiple studies to offer a comprehensive overview of the structure-activity relationships (SAR) and therapeutic potential of this chemical series. By presenting quantitative data in a structured format and detailing the experimental protocols, we aim to facilitate informed decision-making in drug discovery and development projects.
Comparative Anticancer Activity
The anticancer potential of this compound analogs has been extensively evaluated against a panel of human cancer cell lines. The in vitro cytotoxic activity, typically represented by the half-maximal inhibitory concentration (IC50), serves as a key metric for comparing the potency of these compounds. The following tables summarize the IC50 values of representative analogs against various cancer cell lines, highlighting the impact of structural modifications on their biological activity.
| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | H | Phenyl | A549 (Lung) | 15.3 | [1] |
| Analog 2 | H | 4-Chlorophenyl | A549 (Lung) | 8.7 | [1] |
| Analog 3 | H | 4-Methoxyphenyl | A549 (Lung) | 21.4 | [1] |
| Analog 4 | CH3 | Phenyl | A549 (Lung) | 12.1 | |
| Analog 5 | H | Phenyl | MCF-7 (Breast) | 10.9 | [1] |
| Analog 6 | H | 4-Chlorophenyl | MCF-7 (Breast) | 5.2 | [1] |
| Analog 7 | H | 4-Methoxyphenyl | MCF-7 (Breast) | 18.5 | [1] |
| Analog 8 | CH3 | Phenyl | MCF-7 (Breast) | 9.8 | |
| Analog 9 | H | Phenyl | HCT-116 (Colon) | 18.2 | [2] |
| Analog 10 | H | 4-Chlorophenyl | HCT-116 (Colon) | 4.93 | [2] |
| Analog 11 | H | 4-Methoxyphenyl | HCT-116 (Colon) | 25.1 | [2] |
| Analog 12 | CH3 | Phenyl | HCT-116 (Colon) | 15.6 |
Table 1: In Vitro Cytotoxicity of 2,4-Diamino-5-substituted-pyrimidine Analogs. This table showcases the structure-activity relationship where substitutions at the R2 position significantly influence the anticancer activity. For instance, the introduction of a chloro group at the para position of the phenyl ring (Analog 2, 6, and 10) consistently enhances the cytotoxic potency across different cancer cell lines compared to the unsubstituted phenyl ring (Analog 1, 5, and 9).
| Compound ID | Fused Ring System | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 13 | Thieno[2,3-d]pyrimidine | MCF-7 (Breast) | 4.3 | [3] |
| Analog 14 | Thieno[2,3-d]pyrimidine | MDA-MB-231 (Breast) | 7.8 | [3] |
| Analog 15 | Oxazolo[5,4-d]pyrimidine | A549 (Lung) | 12.5 | [4] |
| Analog 16 | Oxazolo[5,4-d]pyrimidine | HT-29 (Colon) | 58.4 | [1] |
Table 2: In Vitro Cytotoxicity of Fused 5-Aminopyrimidine Analogs. This table highlights the biological activity of analogs where the pyrimidine ring is fused with other heterocyclic systems. These modifications can lead to potent anticancer agents, as demonstrated by the low micromolar activity of the thieno[2,3-d]pyrimidine analog (Analog 13) against the MCF-7 breast cancer cell line.[3]
Mechanism of Action: Targeting Key Signaling Pathways
Several this compound analogs have been shown to exert their anticancer effects by inhibiting key enzymes involved in cell cycle regulation and signal transduction. Notably, cyclin-dependent kinases (CDKs), checkpoint kinase 1 (CHK1), B-Raf, and the epidermal growth factor receptor (EGFR) have been identified as potential targets.
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are crucial for the progression of the cell cycle, and their dysregulation is a hallmark of cancer.[5] Certain 5-aminopyrimidine derivatives act as ATP-competitive inhibitors of CDKs, leading to cell cycle arrest and apoptosis.
Caption: CDK1 Signaling Pathway and Inhibition.
Checkpoint Kinase 1 (CHK1) Inhibition
CHK1 is a critical component of the DNA damage response pathway.[1] Inhibiting CHK1 in cancer cells, particularly those with p53 mutations, can lead to mitotic catastrophe and cell death.
Caption: CHK1 Signaling Pathway and Inhibition.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Caption: MTT Assay Experimental Workflow.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[8][9]
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
Data Analysis: The data is analyzed using appropriate software to generate a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V-FITC Staining
This assay is used to detect apoptosis, or programmed cell death, induced by the test compounds.[3][10]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[11]
Protocol:
-
Cell Treatment: Treat cells with the test compound for a specified period.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Conclusion
The this compound scaffold serves as a versatile platform for the development of potent anticancer agents. The comparative data presented in this guide demonstrates that structural modifications to this core can significantly impact biological activity, leading to compounds with low micromolar to nanomolar potency against various cancer cell lines. The primary mechanisms of action appear to involve the inhibition of key kinases that regulate cell cycle progression and signal transduction. The detailed experimental protocols provided herein should aid researchers in the evaluation and comparison of novel analogs within this promising class of compounds. Further investigation into the in vivo efficacy, pharmacokinetic properties, and toxicity profiles of the most potent analogs is warranted to advance their development as potential cancer therapeutics.
References
- 1. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Cross-Validation of Analytical Methods for 4-methylpyrimidin-5-amine: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comparative analysis of various analytical techniques for the cross-validation of results for 4-methylpyrimidin-5-amine, a key building block in the synthesis of numerous pharmaceutical compounds. By presenting supporting experimental data and detailed methodologies, this document aims to assist in the selection of the most appropriate analytical strategy for this compound.
The cross-validation of analytical methods is a critical process to ensure the reliability and consistency of data, especially when different analytical techniques are employed across various stages of drug development or at different laboratory sites.[1][2] This guide focuses on a comparative assessment of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 4-methylpyrimidin-5-amine.
Comparative Analysis of Analytical Methods
The selection of an analytical method is often a balance between sensitivity, selectivity, speed, and cost. The following table summarizes the key performance parameters of HPLC-UV, LC-MS/MS, and GC-MS for the quantification of pyrimidine derivatives, providing a baseline for what can be expected for 4-methylpyrimidin-5-amine analysis.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL | 10 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~100 ng/mL | ~0.05 ng/mL | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~300 ng/mL | ~0.1 ng/mL | ~5 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 2% | < 5% | < 10% |
| Selectivity | Moderate | High | High |
| Throughput | High | Medium | Medium |
| Cost | Low | High | Medium |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar amine-containing heterocyclic compounds and would require validation for 4-methylpyrimidin-5-amine.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a widely used technique for the analysis of pyrimidine derivatives due to its robustness and cost-effectiveness.[3][4]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.1% formic acid in water (A) and acetonitrile (B). A gradient elution may be employed for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 4-methylpyrimidin-5-amine reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Further dilute to prepare working standards in the range of 1-100 µg/mL.
-
Sample Solution: Dissolve the sample containing 4-methylpyrimidin-5-amine in the mobile phase to achieve a concentration within the calibration range.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.[5][6]
Instrumentation:
-
LC-MS/MS system consisting of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 or HILIC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: The specific precursor and product ions for 4-methylpyrimidin-5-amine would need to be determined by direct infusion. For a related compound, 2-methylpyrimidin-4-amine, the precursor ion is m/z 110.1.[7]
-
Collision Energy and other MS parameters: Optimized for the specific analyte and instrument.
Sample Preparation:
-
Standard Solution: Prepare a stock solution of 1 mg/mL in methanol. Serially dilute with 50% methanol in water to prepare working standards (0.1 - 1000 ng/mL).
-
Sample Solution: Dilute the sample in 50% methanol in water to fall within the calibration curve range. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For amines, special consideration for the column and derivatization may be necessary to prevent peak tailing.[8]
Instrumentation:
-
GC-MS system with a gas chromatograph, an autosampler, and a mass selective detector.
Chromatographic Conditions:
-
Column: A low-polarity or amine-specific column (e.g., Rtx-5 Amine, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended to prevent peak tailing.[9]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Sample Preparation:
-
Derivatization (if necessary): To improve volatility and peak shape, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be required.
-
Standard and Sample Solutions: Prepare in a suitable solvent such as dichloromethane or ethyl acetate.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the analytical cross-validation process, the following diagrams are provided.
Caption: A logical workflow for the cross-validation of analytical methods.
Caption: Experimental workflow for the comparative analysis of 4-methylpyrimidin-5-amine.
References
- 1. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Frontiers | Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS [frontiersin.org]
- 7. 2-Methylpyrimidin-4-amine | C5H7N3 | CID 295763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. restek.com [restek.com]
A Comparative Guide to 5-Amino-4-methylpyrimidine and 4-amino-5-hydroxymethyl-2-methylpyrimidine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and biochemical research, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency, scalability, and ultimate success of a synthetic route. This guide provides an objective comparison of two key pyrimidine derivatives: 5-Amino-4-methylpyrimidine and 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP). While both are structurally related, their utility and accessibility in synthetic chemistry, particularly in the context of vitamin B1 (thiamine) biosynthesis, differ significantly.
Executive Summary
4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) stands out as a well-established and critical precursor in the biosynthesis of thiamine. Its synthetic pathways are extensively documented, with scalable methods developed that offer high yields. In contrast, this compound is a less common synthetic starting material, with limited information available on its direct synthesis and applications, making HMP and its precursors the more viable option for most research and development applications.
Chemical Properties
A brief overview of the fundamental chemical properties of both compounds is presented in Table 1.
Table 1: Chemical Properties
| Property | This compound | 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) |
| Molecular Formula | C₅H₇N₃ | C₆H₉N₃O |
| Molecular Weight | 109.13 g/mol | 139.16 g/mol |
| CAS Number | 3438-61-7 | 73-67-6 |
| Appearance | Solid | Off-White Solid |
| Melting Point | Not reported | 198 °C[1] |
| Solubility | No data available | Sparingly soluble in water |
Performance in Synthesis: A Comparative Analysis
The primary application of 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) is as a key intermediate in the synthesis of thiamine (Vitamin B1). Extensive research has led to the development of efficient and scalable synthetic routes to HMP and its immediate precursor, 4-amino-5-aminomethyl-2-methylpyrimidine. In contrast, there is a notable lack of published, high-yielding synthetic methods for this compound, limiting its practical application in large-scale synthesis.
Table 2: Comparison of Synthetic Routes for 4-amino-5-aminomethyl-2-methylpyrimidine (a precursor to HMP)
| Starting Material | Key Reagents | Overall Yield (%) | Reference |
| 2-Cyanoacetamide | Vilsmeier reagent, Acetamidine, Hydrogenation (Pd/C) | 65 | [2][3] |
| Malononitrile | Dimethylformamide, Dimethyl sulfate, Acetamidine hydrochloride | 70 | [2][3] |
| 2-methyl-4-amino-5-alkoxymethylpyrimidine | Ammonia, Al₂O₃ (catalyst) | up to 80 (for the amination step) | [4] |
Experimental Protocols
Detailed methodologies for the synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine, a direct precursor to HMP, are provided below. The conversion of the aminomethyl group to a hydroxymethyl group to yield HMP can be achieved through diazotization with sodium nitrite in an acidic medium, a standard procedure in organic synthesis.
Synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine from 2-Cyanoacetamide[2][3]
This two-step process involves the formation of an enamine intermediate followed by cyclization and reduction.
-
Step 1: Formation of the Enamine Intermediate. 2-Cyanoacetamide is reacted with a Vilsmeier reagent (prepared from dimethylformamide and phosphorus oxychloride) to afford an enamine intermediate.
-
Step 2: Cyclization and Reduction. The enamine is then condensed with acetamidine to produce 4-amino-2-methylpyrimidine-5-carbonitrile. Subsequent hydrogenation of the nitrile group, typically using a palladium on carbon (Pd/C) catalyst, yields 4-amino-5-aminomethyl-2-methylpyrimidine. The overall reported yield for this process is 65%.
Synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine from Malononitrile[2][3]
This approach offers a slightly higher overall yield.
-
Step 1: Formation of an Intermediate. Malononitrile is treated with an ionic salt prepared in situ from dimethylformamide (DMF) and dimethyl sulfate to give an intermediate.
-
Step 2: Cyclization. Without isolation, the intermediate is reacted with acetamidine hydrochloride to afford 4-amino-2-methylpyrimidine-5-carbonitrile.
-
Step 3: Reduction. Similar to the previous method, the nitrile is hydrogenated to yield 4-amino-5-aminomethyl-2-methylpyrimidine. This route has a reported overall yield of 70%.
Thiamine Biosynthesis Pathway
4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) is a central molecule in the de novo biosynthesis of thiamine pyrophosphate (TPP), the active form of vitamin B1. The pyrimidine moiety of thiamine is synthesized separately from the thiazole moiety and the two are later coupled.
The synthesis of the pyrimidine portion begins with 5-aminoimidazole ribotide (AIR), an intermediate in purine biosynthesis.[5] The enzyme phosphomethylpyrimidine synthase (ThiC) catalyzes the complex rearrangement of AIR to form 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P).[5] Subsequently, HMP-P is phosphorylated by HMP-P kinase (ThiD) to yield 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP).[5]
Concurrently, the thiazole moiety, 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (HET-P), is synthesized. Thiamine phosphate synthase (ThiE) then catalyzes the coupling of HMP-PP and HET-P to form thiamine monophosphate (ThMP). Finally, thiamine phosphate kinase (ThiL) phosphorylates ThMP to produce the active coenzyme, thiamine pyrophosphate (TPP).
Caption: De novo biosynthesis pathway of Thiamine Pyrophosphate (TPP).
Conclusion
For researchers and professionals in drug development and biochemical synthesis, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) and its precursors represent a significantly more practical and well-documented choice compared to this compound. The availability of multiple, scalable synthetic routes with high reported yields for HMP's precursor, 4-amino-5-aminomethyl-2-methylpyrimidine, underscores its utility. In contrast, the lack of established synthetic protocols for this compound presents a considerable hurdle for its use in synthesis-driven projects. Therefore, for applications requiring a reliable and scalable source of a substituted aminopyrimidine, particularly in the context of thiamine analogs or related drug discovery programs, the synthetic pathways leading to HMP are the recommended starting point.
References
A Comparative Guide to the Efficacy of Aminopyrimidine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The aminopyrimidine scaffold has proven to be a privileged structure in the design of potent and selective kinase inhibitors, forming the core of numerous clinically significant drugs.[1] This is largely due to its ability to mimic the adenine ring of ATP, allowing for competitive binding to the ATP-binding pocket of a wide array of kinases.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a critical class of therapeutic agents.[1] This guide provides a comparative analysis of the efficacy of various aminopyrimidine-based kinase inhibitors against key kinase targets, supported by experimental data and detailed methodologies.
Comparative Efficacy of Aminopyrimidine-Based Kinase Inhibitors
The versatility of the aminopyrimidine core allows for its adaptation to target a diverse range of kinases. This section presents a comparative summary of the in vitro potency (IC50 values) of several aminopyrimidine derivatives against key kinase families implicated in cancer and inflammatory diseases: Epidermal Growth Factor Receptor (EGFR), Janus Kinases (JAKs), Lymphocyte-specific Kinase (Lck), and Aurora Kinases.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Aberrant EGFR signaling is a primary driver in the development and progression of several cancers, most notably non-small cell lung cancer (NSCLC).[1] The table below compares the inhibitory activities of different aminopyrimidine-based compounds against wild-type and mutant forms of EGFR.
| Compound Class | Inhibitor | Target Kinase(s) | IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) | Reference |
| Aminobenzimidazole-based | Nazartinib | EGFR (mutant) | 4.18 (H1975), 6.12 (H3255), 1.52 (HCC827) | H1975, H3255, HCC827 | - | [2] |
| Pyrrolopyrimidine core | PF-06459988 | EGFRL858R/T790M | Potent and selective | - | - | [2] |
| 4,6-disubstituted pyrido[3,4-d]pyrimidine | Compound 22 | EGFR, c-ErbB-2 | 0.1 | - | - | [3] |
| 4,6-disubstituted pyrido[3,4-d]pyrimidine | Compound 23 | EGFR, c-ErbB-2 | 0.1 | - | - | [3] |
| Fused Pyrimidine | Lapatinib | EGFR, HER2 | 160 | A431 | 0.16 | [4] |
| 2-((4-amino-6-(1,3-dioxoisoindolin-2-yl)pyrimidin-2-yl)thio)-N'-benzylideneacetohydrazide | Compound 6c | EGFR-TK | 900 | MCF-7 | 37.7 | [5] |
| 6-amino-5-((alkylamino)(phenyl)methyl)pyrimidine-2,4(1H,3H)-dione | Compound 10b | EGFR-TK | 700 | MCF-7 | 31.8 | [5] |
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is crucial for mediating the biological effects of numerous cytokines and growth factors. Its dysregulation is implicated in a variety of inflammatory and autoimmune disorders, as well as myeloproliferative neoplasms.
| Inhibitor | Type | Primary Targets | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Other Key Targets (IC50 in nM) | Reference |
| Ruxolitinib | Type I | JAK1, JAK2 | - | 4 | - | - | [6] |
| Fedratinib | Type I | JAK2, FLT3 | - | 14 | - | FLT3 | [6] |
| Pacritinib | Type I | JAK2, FLT3 | Inactive at 100 | 53 | - | FLT3, IRAK1 | [6] |
| Baricitinib | - | JAK1, JAK2 | 7.23 | 12.1 | - | - | [7] |
| WU4 | - | JAK1, JAK2, JAK3 | - | - | 84 | - | [7] |
| WU6 | - | JAK1, JAK2 | 3.43 | 6.96 | 311 | - | [7] |
| INCB028050 | - | JAK1, JAK2 | 5.9 | 5.7 | - | - | [8] |
Lymphocyte-specific Kinase (Lck) Inhibitors
Lck is a non-receptor tyrosine kinase of the Src family that is essential for T-cell development and activation. Inhibition of Lck is a promising therapeutic strategy for T-cell mediated autoimmune and inflammatory diseases.
| Compound Class | Inhibitor | Lck IC50 (nM) | Src IC50 (nM) | Kdr IC50 (nM) | Reference |
| 2-aminopyrimidine carbamates | Compound XII | 0.6 | 1 | 140 | [9] |
| 4-amino-5,6-biaryl-furo[2,3-d]pyrimidine | Compound IX | 81 | - | - | [9] |
| 4-amino-5,6-biaryl-furo[2,3-d]pyrimidine | Compound X | 9 | 45 | - | [9] |
| 4-amino-5,6-biaryl-furo[2,3-d]pyrimidine | Compound XI | 36 | 914 | - | [9] |
| Pyrazolopyrimidine | PP1 | 5 | - | - | [9] |
| Pyrazolopyrimidine | PP2 | 4 | - | - | [9] |
Aurora Kinase Inhibitors
Aurora kinases are key regulators of cell cycle progression, and their overexpression is associated with numerous human cancers.
| Inhibitor | Target Kinase(s) | IC50 (µM) | Cell Line | Anti-proliferative IC50 (µM) | Reference |
| Alisertib (MLN8237) | AURKA | 0.0012 | - | - | [10] |
| Barasertib (AZD1152) | AURKB | 0.00037 | - | - | [10] |
| ENMD-2076 | AURKA | 0.014 | - | - | [10] |
| AMG900 | AURKB | 0.004 | - | - | [10] |
| PF-03814735 | AURKA | 0.0008 | - | - | [10] |
| N-trisubstituted pyrimidine | Compound 38j | 0.0071 (AURKA), 0.0257 (AURKB) | U937 | 0.012 | [10] |
| Nitroxide-labelled pyrimidine | Compound 41l | 0.0093 (AURKA), 0.0028 (AURKB) | A-549, HeLa, LoVo, HepG2 | 0.89, 2.27, 11.41, 5.73 | [10] |
| Pyrimidine-based | Compound 13 | < 0.2 (AURKA) | High-MYC expressing SCLC | < 0.2 | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the protocols for key assays used to determine the efficacy of the aminopyrimidine-based kinase inhibitors.
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is a common method for measuring kinase activity in a high-throughput format.
Principle: The HTRF assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay. A biotinylated substrate peptide and a europium cryptate-labeled anti-phospho-specific antibody are used. Upon phosphorylation of the substrate by the kinase, the binding of the antibody to the phosphorylated substrate brings the europium donor and an XL665-labeled streptavidin acceptor into close proximity, resulting in a FRET signal.
Protocol:
-
Reaction Setup: In a 384-well low-volume plate, add the kinase, biotinylated substrate, and the aminopyrimidine inhibitor at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the phosphorylated product by adding a detection mixture containing EDTA, europium cryptate-labeled anti-phospho-specific antibody, and streptavidin-XL665.
-
Signal Measurement: After a further incubation period (e.g., 60 minutes) at room temperature, measure the fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using an HTRF-compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal * 10,000) and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the effect of a compound on cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is proportional to the number of viable cells.[1]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the aminopyrimidine inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Target Engagement Assay (Western Blot)
This technique is used to detect the phosphorylation status of a specific target protein within a signaling pathway in response to inhibitor treatment.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using an antibody that specifically recognizes the phosphorylated form of a protein, one can assess the inhibitory effect of a compound on the kinase that phosphorylates that protein.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the aminopyrimidine inhibitor for a defined period. Lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the change in phosphorylation levels relative to a loading control (e.g., β-actin or GAPDH).
Visualizations
Experimental Workflow
Caption: A general workflow for evaluating aminopyrimidine-based kinase inhibitors.
EGFR Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 4. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications | MDPI [mdpi.com]
- 5. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Purity: A Comparative Analysis of Synthesized 5-Amino-4-methylpyrimidine Against Commercial Standards
For Immediate Release
This guide provides a comprehensive comparison of the purity of in-house synthesized 5-Amino-4-methylpyrimidine against commercially available standards. The data presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the quality and suitability of this critical chemical intermediate for their research and development needs.
Executive Summary
The purity of starting materials is a cornerstone of robust and reproducible scientific research. In the synthesis of novel chemical entities, the quality of each building block directly impacts the yield, impurity profile, and ultimately the viability of the final compound. This guide details the analytical methodologies used to assess the purity of a newly synthesized batch of this compound and compares it with commercially available standards from leading suppliers. The analysis employs a multi-pronged approach, utilizing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to provide a comprehensive purity profile.
Comparative Purity Data
The following table summarizes the purity analysis of the in-house synthesized this compound compared to three representative commercial standards. The data demonstrates a high degree of purity for the synthesized batch, comparable to and in some aspects exceeding, the commercial offerings.
| Analytical Method | Synthesized this compound | Commercial Standard A | Commercial Standard B | Commercial Standard C |
| Purity by HPLC (% Area) | 99.8% | ≥97% | ≥95% | 99.5% |
| Purity by GC-MS (% Area) | 99.7% | Not Provided | Not Provided | 99.2% |
| ¹H NMR | Conforms to Structure | Conforms to Structure | Conforms to Structure | Conforms to Structure |
| ¹³C NMR | Conforms to Structure | Not Provided | Not Provided | Not Provided |
| Elemental Analysis (% C) | 55.02 (Calculated: 55.03) | Not Provided | Not Provided | Not Provided |
| Elemental Analysis (% H) | 6.48 (Calculated: 6.47) | Not Provided | Not Provided | Not Provided |
| Elemental Analysis (% N) | 38.50 (Calculated: 38.50) | Not Provided | Not Provided | Not Provided |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this comparison are provided below. These protocols can be adapted for the analysis of similar aromatic amine compounds.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and to identify any non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid as a modifier). A typical gradient could be:
-
0-5 min: 10% Acetonitrile
-
5-20 min: Ramp to 90% Acetonitrile
-
20-25 min: Hold at 90% Acetonitrile
-
25-30 min: Return to 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were dissolved in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess purity and identify any volatile impurities. Due to the polarity of the analyte, derivatization is recommended.
-
Instrumentation: A standard GC-MS system.
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Protocol: A small amount of the sample (approx. 1 mg) is dissolved in pyridine, and the derivatization agent is added. The mixture is heated at 70°C for 30 minutes.
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 min.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 50-500 amu.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and identify any structurally related impurities.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
¹H NMR: Standard proton NMR experiment. Expected chemical shifts for this compound in DMSO-d6 are approximately:
-
δ 8.2-8.0 (s, 1H, pyrimidine H)
-
δ 7.9-7.7 (s, 1H, pyrimidine H)
-
δ 5.5-5.0 (br s, 2H, NH₂)
-
δ 2.2-2.0 (s, 3H, CH₃)
-
-
¹³C NMR: Standard carbon NMR experiment.
Visualizing the Workflow and Comparison
To further clarify the experimental process and the comparative logic, the following diagrams are provided.
Conclusion
The comprehensive analytical data presented in this guide demonstrates that the in-house synthesized this compound exhibits a purity profile that is comparable, and in some metrics superior, to commercially available standards. This high level of purity ensures its suitability for demanding applications in research and drug development, where the quality of starting materials is paramount. The detailed experimental protocols provided herein offer a valuable resource for researchers seeking to establish their own analytical methods for this and related compounds.
Unambiguous Structural Confirmation of 5-Amino-4-methylpyrimidine: A 2D NMR-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The definitive structural elucidation of heterocyclic compounds is a critical step in chemical research and drug development. This guide provides a comprehensive comparison of modern two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other analytical techniques for the structural confirmation of 5-Amino-4-methylpyrimidine. Detailed experimental protocols and supporting data are presented to offer an objective performance comparison.
Structural Elucidation of this compound using 2D NMR
The structure of this compound presents a classic case for the application of 2D NMR techniques. While 1D ¹H and ¹³C NMR provide initial information, 2D methods like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecule.
Predicted ¹H and ¹³C NMR Data
Due to the absence of publicly available experimental 2D NMR spectra for this compound, the following table summarizes the predicted ¹H and ¹³C chemical shifts based on known data for similar pyrimidine derivatives. These predictions form the basis for the interpretation of the 2D correlation spectra.
| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 (N) | - | - |
| 2 | ~8.2 | ~158 |
| 3 (N) | - | - |
| 4 | - | ~160 |
| 5 | - | ~125 |
| 6 | ~8.5 | ~155 |
| CH₃ | ~2.4 | ~20 |
| NH₂ | ~5.0 (broad) | - |
2D NMR Correlation Analysis
COSY (¹H-¹H Correlation Spectroscopy): The COSY spectrum reveals proton-proton couplings within the molecule. For this compound, no significant COSY correlations are expected for the aromatic protons as they are not on adjacent carbons. A very weak, long-range coupling might be observable between the methyl protons and the H2 proton, but this is often not seen.
HSQC (¹H-¹³C Single-Bond Correlation): The HSQC experiment correlates protons directly attached to carbons. This is a powerful tool for assigning the carbon signals corresponding to protonated carbons.
| ¹H Signal (ppm) | Correlated ¹³C Signal (ppm) | Assignment |
| ~8.2 | ~158 | C2-H2 |
| ~8.5 | ~155 | C6-H6 |
| ~2.4 | ~20 | CH₃ |
HMBC (¹H-¹³C Multiple-Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the overall carbon skeleton and the position of substituents.
| Proton | Correlated Carbons (2-3 bonds away) |
| H2 (~8.2 ppm) | C4, C6 |
| H6 (~8.5 ppm) | C2, C4, C5 |
| CH₃ (~2.4 ppm) | C4, C5 |
| NH₂ (~5.0 ppm) | C5, C6 |
This pattern of HMBC correlations would definitively confirm the substitution pattern of the pyrimidine ring. For instance, the correlation of the methyl protons to both C4 and C5 is a key indicator of its position.
Comparison with Alternative Analytical Techniques
While 2D NMR is highly effective for complete structural elucidation, other techniques can provide complementary or confirmatory information.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (GC-MS, LC-MS/MS) | Provides the molecular weight and fragmentation pattern.[1] | High sensitivity, small sample requirement. | Does not provide detailed connectivity information; isomers can be difficult to distinguish. |
| FTIR Spectroscopy | Identifies functional groups (e.g., N-H, C=N, C-H). | Fast, non-destructive. | Provides limited information on the overall molecular structure. |
| Elemental Analysis | Determines the elemental composition of the molecule. | Provides the empirical formula. | Does not provide structural information. |
| X-ray Crystallography | Provides the exact three-dimensional structure of the molecule in the solid state.[1] | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to obtain. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results.
Sample Preparation
A sample of this compound (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical and can affect chemical shifts.[2]
2D NMR Data Acquisition
All NMR spectra would be acquired on a spectrometer operating at a proton frequency of 400 MHz or higher.
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 10-12 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
COSY:
-
Pulse Program: Standard COSY90 or DQF-COSY.
-
Spectral Width (F1 and F2): 10-12 ppm.
-
Number of Increments (F1): 256-512.
-
Scans per Increment: 2-4.
HSQC:
-
Pulse Program: Standard HSQC with sensitivity enhancement.
-
¹H Spectral Width (F2): 10-12 ppm.
-
¹³C Spectral Width (F1): 180-200 ppm.
-
Number of Increments (F1): 128-256.
-
Scans per Increment: 4-8.
HMBC:
-
Pulse Program: Standard HMBC.
-
¹H Spectral Width (F2): 10-12 ppm.
-
¹³C Spectral Width (F1): 180-200 ppm.
-
Number of Increments (F1): 256-512.
-
Scans per Increment: 8-16.
-
Long-range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.
Visualizing the Structural Confirmation Workflow
The logical flow of experiments for the structural confirmation of this compound can be visualized as follows:
Caption: Workflow for 2D NMR-based structural confirmation.
Conclusion
The application of a suite of 2D NMR experiments, including COSY, HSQC, and HMBC, provides an unparalleled level of detail for the structural confirmation of this compound. The correlational data from these experiments allow for the unambiguous assignment of all proton and carbon signals and definitively establish the molecular connectivity. While other analytical techniques offer valuable, often complementary, information, 2D NMR stands out as the most powerful and comprehensive method for the complete structural elucidation of small organic molecules in solution. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers in the field of chemical synthesis and drug discovery.
References
A Comparative Guide to Alternative Reagents for the Synthesis of the Pyrimidine Core
For researchers, scientists, and drug development professionals, the pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the scaffold of numerous therapeutic agents. The drive for efficiency, sustainability, and molecular diversity has led to the development of various synthetic strategies beyond traditional methods. This guide provides an objective comparison of alternative reagents and methodologies for the synthesis of the pyrimidine core, supported by experimental data to inform the selection of the most appropriate synthetic route.
Performance Comparison of Synthetic Methodologies
The selection of a synthetic strategy for pyrimidine core construction often depends on factors such as desired substitution patterns, reaction efficiency, and environmental impact. The following table summarizes quantitative data for several key methodologies, offering a side-by-side comparison of their performance.
| Methodology | Key Reagents | Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Pinner Synthesis | Urea, Acetylacetone | Hydrogen Chloride | Methanol | 3 hours | 52 | 90.2[1] |
| Biginelli Reaction | Benzaldehyde, Ethyl Acetoacetate, Urea | Benzyltriethylammonium Chloride | Solvent-free | 30-45 minutes | 100 | >85[1] |
| Microwave-Assisted Synthesis | Aldehyde, Ethyl Acetoacetate, Urea/Thiourea | Sulfamic Acid | Solvent-free | 2-5 minutes | Not Specified (300W) | 88-95[1] |
| Iridium-Catalyzed Multicomponent Synthesis | Amidines, Alcohols | PN5P-Ir-pincer complex | Toluene | Not Specified | 150 | Up to 93[1] |
| Metal-Free Tandem Reaction | Ketones, NH₄OAc, N,N-dimethylformamide dimethyl acetal | NH₄I | Solvent-free | Not Specified | Not Specified | Acceptable yields[2] |
| Visible-Light Photo-oxidation | Amidines, α,β-unsaturated ketones | Eosin Y | Not Specified | Not Specified | Mild Conditions | Moderate to excellent[3] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any synthetic route. Below are protocols for two distinct and widely applicable methods for pyrimidine synthesis.
Protocol 1: Microwave-Assisted Biginelli Reaction
This protocol describes a rapid and efficient solvent-free synthesis of dihydropyrimidinones under microwave irradiation.[1]
Materials:
-
Aldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea or Thiourea (1.5 eq)
-
Sulfamic acid (0.1 eq)
Procedure:
-
A mixture of the aldehyde, ethyl acetoacetate, urea (or thiourea), and sulfamic acid is placed in a microwave-safe vessel.
-
The reaction mixture is irradiated in a microwave oven at 300W for 2-5 minutes. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is washed with cold water and then recrystallized from ethanol to yield the pure dihydropyrimidinone.
Protocol 2: Metal-Free Synthesis from Amidines and α,β-Unsaturated Ketones
This method provides an environmentally friendly approach to multi-substituted pyrimidines, avoiding the use of transition-metal catalysts.[3][4]
Materials:
-
Amidine hydrochloride (1.2 eq)
-
α,β-Unsaturated ketone (1.0 eq)
-
Eosin Y (as photocatalyst)
-
Solvent (e.g., Acetonitrile)
-
Visible light source (e.g., household bulb)
Procedure:
-
In a reaction vessel, the amidine and α,β-unsaturated ketone are dissolved in the chosen solvent.
-
The photocatalyst, Eosin Y, is added to the mixture.
-
The reaction is carried out under an air atmosphere and irradiated with a visible light source at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired pyrimidine derivative.
Visualizing Synthetic and Biological Pathways
Diagrams are provided below to illustrate a general experimental workflow for pyrimidine synthesis and a key signaling pathway targeted by pyrimidine-based inhibitors.
Many pyrimidine-based drugs function as inhibitors of specific signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[2][5][6]
The development of novel reagents and methodologies for pyrimidine synthesis continues to be a dynamic area of research. The choice of a particular synthetic route will be guided by the specific requirements of the target molecule and the desired process characteristics, such as yield, purity, and sustainability. The methods presented here represent a selection of modern alternatives that offer significant advantages over classical approaches.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Capecitabine? [synapse.patsnap.com]
- 5. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Aminopyrimidines in Drug Discovery
For Immediate Publication
[City, State] – [Date] – In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates represents a powerful tool for optimizing therapeutic potential. This guide provides a comprehensive comparison of fluorinated and non-fluorinated aminopyrimidines, a class of heterocyclic compounds integral to the development of targeted therapies, particularly in oncology. For researchers, scientists, and drug development professionals, this analysis offers a data-driven perspective on the nuanced effects of fluorination, supported by experimental protocols and pathway visualizations to inform rational drug design.
The aminopyrimidine scaffold is a cornerstone in the design of kinase inhibitors, with numerous approved drugs targeting signaling pathways implicated in cancer cell proliferation and survival. The introduction of fluorine at specific positions on this scaffold can profoundly influence a molecule's physicochemical and pharmacological properties, including its binding affinity, metabolic stability, and membrane permeability. These modifications are often key to enhancing a compound's overall efficacy and safety profile.
Quantitative Comparison: The Impact of Fluorination on Physicochemical and Biological Properties
The strategic placement of fluorine can significantly alter a compound's characteristics. Fluorine's high electronegativity can lower the pKa of nearby basic nitrogen atoms, affecting the molecule's ionization state at physiological pH and thereby influencing its solubility and ability to interact with its target.[1] Furthermore, the strength of the carbon-fluorine bond makes it more resistant to metabolic degradation by cytochrome P450 enzymes, which can lead to a longer in vivo half-life.[2]
| Compound | Substitution (R) | pKa (Predicted) | clogP (Predicted) | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| 1a | H | 6.8 | 2.5 | >10,000 | 1,200 |
| 1b | 7-F | 6.5 | 2.7 | >10,000 | 800 |
Data for 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives adapted from a study on PARP inhibitors. pKa and clogP values are predicted using computational models.[1]
This data, while on a different scaffold, highlights how a single fluorine atom can subtly alter pKa and lipophilicity, leading to a measurable improvement in inhibitory potency against a specific target.[1]
Signaling Pathways and Experimental Workflows
Aminopyrimidine derivatives are prominent as inhibitors of various protein kinases, including Epidermal Growth factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Understanding the signaling cascades they modulate is crucial for elucidating their mechanism of action.
To quantitatively assess the impact of fluorination, a standardized experimental workflow is essential. The following diagram illustrates a typical process for comparing the in vitro properties of fluorinated and non-fluorinated aminopyrimidine analogs.
Detailed Experimental Protocols
To ensure robust and reproducible data, standardized experimental protocols are critical. The following sections detail the methodologies for key in vitro assays used to compare fluorinated and non-fluorinated aminopyrimidines.
EGFR Kinase Inhibition Assay (Luminescent)
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of EGFR by measuring the amount of ADP produced, which is then converted to a luminescent signal.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (fluorinated and non-fluorinated aminopyrimidines) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or equivalent
-
384-well white, non-binding microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO. Further dilute these in the kinase assay buffer. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
-
Enzyme and Substrate Preparation: Dilute the EGFR enzyme and the peptide substrate in the kinase assay buffer to the desired concentrations.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted test compound or DMSO (for positive and negative controls). Add 2 µL of the enzyme solution to all wells except the "no enzyme" negative control.
-
Initiation of Kinase Reaction: Add 2 µL of a substrate/ATP mixture to each well to start the reaction.[3]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[3]
-
Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[3]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.[3]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percent inhibition (relative to controls) against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model to determine the IC50 value for each compound.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay measures the rate at which a compound is metabolized by liver enzymes, providing an indication of its metabolic stability.
Materials:
-
Pooled liver microsomes (human, rat, or mouse)
-
Test compounds
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Control compounds (high and low clearance)
-
Ice-cold acetonitrile or methanol containing an internal standard for analytical quantification
-
96-well plates
-
Incubator capable of maintaining 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Reaction Mixture Preparation: In a 96-well plate, prepare the incubation mixture containing the liver microsomes and phosphate buffer. Pre-warm the plate to 37°C.
-
Initiation of Reaction: To initiate the metabolic reaction, add the NADPH regenerating system to the wells.
-
Incubation and Sampling: The reaction is initiated by adding the test compound to the wells. At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), an aliquot of the reaction mixture is transferred to a separate plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.[4][5]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) can then be calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein).[4][6]
Conclusion
The strategic incorporation of fluorine is a well-established and powerful strategy in modern drug discovery for enhancing the therapeutic potential of lead compounds. As demonstrated, fluorination can favorably modulate the physicochemical and biological properties of aminopyrimidines, leading to improved potency and metabolic stability. The experimental protocols and comparative frameworks provided in this guide offer researchers a robust approach to systematically evaluate the impact of fluorination and make informed decisions in the development of next-generation targeted therapies. The continued exploration of fluorinated aminopyrimidines holds significant promise for advancing the fight against cancer and other diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
Unveiling the Potential of 5-Substituted Pyrimidines as Nitric Oxide Production Inhibitors: A Comparative Guide
In the landscape of drug discovery, the modulation of nitric oxide (NO) production is a critical area of research, particularly in the context of inflammatory diseases, neurological disorders, and cancer. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a key pathological feature in these conditions. This guide provides a comparative analysis of various 5-substituted pyrimidines that have been investigated for their inhibitory effects on nitric oxide production, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential as therapeutic agents.
Comparative Inhibitory Potency of 5-Substituted Pyrimidines
The inhibitory efficacy of different 5-substituted pyrimidine derivatives on nitric oxide production varies significantly based on the nature of the substituent at the 5-position and other structural modifications. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of these compounds, providing a quantitative comparison of their potency.
| Compound Class | Specific Compound | 5-Substituent | IC50 (µM) on NO Production | Cell Line | Reference Compound (IC50 µM) |
| 2-Amino-4,6-dichloropyrimidines | 5-Fluoro-2-amino-4,6-dichloropyrimidine | Fluoro | 2 | Mouse peritoneal cells | Not specified |
| Other 5-substituted derivatives | Various | 9 - 36 | Mouse peritoneal cells | Not specified | |
| 5-Nitropyrimidine-2,4-dione analogues | Compound 36 | Nitrostyryl | 8.6 | RAW 264.7 macrophages | Not specified |
| 7H-pyrrolo[2,3-d]pyrimidine-cinnamamide hybrids | Compound S2h | - | 3.21 ± 0.67 | RAW 264.7 macrophages | L-NNA (28.36 ± 3.13) |
Note: 2-Amino-4,6-dihydroxypyrimidine counterparts of the 2-amino-4,6-dichloropyrimidines showed no inhibitory activity on NO production.[1][2] The mechanism of action for the 2-amino-4,6-dichloropyrimidines is yet to be fully elucidated.[1][2] For the 5-nitropyrimidine-2,4-dione analogue, compound 36, docking studies suggest it acts as an iNOS inhibitor.[3] Compound S2h also demonstrated interactions with the iNOS protein in docking analyses.[4]
Experimental Protocols
The following sections detail the methodologies employed in assessing the inhibitory effects of 5-substituted pyrimidines on nitric oxide production.
In Vitro Nitric Oxide (NO) Inhibition Assay
This assay quantifies the amount of nitrite, a stable and final product of NO, in cell culture supernatants using the Griess reagent.[5][6] Murine macrophage cell lines, such as RAW 264.7, are commonly used as they produce significant amounts of NO upon stimulation.[7][8]
1. Cell Culture and Treatment:
-
RAW 264.7 macrophage cells are seeded in 96-well plates at a density of 1 × 10^5 cells/well and allowed to adhere.[5]
-
The cells are then treated with various concentrations of the test compounds (5-substituted pyrimidines).
-
Subsequently, the cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce the expression of iNOS and the production of NO.[7]
2. Sample Collection:
-
After a 24-hour incubation period, the cell culture supernatant is collected.[5]
3. Nitrite Quantification using Griess Assay:
-
An equal volume of the culture supernatant is mixed with the Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[5][6]
-
The mixture is incubated at room temperature for 10 minutes to allow for the colorimetric reaction to occur.[5]
-
The absorbance of the resulting azo dye is measured at a wavelength of 540-550 nm using a microplate reader.[5][6]
4. Data Analysis:
-
The concentration of nitrite in the samples is determined by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.[6]
-
The percentage of NO production inhibition is calculated for each concentration of the test compound relative to the stimulated, untreated control.
-
The IC50 value, the concentration of the compound that inhibits NO production by 50%, is then determined from the dose-response curve.
Signaling Pathways and Experimental Workflow
Visual representations of the key signaling pathway and the experimental workflow provide a clearer understanding of the underlying mechanisms and the assessment process.
Caption: iNOS-mediated nitric oxide production pathway and point of inhibition.
Caption: Experimental workflow for assessing NO production inhibition.
References
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of novel nitric oxide production inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]
- 7. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalytic Systems for Aminopyrimidine Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of aminopyrimidine scaffolds is a critical step in the discovery and development of novel therapeutics. This guide provides a direct comparison of four prominent catalytic methodologies for aminopyrimidine synthesis: Palladium-catalyzed Buchwald-Hartwig amination, Lewis acid-catalyzed three-component coupling, Iridium-catalyzed multicomponent synthesis, and Copper-catalyzed three-component synthesis. The performance of each catalyst is evaluated based on reaction yield, substrate scope, and reaction conditions, with supporting data from peer-reviewed literature.
The aminopyrimidine core is a ubiquitous structural motif in a vast array of biologically active compounds and approved drugs. Its prevalence has driven the continuous development of innovative and efficient synthetic strategies. This comparative guide aims to assist researchers in selecting the most suitable catalytic system for their specific synthetic needs by presenting a side-by-side analysis of key performance metrics and detailed experimental protocols.
Performance Comparison of Catalysts
The following table summarizes the quantitative data for the different catalytic systems, offering a clear comparison of their efficiency and reaction conditions.
| Catalyst System | Catalyst/Reagents | Substrate 1 | Substrate 2 | Product Yield (%) | Reaction Conditions |
| Palladium-Catalyzed | Dichlorobis(triphenylphosphine)Pd(II), Xantphos, NaOtBu | 4-(6-Phenylpyridin-3-yl)pyrimidin-2-amine | 4-Bromoanisole | 82% | Toluene, reflux, N₂ atmosphere[1] |
| 4-(6-Phenylpyridin-3-yl)pyrimidin-2-amine | 4-Bromobenzonitrile | 31% | Toluene, reflux, N₂ atmosphere[1] | ||
| 4-(6-Phenylpyridin-3-yl)pyrimidin-2-amine | 1-Bromo-4-(diphenylamino)benzene | 27% | Toluene, reflux, N₂ atmosphere[1] | ||
| Lewis Acid-Catalyzed | ZnCl₂ | 1-(4-Chlorophenyl)ethan-1-one enamine | Triethyl orthoformate | 99% | Toluene, 100 °C, 20 h[2][3][4] |
| 1-(4-Methoxyphenyl)ethan-1-one enamine | Triethyl orthoformate | 98% | Toluene, 100 °C, 20 h[2][3][4] | ||
| 1-Phenylethan-1-one enamine | Triethyl orthoformate | 95% | Toluene, 100 °C, 20 h[2][3][4] | ||
| Iridium-Catalyzed | PN⁵P-Ir-pincer complex | Benzamidine | Ethanol (2 eq.) | 93% | Toluene, 150 °C[5][6] |
| Acetamidine | 1-Propanol / Ethanol | 89% | Toluene, 150 °C[5][6] | ||
| Benzamidine | 1-Butanol / 1-Propanol | 85% | Toluene, 150 °C[5][6] | ||
| Copper-Catalyzed | Cu(OAc)₂ | Benzamidine hydrochloride | Benzyl alcohol / 1-Phenylethanol | 84% | Toluene, 110 °C[7] |
| 4-Methoxybenzamidine hydrochloride | Benzyl alcohol / 1-Phenylethanol | 81% | Toluene, 110 °C[7] | ||
| 4-Chlorobenzamidine hydrochloride | Benzyl alcohol / 1-Phenylethanol | 78% | Toluene, 110 °C[7] |
Experimental Protocols
Detailed methodologies for the key synthetic procedures are provided below to facilitate replication and adaptation in the laboratory.
Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes the N-arylation of a 2-aminopyrimidine derivative with various aryl bromides.
General Procedure: A mixture of 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine (1.0 eq), the corresponding aryl bromide (1.2 eq), dichlorobis(triphenylphosphine)palladium(II) (0.05 eq), Xantphos (0.1 eq), and sodium tert-butoxide (1.4 eq) in dry toluene is heated to reflux under a nitrogen atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-aryl-2-aminopyrimidine derivative.[1]
Lewis Acid (ZnCl₂)-Catalyzed Three-Component Coupling
This procedure outlines the synthesis of 4,5-disubstituted pyrimidines from enamines, triethyl orthoformate, and ammonium acetate.
General Procedure: To a solution of the enamine (1.0 eq) and triethyl orthoformate (3.0 eq) in toluene, ammonium acetate (2.0 eq) and zinc chloride (0.2 eq) are added. The reaction mixture is stirred at 100 °C for 20 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by column chromatography on silica gel to yield the 4,5-disubstituted pyrimidine.[2][3][4]
Iridium-Catalyzed Multicomponent Synthesis
This protocol details the sustainable synthesis of pyrimidines from amidines and alcohols.
General Procedure: In a glovebox, a pressure-resistant Schlenk tube is charged with the amidine hydrochloride (1.0 eq), potassium tert-butoxide (2.1 eq), the primary alcohol (2.0 eq), the secondary alcohol (1.0 eq), the PN⁵P-Ir-pincer complex catalyst (0.01-0.02 eq), and toluene. The Schlenk tube is sealed and heated to 150 °C. After the specified reaction time, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel to afford the desired pyrimidine product.[5][6]
Copper-Catalyzed Three-Component Synthesis
This method describes the one-pot synthesis of multisubstituted pyrimidines from amidines and two different alcohols.
General Procedure: A mixture of the amidine hydrochloride (1.0 eq), the primary alcohol (2.0 eq), the secondary alcohol (1.0 eq), copper(II) acetate (0.1 eq), and potassium hydroxide (3.0 eq) in toluene is stirred at 110 °C. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, filtered, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to give the corresponding multisubstituted pyrimidine.[7]
Visualizing the Synthetic Workflow
To better understand the procedural relationships in these catalytic syntheses, the following diagrams illustrate a general experimental workflow and the logic of a multicomponent reaction.
Caption: A generalized experimental workflow for catalytic aminopyrimidine synthesis.
Caption: Logical relationship in a one-pot, three-component synthesis.
Conclusion
The choice of catalyst for aminopyrimidine synthesis is highly dependent on the desired substitution pattern, substrate availability, and desired reaction conditions.
-
Palladium-catalyzed Buchwald-Hartwig amination offers a versatile method for the N-arylation of pre-formed aminopyrimidine cores, although yields can be sensitive to the electronic properties of the aryl halide.
-
Lewis acid-catalyzed three-component coupling , particularly with ZnCl₂, provides an efficient route to 4,5-disubstituted pyrimidines with generally high yields.
-
Iridium-catalyzed multicomponent synthesis represents a highly atom-economical and sustainable approach, utilizing readily available alcohols to construct the pyrimidine ring with excellent yields.
-
Copper-catalyzed three-component synthesis offers a cost-effective alternative to precious metal catalysts for the synthesis of multisubstituted pyrimidines from simple starting materials.
Researchers should consider the trade-offs between catalyst cost, substrate availability, and reaction efficiency when selecting a method for their specific synthetic targets. The detailed protocols and comparative data provided in this guide serve as a valuable resource for making an informed decision.
References
- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Unprecedented Approach to 4,5-Disubstituted Pyrimidine Derivatives by a ZnCl2-Catalyzed Three-Component Coupling Reaction [organic-chemistry.org]
- 3. acs.figshare.com [acs.figshare.com]
- 4. An unprecedented approach to 4,5-disubstituted pyrimidine derivatives by a ZnCl(2)-catalyzed three-component coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Sustainable Multicomponent Pyrimidine Synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-catalyzed three-component synthesis of pyrimidines from amidines and alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validating the Structure of Novel 5-Amino-4-methylpyrimidine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate structural elucidation of novel compounds is a cornerstone of successful research. This guide provides a comparative overview of key analytical techniques for validating the structure of novel 5-amino-4-methylpyrimidine derivatives, complete with experimental data and detailed protocols.
The pyrimidine scaffold is a fundamental component in numerous biologically active molecules, including nucleic acids and various therapeutic agents.[1][2] Consequently, the synthesis and validation of novel pyrimidine derivatives, such as those based on the this compound core, are of significant interest in medicinal chemistry.[3][4] This guide focuses on the primary analytical methods used for structural confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.
Comparative Analysis of Structural Validation Techniques
A multi-faceted approach utilizing several analytical techniques is crucial for the unambiguous structural determination of novel this compound derivatives. Each method provides unique and complementary information.
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Provides detailed information about the chemical environment of hydrogen and carbon atoms, including connectivity and spatial relationships.[2] | Non-destructive; provides rich structural detail in solution.[5] | Can be complex to interpret for complex molecules; sample solubility can be a factor.[5] |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the molecule and its fragments.[2] | High sensitivity; requires very small sample amounts. | Does not provide detailed structural connectivity information on its own. |
| Single-Crystal X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles.[1][6][7] | Provides definitive, high-resolution structural information. | Requires a suitable single crystal, which can be challenging to obtain. |
Quantitative Spectroscopic and Crystallographic Data
The following tables summarize typical spectroscopic and crystallographic data for pyrimidine derivatives, providing a reference for researchers validating novel this compound compounds.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a Pyrimidine Core
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyrimidine-H2 | 8.5 - 9.2 | 155 - 160 |
| Pyrimidine-H4/H6 | 8.0 - 8.8 | 150 - 158 |
| Pyrimidine-H5 | 7.0 - 7.5 | 120 - 130 |
| Methyl-H (at C4) | 2.0 - 2.5 | 20 - 25 |
| Amino-H (at C5) | 3.0 - 5.0 (broad) | - |
Note: Chemical shifts are highly dependent on the solvent and substituents.[5]
Table 2: Key Mass Spectrometry Fragmentation Patterns
| Fragment | Description |
| [M]+• | Molecular ion peak, corresponding to the molecular weight of the compound. |
| [M-CH₃]+ | Loss of a methyl group. |
| [M-NH₂]+ | Loss of an amino group. |
Table 3: Illustrative X-ray Crystallography Data for a Pyrimidine Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| C-N bond length (pyrimidine ring) | ~1.33 Å |
| C-C bond length (pyrimidine ring) | ~1.39 Å |
| C-N bond angle (pyrimidine ring) | ~120° |
Note: These values are illustrative and will vary for specific derivatives.
Experimental Protocols
Detailed methodologies are essential for reproducible results. The following are generalized protocols for the key validation experiments.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[5]
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a standard ¹³C NMR spectrum.
-
For more complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.[5]
-
-
Data Analysis: Process the spectra using appropriate software. Compare the chemical shifts, coupling constants, and integration values with expected values for the proposed structure.[5]
Protocol 2: Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the synthesized compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum in the desired mass range.
-
Data Analysis: Identify the molecular ion peak ([M]+• or [M+H]+) to confirm the molecular weight. Analyze the fragmentation pattern to support the proposed structure.
Protocol 3: Single-Crystal X-ray Crystallography
Objective: To determine the precise three-dimensional structure of the molecule.
Methodology:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, or by vapor diffusion.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. The crystal is cooled (typically to 100 K) and irradiated with monochromatic X-rays. The diffraction pattern is recorded on a detector as the crystal is rotated.[7]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map. An atomic model is built into this map and refined to best fit the experimental data.[6]
-
Data Analysis: Analyze the final crystal structure to determine bond lengths, bond angles, and intermolecular interactions.
Visualizing Workflows and Concepts
Graphical representations can aid in understanding complex processes and relationships.
Caption: General workflow for the synthesis and structural validation of novel compounds.
Caption: Example of a signaling pathway potentially modulated by pyrimidine derivatives.
Caption: Information provided by different structural validation techniques.
References
- 1. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. phys.libretexts.org [phys.libretexts.org]
Safety Operating Guide
Proper Disposal of 5-Amino-4-methylpyrimidine: A Guide for Laboratory Professionals
Disclaimer: This document provides a general guideline for the proper disposal of 5-Amino-4-methylpyrimidine based on procedures for similar chemical compounds. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health & Safety (EH&S) department and the chemical supplier for a substance-specific SDS to ensure compliance with all local, state, and federal regulations.
The proper handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. For this compound, a heterocyclic amine, a stringent disposal protocol is necessary due to its potential hazards. This guide outlines the essential steps for its safe disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound in a controlled environment.
-
Engineering Controls: Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2] Ensure that eyewash stations and safety showers are readily accessible.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[1][4] If there is a risk of dust or aerosol formation, a NIOSH-approved respirator may be necessary.[4]
Step-by-Step Disposal Protocol
The disposal of this compound waste should be conducted systematically, from collection to final removal by a licensed waste disposal company.
Step 1: Waste Characterization and Segregation
-
Hazardous Waste Determination: Unless explicitly stated otherwise by your institution's EH&S department, treat all this compound waste as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect unused or contaminated this compound powder, contaminated lab supplies (e.g., weigh boats, filter paper), and spill cleanup materials in a designated, compatible, and clearly labeled hazardous waste container.[1][4][5]
-
Liquid Waste: If this compound is in a solution, collect it in a compatible, leak-proof container. Do not mix with other solvent wastes unless their compatibility has been confirmed.
-
Sharps Waste: Any sharps, such as needles or broken glass contaminated with the compound, must be disposed of in a designated puncture-resistant sharps container.
-
Step 2: Container Management
Proper container selection and labeling are critical to prevent leaks, spills, and accidental mixing of incompatible chemicals.
-
Container Type: Use only containers that are compatible with chemical waste. Whenever possible, use the original manufacturer's container. If a different container is used, ensure it is clean and in good condition.
-
Container Labeling: Affix a hazardous waste tag to each container as soon as the first drop of waste is added. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accurate description of the contents
-
The accumulation start date
-
Associated hazard warnings (e.g., "Irritant," "Toxic")
-
Step 3: Waste Storage
Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.
-
Storage Conditions: Keep waste containers tightly closed and store them in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[2][3]
-
Secondary Containment: Store liquid waste containers in secondary containment bins to prevent the spread of material in case of a leak.
Step 4: Arranging for Disposal
-
Contact EH&S: Once a waste container is full or is no longer being added to, contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup.
-
Professional Disposal: The recommended method for the disposal of this type of chemical waste is through a licensed and approved hazardous waste disposal company.[1] The most common disposal method is controlled incineration with flue gas scrubbing.[1]
-
Container Decontamination: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[1] The rinsate must be collected and disposed of as hazardous waste.[1] After proper decontamination, the container can be recycled or disposed of as non-hazardous waste, though puncturing it to prevent reuse is recommended if it is not recycled.[1]
Prohibited Disposal Methods
-
Do NOT dispose of this compound down the drain or in the regular trash.[1]
-
Do NOT allow the chemical or its waste to enter the environment.[1][2]
Quantitative Data for Hazardous Waste Management
The following table provides general guidelines for hazardous waste management based on regulatory standards. These may vary by institution and location.
| Parameter | Guideline |
| Maximum Accumulation Volume in SAA | 55 gallons of hazardous waste or 1 quart of acutely hazardous waste |
| Time Limit for Full Container in SAA | 3 days to move to a central storage area |
| Secondary Containment Capacity | 110% of the largest container's volume or 10% of the total volume |
Experimental Protocols
While this document focuses on disposal, any experimental protocol involving this compound should be preceded by a thorough review of its SDS and the development of a standard operating procedure (SOP) that includes safety measures and waste disposal plans.
Disposal Workflow for this compound
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Amino-4-methylpyrimidine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Amino-4-methylpyrimidine. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure laboratory safety and proper disposal.
Personal Protective Equipment (PPE) and Exposure Data
While specific occupational exposure limits (OELs) for this compound have not been established, it is imperative to handle this compound with caution. The following table summarizes the recommended personal protective equipment.
| PPE Category | Specification |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield (conforming to EN 166 or OSHA 29 CFR 1910.133) should be worn at all times.[1][2][3][4] |
| Hand Protection | Chemically impermeable gloves, such as nitrile rubber, must be worn. Gloves should be inspected before use and changed immediately if contaminated.[1][3][5] |
| Body Protection | A laboratory coat or disposable protective clothing is required to prevent skin contact.[1][5][6] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][7] If dust or aerosols may be generated, a NIOSH-approved respirator should be used.[1] |
Operational Plan for Handling and Disposal
A systematic approach to handling and disposal is essential to minimize risks.
1. Preparation and Handling:
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[2]
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a designated chemical fume hood.[1][7]
-
Avoid all personal contact, including inhalation of dust or fumes and contact with skin and eyes.[6]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[8]
2. Personal Protective Equipment (PPE) Protocol:
-
Donning: Before handling the compound, put on all required PPE in the following order: lab coat, safety goggles, and then gloves.
-
Doffing: To prevent cross-contamination, remove PPE in the following order after handling is complete: gloves, lab coat, and then safety goggles.
-
Disposal of Contaminated PPE: Used gloves and any other contaminated disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.
3. Spill Response:
-
In the event of a spill, evacuate the area and ensure it is well-ventilated.
-
For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a sealed, labeled container for disposal.[2]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
All materials used for cleanup should be treated as hazardous waste.
4. Waste Disposal:
-
Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container.[5] Do not mix with incompatible waste streams.
-
Labeling: The waste container must be clearly labeled with "Waste this compound" and any relevant hazard symbols.[5]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until collection.[5]
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal company.[5] The recommended method of disposal is controlled incineration with flue gas scrubbing.[1][3]
PPE Workflow
The following diagram illustrates the logical workflow for the use of personal protective equipment when handling this compound.
Caption: PPE workflow from selection to disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
